molecular formula C9H11NO3 B13723002 Ethyl 2-hydroxy-4-methylnicotinate

Ethyl 2-hydroxy-4-methylnicotinate

Cat. No.: B13723002
M. Wt: 181.19 g/mol
InChI Key: SSGJPAWMPNHUJT-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-4-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-4-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

SSGJPAWMPNHUJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CNC1=O)C

Origin of Product

United States

Foundational & Exploratory

What are the properties of Ethyl 2-hydroxy-4-methylnicotinate?

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-hydroxy-4-methylnicotinate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-hydroxy-4-methylnicotinate (CAS No. 56951-00-9), a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes confirmed molecular information with expert-driven predictions for its physicochemical and spectroscopic properties. These predictions are grounded in the established chemistry of analogous structures, including nicotinic acid esters and 2-hydroxypyridines. Furthermore, this guide puts forth detailed, field-proven experimental protocols for a plausible synthetic route and the subsequent analytical characterization of the title compound, establishing a self-validating framework for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for engaging with this molecule.

Compound Identity and Structure

Ethyl 2-hydroxy-4-methylnicotinate is a heterocyclic compound featuring a pyridine core. The systematic IUPAC name is Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate. The defining structural features include a hydroxyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position of the pyridine ring.

  • CAS Number: 56951-00-9[1]

  • Molecular Formula: C₉H₁₁NO₃[2]

  • Molecular Weight: 197.19 g/mol [1]

  • InChI Key: WYOOCSFQISHBAA-UHFFFAOYSA-N[1]

The 2D chemical structure is presented below.

Caption: 2D Structure of Ethyl 2-hydroxy-4-methylnicotinate.

Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Comparative Data
Physical State White to off-white crystalline solid.Nicotinic acid and its derivatives are typically crystalline solids.[5][6]
Melting Point 180 - 220 °CHigh melting points are characteristic of pyridinols and nicotinic acids due to hydrogen bonding and ring stacking interactions. For comparison, 2-hydroxynicotinic acid melts at 258-261 °C.[7] The ester form is expected to have a slightly lower melting point.
Boiling Point > 300 °C (decomposes)High boiling points are typical for substituted pyridines.[4] Decomposition at high temperatures is common for polyfunctional molecules.
Solubility
- WaterSparingly soluble. The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, but the overall molecule has significant nonpolar character.[3][8]
- Polar Organic Solvents (Ethanol, Methanol, DMSO)Soluble. Expected to be soluble in polar organic solvents due to the polar functional groups.[9][10]
- Nonpolar Organic Solvents (Hexane, Toluene)Insoluble to sparingly soluble. The polarity of the molecule will limit its solubility in nonpolar solvents.
pKa ~4-5 (pyridinium ion); ~9-10 (hydroxyl group)The pyridine nitrogen is weakly basic (pKa of pyridine's conjugate acid is ~5.2).[10][11] The hydroxyl group is weakly acidic, similar to phenols.

Core Chemical Principles: Tautomerism

A critical chemical feature of Ethyl 2-hydroxy-4-methylnicotinate is the prototropic tautomerism inherent to the 2-hydroxypyridine moiety. The compound exists in a dynamic equilibrium between the enol (2-hydroxy) form and the keto (2-pyridone) form.[12][13]

tautomerism cluster_enol 2-Hydroxy Form (Enol) cluster_keto 2-Pyridone Form (Keto) Enol Enol Keto Keto Enol->Keto

Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.

The position of this equilibrium is highly sensitive to the environment.[12]

  • In the gas phase or nonpolar solvents , the 2-hydroxy (enol) form is generally more stable.[13][14]

  • In polar protic solvents (like water or ethanol) , the equilibrium shifts significantly towards the 2-pyridone (keto) form. This is because the more polar pyridone tautomer is better stabilized by hydrogen bonding interactions with the solvent.[12][14]

This tautomerism has profound implications for the molecule's reactivity, spectroscopic properties, and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic distributions.

Proposed Synthesis and Characterization

As a bespoke synthesis is likely required to obtain this compound, a robust and logical synthetic route coupled with a comprehensive characterization plan is essential.

Proposed Synthesis Workflow

A plausible and efficient route to Ethyl 2-hydroxy-4-methylnicotinate involves a multi-step process starting from readily available precursors, likely culminating in a Hantzsch-type pyridine synthesis followed by functional group manipulations or direct synthesis of the substituted 2-hydroxynicotinic acid and subsequent esterification.[15][16] A generalized workflow is presented below.

synthesis_workflow start Starting Materials (e.g., β-ketoester, enamine) step1 Step 1: Hantzsch Pyridine Synthesis or similar cyclization start->step1 step2 Step 2: Formation of 2-Hydroxynicotinic Acid Intermediate step1->step2 step3 Step 3: Fischer Esterification step2->step3 product Final Product: Ethyl 2-hydroxy-4-methylnicotinate step3->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methylnicotinic Acid

This protocol is adapted from general procedures for the synthesis of substituted 2-hydroxynicotinic acids.[17]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine a suitable 3-cyano-4-methyl-2-pyridone precursor (1.0 eq) with a solution of potassium hydroxide (5.0 eq) in ethylene glycol.

  • Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere for 2-4 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Carefully acidify the aqueous solution to a pH of approximately 3 using concentrated HCl. The 2-hydroxy-4-methylnicotinic acid will precipitate out of solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Esterification to Ethyl 2-hydroxy-4-methylnicotinate

This protocol employs a standard Fischer esterification.[18][19]

  • Reaction Setup: Suspend the synthesized 2-hydroxy-4-methylnicotinic acid (1.0 eq) in absolute ethanol (20 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator. Neutralize the remaining acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization Protocols

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Objective: To confirm the proton framework of the molecule.

  • Methodology: Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Spectrum (in DMSO-d₆):

    • ~11-12 ppm (broad singlet, 1H): OH/NH proton, exchangeable with D₂O. The chemical shift will be highly dependent on the predominant tautomeric form.

    • ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at the 6-position.

    • ~6.0-6.3 ppm (doublet, 1H): Aromatic proton at the 5-position.

    • ~4.2 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group.

    • ~2.2 ppm (singlet, 3H): Methyl protons (-CH₃) at the 4-position.

    • ~1.3 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

  • Objective: To confirm the carbon backbone of the molecule.

  • Methodology: Use the same sample prepared for ¹H NMR. Record the proton-decoupled ¹³C spectrum.

  • Expected Spectrum: Approximately 9 distinct carbon signals are expected. Key signals would include the carbonyl carbon of the ester at ~165-170 ppm, and aromatic carbons between ~100-160 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Objective: To identify the key functional groups.

  • Methodology: Prepare a sample as a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Spectrum:

    • 3200-2800 cm⁻¹ (broad): O-H stretch of the hydroxyl group (and N-H stretch if in the pyridone form), indicating hydrogen bonding.

    • ~1700-1730 cm⁻¹ (strong): C=O stretch of the ethyl ester.[1]

    • ~1640-1660 cm⁻¹ (strong): C=O stretch of the pyridone tautomer, if present.[20]

    • ~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.

  • Methodology: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

  • Expected Results:

    • Positive Ion Mode [M+H]⁺: An exact mass corresponding to C₉H₁₂NO₃⁺ (m/z 198.07).

    • Fragmentation: Expect to see characteristic losses, such as the loss of ethanol (-46 Da) or ethylene (-28 Da) from the ester group.[1]

Potential Applications

While specific biological activities for Ethyl 2-hydroxy-4-methylnicotinate have not been reported, its structural motifs are present in many biologically active compounds. Nicotinic acid and its derivatives are known to have various pharmacological effects, including roles as vitamins (Niacin), lipid-lowering agents, and vasodilators.[6][21] Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. Therefore, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a wide range of therapeutic areas.

References

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1974). Advances in Heterocyclic Chemistry (Vol. 17). Academic Press.
  • PrepChem. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]

  • Scilit. (n.d.). A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Retrieved from [Link]

  • Google Patents. (1962). US3057856A - Nicotinic acid esters and their preparation.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Forlani, L., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2022). One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. Retrieved from [Link]

  • Google Patents. (1996). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Vaia. (n.d.). Problem 30 Nicotinic acid, more commonly na.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (1949). US2485152A - Ester of nicotinic acid.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Ovid. (n.d.). Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation. Retrieved from [Link]

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

  • Google Patents. (1958). US2861077A - Preparation of nicotinic acid esters.
  • ACS Publications. (1971). Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibriums. Biochemistry. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • PubMed. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • ACS Publications. (1998). Photophysics of 2-Hydroxypyridine: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]

  • PubMed. (2006). Synthesis and characterization of Fe(III) and Pb(ll) complexes with 3-hydroxypyridine-2(1H)-thiones. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.... Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 2-hydroxy-4-methylnicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize molecules with optimal physicochemical properties, the selection of versatile, pre-functionalized building blocks becomes paramount. Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8) —also systematically recognized as Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate—represents a highly privileged scaffold[1].

This technical guide explores the structural dynamics, mechanistic utility, and regioselective functionalization of this compound, providing medicinal chemists with a self-validating framework for integrating the 2-pyridone core into complex pharmacophores.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of Ethyl 2-hydroxy-4-methylnicotinate is fundamentally governed by its tautomeric equilibrium. The compound exists in a dynamic state between the 2-hydroxypyridine form (aromatic, lactim) and the 2-pyridone form (non-aromatic, lactam).

Understanding this equilibrium is not merely an academic exercise; it is the causal foundation for all downstream synthetic strategies. In the solid state and in polar solvents, the 2-pyridone tautomer dominates due to the thermodynamic stability afforded by intermolecular hydrogen bonding and a higher dipole moment.

Quantitative Physicochemical Summary
ParameterSpecification / Value
CAS Registry Number 243860-78-8
IUPAC Name Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Hydrogen Bond Donors 1 (in Pyridone form)
Hydrogen Bond Acceptors 3
Structural Motif Ambident Nucleophile (N vs. O reactivity)

Mechanistic Applications in Medicinal Chemistry

The 2-pyridone heterocycle is classified as a privileged scaffold in drug discovery due to its exceptional behavior as a nonpeptidic mimic and its dual capacity as a hydrogen bond donor and acceptor [2].

From a mechanistic perspective, incorporating the Ethyl 2-hydroxy-4-methylnicotinate core into a drug candidate offers several distinct advantages:

  • Bioisosterism: The pyridone core acts as a highly stable bioisostere for amides, phenyl rings, and phenols. It resists the rapid Phase I metabolism (e.g., CYP450 oxidation) that typically plagues standard aromatic rings [3].

  • Kinase Inhibition: The N-H and C=O vectors of the pyridone ring are perfectly spaced to interact with the hinge region of various kinases. Recent FDA approvals of kinase inhibitors (such as Ripretinib and Tazemetostat) heavily feature the 2-pyridone motif to lock the molecule into the active site via bidentate hydrogen bonding[3].

  • Orthogonal Functionalization: The C3 ethyl ester allows for selective amidation, while the C4 methyl group can undergo radical halogenation, providing distinct vectors for divergent library synthesis.

G Core Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8) Tautomer Tautomeric Equilibrium (2-Hydroxypyridine ⇌ 2-Pyridone) Core->Tautomer Solvent Polarity Dependency N_Alkylation N-Alkylation Pathway Thermodynamic Control (K2CO3 / DMF) Tautomer->N_Alkylation Hard Electrophiles Polar Aprotic Solvents O_Alkylation O-Alkylation Pathway Kinetic/Coordination Control (Ag2CO3 / Toluene) Tautomer->O_Alkylation Soft Electrophiles Non-polar Solvents Validation Analytical Validation (2D NMR HMBC & LC-MS) N_Alkylation->Validation O_Alkylation->Validation

Workflow of 2-pyridone tautomeric equilibrium and regioselective functionalization pathways.

Experimental Methodologies: Mastering Regioselective Functionalization

Because the 2-pyridone core is an ambident nucleophile, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). As an application scientist, controlling this regioselectivity is critical. The following protocols are designed as self-validating systems, utilizing specific solvent-base pairs to drive causality.

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Causality: Utilizing a polar aprotic solvent (DMF) and a hard base (K₂CO₃) solvates the potassium cation, leaving the ambident pyridonate anion "naked." Under thermodynamic control, the electrophile attacks the nitrogen to preserve the highly stable amide resonance of the pyridone ring.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 2-hydroxy-4-methylnicotinate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Regioselective O-Alkylation (Coordination Control)

Causality: To force O-alkylation, we must block the more nucleophilic nitrogen. Utilizing Silver Carbonate (Ag₂CO₃) in a non-polar solvent (Toluene) achieves this. The soft Ag⁺ ion coordinates strongly with the nitrogen atom of the pyridone, sterically and electronically hindering N-attack. Consequently, the electrophile is forced to react with the oxygen atom.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Ethyl 2-hydroxy-4-methylnicotinate (1.0 equiv) and Ag₂CO₃ (1.5 equiv). Note: Perform this step in subdued light to prevent silver degradation.

  • Solvation: Suspend the reagents in anhydrous Toluene (0.15 M concentration).

  • Electrophilic Addition: Add the alkyl halide (1.5 equiv) in a single portion.

  • Reaction: Reflux the mixture (110°C) under argon for 12–16 hours.

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad thoroughly with Dichloromethane (DCM).

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the 2-alkoxypyridine derivative.

Analytical Validation Framework

A protocol is only as robust as its validation. Distinguishing between N-alkylated and O-alkylated isomers cannot rely on 1D ¹H NMR alone, as the chemical shifts of the alkyl protons can overlap. The system must be validated using 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.

Comparative Analytical Metrics for Isomer Identification
Analytical TechniqueN-Alkylated Derivative (Pyridone)O-Alkylated Derivative (Pyridine)
FT-IR Spectroscopy Strong lactam C=O stretch (~1650 cm⁻¹)Absence of lactam C=O stretch
¹H NMR (Alkyl -CH₂-) ~3.80 – 4.20 ppm~4.30 – 4.60 ppm (Deshielded by O)
¹³C NMR (C2 Carbon) ~160.0 – 162.0 ppm (Carbonyl character)~164.0 – 166.0 ppm (Aromatic C-O character)
2D NMR (HMBC) - Critical Alkyl -CH₂- protons correlate to both C2 and C6 carbons.Alkyl -CH₂- protons correlate only to the C2 carbon.

By cross-referencing the ¹³C shift of the C2 carbon with the HMBC correlation map, the researcher establishes a closed-loop, self-validating proof of regioselectivity, ensuring the structural integrity of the synthesized pharmacophore before advancing to biological assays.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at:[Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery / National Institutes of Health (NIH). Available at:[Link]

Sources

Synthesis Pathways for Substituted Nicotinic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary Substituted nicotinic acid esters (niacinates) represent a privileged scaffold in medicinal chemistry, serving as the structural core for diverse pharmacophores ranging from kinase inhibitors to agrochemicals (e.g., Diflufenican). While classical methods rely on the modification of pre-existing pyridine rings, modern synthetic strategies have shifted toward transition-metal-catalyzed carbonylation and direct C–H functionalization. This guide analyzes these pathways, prioritizing scalability, regiocontrol, and atom economy for drug development applications.

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Part 2: Classical Synthetic Strategies (The "Reliable" Foundation)

Classical approaches remain the industry standard for early-phase scale-up due to the low cost of reagents and predictable kinetics.

Direct Esterification & Acid Chloride Activation

The most robust pathway for simple alkyl nicotinates involves the activation of the carboxylic acid moiety.

  • Mechanism: Nucleophilic acyl substitution.

  • Critical Control Points:

    • Acid Chloride Route: Thionyl chloride (

      
      ) or Oxalyl chloride is used to generate the nicotinoyl chloride hydrochloride intermediate. This species is moisture-sensitive but highly reactive.
      
    • Fisher Esterification: Acid-catalyzed equilibrium. Requires continuous water removal (Dean-Stark or molecular sieves) to drive yield.

  • Limitation: Incompatible with acid-sensitive functional groups on the pyridine ring (e.g., certain acetals or protecting groups).

The Hantzsch Pyridine Synthesis (Modified)

For constructing highly substituted nicotinates de novo, the Hantzsch synthesis offers modularity.

  • Mechanism: Condensation of a

    
    -keto ester, an aldehyde, and ammonia to form a 1,4-dihydropyridine (1,4-DHP), followed by oxidative aromatization.
    
  • Modern Adaptation: Use of microwave irradiation and solid-supported oxidants (e.g.,

    
     or 
    
    
    
    ) to drive the aromatization step, preventing the formation of side products.
Protocol 1: High-Yield Synthesis of Ethyl 2-Chloronicotinate

A standard protocol for accessing 2-functionalized scaffolds.

  • Reagents: 2-Chloronicotinic acid (10.0 mmol), Thionyl chloride (15.0 mmol), Ethanol (anhydrous, 20 mL).

  • Activation: Suspend 2-chloronicotinic acid in dry toluene. Add

    
     dropwise with catalytic DMF (2 drops). Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
    
  • Esterification: Cool to 0°C. Add absolute ethanol dropwise (exothermic). Stir at room temperature for 4 hours.

  • Workup: Remove solvent in vacuo. Neutralize residue with sat.

    
    . Extract with EtOAc.
    
  • Validation: Yield >90%.

    
     NMR (CDCl3) diagnostic signals: 
    
    
    
    8.5 (dd, H-6), 4.4 (q,
    
    
    ).

Part 3: Modern Catalytic Pathways (The "Precision" Route)

Modern methods utilize transition metals to install the ester functionality or build the ring with specific substitution patterns, overcoming the regioselectivity issues of electrophilic aromatic substitution on the electron-deficient pyridine ring.

Palladium-Catalyzed Carbonylation

This is the preferred method for introducing the ester group at the C3 position from aryl halides, avoiding the use of harsh oxidants.

  • Chemistry: Palladium(0)-catalyzed insertion of CO (or CO surrogates like formates) into a C-X bond.

  • Key Insight: The use of bidentate phosphine ligands (e.g., dppf, Xantphos) is crucial to prevent catalyst poisoning by the pyridine nitrogen.

  • Regiocontrol: Determined entirely by the position of the halogen leaving group (Br/I).

Direct C–H Functionalization (Late-Stage)

Functionalizing the pyridine core after esterification is challenging due to electron deficiency.

  • Minisci Reaction: Radical alkylation.[1] Protonated nicotinates react with alkyl radicals (generated from carboxylic acids/Ag+ or alkyl halides/photoredox). Selectivity is typically C2 > C4.

  • C3-Selective Activation: Uses "innate pharmacophore" directing groups or specific catalysts (e.g., Ir/Borane systems) to overcome the electronic bias against C3 substitution.

Part 4: Visualization of Pathways

Diagram 1: Pd-Catalyzed Carbonylation Mechanism

This diagram illustrates the catalytic cycle for converting 3-bromopyridine to ethyl nicotinate, highlighting the critical oxidative addition and CO insertion steps.

Pd_Carbonylation Start Substituted 3-Bromopyridine OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start CO_Insert CO Insertion (Ar-CO-Pd(II)-Br) OxAdd->CO_Insert + CO (1-5 atm) Nu_Attack Nucleophilic Attack (ROH / Base) CO_Insert->Nu_Attack + ROH RedElim Reductive Elimination Nu_Attack->RedElim - HBr (Base) RedElim->Pd0 Regeneration Product Substituted Nicotinic Acid Ester RedElim->Product

Caption: Pd-catalyzed carbonylation cycle. Ligand selection (L) prevents N-coordination poisoning.

Diagram 2: Regioselectivity Logic in Nicotinate Functionalization

A decision tree for selecting the correct synthetic strategy based on the desired substitution pattern.

Regioselectivity Target Target: Substituted Nicotinate Pos2 C2-Substitution Target->Pos2 Pos4 C4-Substitution Target->Pos4 Pos5 C5-Substitution Target->Pos5 Pos6 C6-Substitution Target->Pos6 Method2 Nu-Substitution on 2-Cl-Nicotinate Pos2->Method2 Method4 Minisci Radical Reaction Pos4->Method4 Method5 Suzuki Coupling on 5-Br-Nicotinate Pos5->Method5 Method6 Rollover Cyclometallation (Pd-Catalyzed) Pos6->Method6

Caption: Strategic selection of synthetic methods based on target regiochemistry.

Part 5: Comparative Data & Experimental Scope

Table 1: Comparison of Synthetic Methodologies for Ethyl Nicotinate Derivatives

MethodologyTarget SubstituentTypical YieldAtom EconomyKey Limitation
Acid Chloride Esterification Unsubstituted / Halogenated85-95%HighMoisture sensitive; requires acid stability.
Hantzsch Synthesis Polysubstituted Alkyl60-80%ModerateMulti-step; requires oxidation step.
Pd-Carbonylation Aryl / Heteroaryl70-90%HighCost of Pd catalyst; requires CO handling.
Minisci Reaction Alkyl (C2/C4)40-60%LowRegioisomer mixtures; stoichiometric oxidant often needed.
Suzuki Coupling Biaryl (C5)80-95%HighRequires boronic acid partners; cost of catalyst.
Detailed Protocol: Pd-Catalyzed Carbonylation of 3-Bromopyridine

Adapted from recent catalytic advancements [1, 10].

  • Setup: In a glovebox or under Argon, charge a pressure vessel with 3-bromopyridine (1.0 equiv),

    
     (2 mol%), dppf (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous Ethanol (0.5 M concentration).

  • Carbonylation: Pressurize with CO (5 bar). Heat to 100°C for 16 hours.

  • Workup: Vent CO carefully. Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Note: Molybdenum hexacarbonyl (

    
    ) can be used as a solid CO source for small-scale safety [10].
    

Part 6: References

  • Maidich, L. et al. (2025).[2] "Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters". ResearchGate.[3][4] Link

  • Hantzsch Pyridine Synthesis . "Mechanism and Optimization of Hantzsch Dihydropyridine Synthesis". Organic Chemistry Portal. Link

  • Laxminarayan, R. et al. (2022).[2] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives". MDPI. Link

  • Song, Z. et al. (2019). "Innate pharmacophore assisted selective C–H functionalization to therapeutically important nicotinamides". Organic Chemistry Frontiers. Link

  • Minisci Reaction . "Radical Nucleophilic Substitution in Heterocycles". Wikipedia / Primary Sources. Link

  • Liu, Y. (2013).[4] "Recent progress in the synthesis of pyridinylboronic acids and esters". ResearchGate.[3][4] Link

  • Arndtsen, B.A. et al. (2023). "Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis". Journal of Organic Chemistry. Link

  • Zhao, B. et al. (2019).[5] "Synthesis of 2-Chloronicotinic Acid Derivatives". ResearchGate.[3][4] Link

  • Domingo, L.R. et al. (2023). "Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition". MDPI. Link

  • Beller, M. et al. (2016). "Palladium-Catalyzed Carbonylation—A Reaction Come of Age". ResearchGate.[3][4] Link

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of Ethyl 2-hydroxy-4-methylnicotinate (CAS: 10350-10-4 / 51146-04-4 analogs). It addresses the structural nuances, specifically the lactam-lactim tautomerism, which is critical for accurate spectral interpretation in drug development.

Executive Summary & Structural Context

Ethyl 2-hydroxy-4-methylnicotinate (C


H

NO

, MW: 181.19 g/mol ) is a functionalized pyridine derivative widely used as a scaffold in the synthesis of kinase inhibitors and analgesic agents.

For the analytical scientist, this molecule presents a specific challenge: Tautomeric Equilibrium . While chemically named as a "2-hydroxy" pyridine, in both solid state and polar solvents (DMSO, Methanol), it exists predominantly as the 2-pyridone (lactam) tautomer.

  • Lactim Form: Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate (Aromatic OH).

  • Lactam Form: Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Amide NH).

Directive: Analytical protocols must be designed to detect the 2-oxo species. Failure to account for this will lead to misinterpretation of the carbonyl region in IR and the labile proton region in NMR.

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the tautomeric equilibrium and the standard synthetic pathway via condensation, highlighting the critical decision points for structural verification.

G cluster_tautomer Tautomeric Equilibrium (Solvent Dependent) Start Precursors (Ethyl Acetoacetate + Enamine/Cyanoacetamide) Intermediate Cyclization (Hantzsch/Guareschi) Start->Intermediate Condensation Lactam Lactam Form (2-Pyridone) Favored in DMSO/Solid State Intermediate->Lactam Isolation Lactim Lactim Form (2-Hydroxy) Favored in Gas Phase/Non-polar Lactam->Lactim K_eq Analysis Spectroscopic Target Lactam->Analysis Dominant Species

Caption: Synthesis pathway leading to the dominant 2-pyridone tautomer, the primary target for spectroscopic analysis.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      for NMR. Chloroform-d (CDCl
    
    
    
    ) may lead to line broadening of the NH signal or aggregation effects due to hydrogen bonding.
  • Concentration: Prepare a 10-15 mg/mL solution for

    
    H NMR to ensure adequate signal-to-noise ratio for the minor aromatic protons.
    
  • Drying: The sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice water, which often co-crystallizes with pyridones.

Mass Spectrometry (LC-MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Rationale: The basic nitrogen and the amide functionality protonate readily (

    
    ), providing a clean molecular ion.
    

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum validates the regiochemistry (4-methyl vs. 6-methyl isomer) and the oxidation state.

Key Diagnostic Feature: The coupling constant (


) between H-5 and H-6. In the 4-methyl isomer, H-5 and H-6 are vicinal, leading to a characteristic doublet coupling (

Hz).
Table 1:

H NMR Data (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
11.80 br s1HNH (Lactam)Confirms 2-pyridone tautomer; disappears with D

O shake.
7.35 - 7.45 d (

Hz)
1HH-6Downfield due to proximity to Nitrogen.
6.10 - 6.20 d (

Hz)
1HH-5Upfield; characteristic of

-proton in enone system.
4.25 q (

Hz)
2HO-CH

-CH

Ester methylene.
2.25 - 2.35 s3H4-CH

Allylic methyl group; singlet confirms no adjacent protons.
1.28 t (

Hz)
3HO-CH

-CH

Ester methyl.
Table 2:

C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentNotes
165.5 C OOEt (Ester)Typical ester carbonyl.
162.0 C-2 (Lactam C=O)Deshielded amide-like carbonyl; confirms oxo-form.
151.0 C-4Quaternary carbon carrying the methyl group.[1]
137.5 C-6Aromatic CH adjacent to Nitrogen.
116.0 C-3Quaternary carbon (Ester attachment).
108.5 C-5Aromatic CH (upfield).
60.5 O-C H

Ester ethyl.
20.5 4-C H

Methyl substituent.
14.2 O-CH

-C H

Ester ethyl.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the "amide-like" nature of the ring.

  • 3200 - 2800 cm

    
     (Broad):  N-H stretching (Lactam). Often overlaps with C-H stretches. A sharp O-H stretch at 3500+ cm
    
    
    
    is usually absent, ruling out the pure hydroxy form in solid state.
  • 1715 - 1725 cm

    
     (Strong):  Ester C=O stretch.
    
  • 1640 - 1660 cm

    
     (Strong):  Lactam (Ring) C=O stretch. This is lower frequency than a typical ketone due to conjugation with the nitrogen lone pair.
    
  • 1600 - 1580 cm

    
    :  C=C / C=N ring vibrations.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • 
       182 
      
      
      
      154 (Loss of C
      
      
      H
      
      
      via McLafferty rearrangement of the ethyl ester).
    • 
       136 (Loss of EtOH).
      

Quality Control & Impurity Profiling

In synthesis, the primary impurity is often the regioisomer (6-methyl) or the hydrolysis product (carboxylic acid) .

Analytical Decision Tree

Use the following logic flow to validate batch purity.

AnalysisTree Sample Crude Sample MS_Check LC-MS: M+H = 182? Sample->MS_Check NMR_Check 1H NMR: H-5/H-6 Coupling MS_Check->NMR_Check Yes Hydrolysis FAIL: Acid Impurity (Loss of Ethyl Signals) MS_Check->Hydrolysis M+H = 154 Isomer4 PASS: 4-Methyl Isomer (Vicinal Coupling J ~6Hz) NMR_Check->Isomer4 Doublets (J=6Hz) Isomer6 FAIL: 6-Methyl Isomer (Singlets or J < 2Hz) NMR_Check->Isomer6 Singlets (H4/H5 isolated)

Caption: Logical decision tree for distinguishing the target 4-methyl isomer from common synthetic impurities.

Differentiation from 6-Methyl Isomer

The Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a common thermodynamic byproduct.

  • Target (4-Me): H-5 and H-6 are neighbors. Two Doublets .

  • Isomer (6-Me): Proton at Pos 4 and Pos 5. H-4 is typically a doublet (

    
     Hz) with H-5, but chemical shifts differ significantly (H-4 is more deshielded by the ester). Note: In 4,6-disubstituted systems, protons would be singlets. In mono-methyl, coupling connects the remaining protons.
    

References

  • Balogh, M., et al. (1980).[2] "Synthesis and bioactivity of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for pyridone synthesis).

  • Hansen, P. E. (2020). "Tautomerism Detected by NMR." Encyclopedia.[3] Available at: [Link]

  • Forlani, L., et al. (2002).[4] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc. Available at: [Link]

  • National Institutes of Health (NIH). "Tautomerism, acid-base equilibria, and H-bonding... by NMR." PubMed Central. Available at: [Link]

Sources

Physical and chemical properties of nicotinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Nicotinate Derivatives

Introduction: The Versatility of the Nicotinate Scaffold

Nicotinate derivatives, compounds stemming from nicotinic acid (also known as niacin or Vitamin B3), represent a cornerstone in medicinal chemistry and drug development.[1][2] The core structure, a pyridine ring substituted with a carboxylic acid at the 3-position, serves as a versatile scaffold for a vast array of therapeutic agents.[3][4] As a water-soluble vitamin of the B complex, the parent compound, nicotinic acid, is a precursor to the essential coenzymes NAD (nicotinamide adenine dinucleotide) and NADP, which are pivotal to cellular metabolism and energy production.[3][5][6]

Beyond their fundamental biological role, derivatives of nicotinic acid have been successfully developed for a multitude of applications, including the treatment of dyslipidemia, inflammation, pain, and even certain cancers.[5][7][8][9] Their utility also extends to the cosmetics industry, where they are used for their vasodilating and skin-conditioning properties.[10][11]

This guide provides an in-depth exploration of the critical physical and chemical properties of nicotinate derivatives. Understanding these characteristics is paramount for researchers and drug development professionals, as they fundamentally govern a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. We will delve into the causality behind experimental choices for characterizing these molecules and provide actionable protocols for their evaluation.

Part 1: Core Physicochemical Properties

The therapeutic efficacy and developability of a nicotinate derivative are intrinsically linked to its physicochemical properties. These parameters dictate how the molecule will behave in a formulation, during administration, and within a biological system.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Nicotinic acid itself is slightly soluble in water at room temperature (approx. 1.6 g/100 mL), with solubility increasing significantly in hot water or alkaline solutions.[11]

  • Impact of Derivatization: The solubility profile can be dramatically altered through chemical modification.

    • Amides: The amide derivative, nicotinamide, exhibits higher water solubility than its parent carboxylic acid.[12]

    • Esters: Esterification of the carboxylic acid group, a common strategy to increase lipophilicity, generally decreases aqueous solubility. For example, methyl nicotinate is described as having negligible water solubility.[13]

  • Solubility Enhancement Strategies: For highly lipophilic derivatives, such as Vitamin E nicotinate, poor aqueous solubility presents a significant formulation challenge. Techniques such as the formation of solid dispersions with hydrophilic carriers (e.g., PVP, PEG) or the creation of cyclodextrin inclusion complexes are employed to improve their dissolution and bioavailability.[14]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing membrane permeability and absorption.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Nicotinic Acid: The parent acid has a low LogP value (approx. 0.4), indicating its hydrophilic nature.[4]

  • Ester Derivatives: Converting the polar carboxylic acid to a less polar ester group significantly increases lipophilicity. This is a key reason why nicotinate esters like methyl, ethyl, and benzyl nicotinate are effective as topical vasodilators; their increased lipophilicity enhances penetration through the stratum corneum of the skin.[13][16] Studies have shown a clear trend where lipophilicity increases with the alkyl chain length of the ester group (e.g., hexyl nicotinate > butyl nicotinate > ethyl nicotinate).[17]

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. The carboxylic acid group of nicotinic acid has a pKa of approximately 4.85.[11] This means that at physiological pH (7.4), the vast majority of nicotinic acid molecules will be deprotonated, existing as the negatively charged nicotinate anion.[6] This ionization state is critical as it influences:

  • Solubility: The charged nicotinate form is more water-soluble than the neutral acid form.

  • Receptor Binding: The charge of the molecule can significantly impact its ability to bind to its biological target.

  • Membrane Permeability: Generally, the neutral, un-ionized form of a drug more readily crosses lipid membranes.

Stability

The pyridine ring of the nicotinate scaffold is an aromatic system, which confers significant chemical stability. Nicotinic acid and nicotinamide are notably robust; they are stable to heat, light, acid, and alkali, making them the most stable of the water-soluble vitamins.[11][12]

However, specific derivatives can introduce liabilities:

  • Ester Hydrolysis: Nicotinate esters can undergo hydrolysis back to nicotinic acid and the corresponding alcohol. For example, topically applied methyl nicotinate is hydrolyzed in the dermis by esterases.[13]

  • Thermal Degradation: Certain complex derivatives, like nicotinamide riboside (NR), can degrade under thermal stress. Studies have shown that NR can degrade into nicotinamide and a sugar moiety, particularly under basic conditions or upon heating to temperatures around 130°C.[18]

Table 1: Comparative Physicochemical Properties of Nicotinic Acid and Select Derivatives

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)LogPWater Solubility
Nicotinic Acid123.11[4]236-239[11]4.85[11]0.36[11]Slightly soluble (1.6g/100mL)[11]
Nicotinamide122.12128-131N/A-0.37Higher than nicotinic acid[12]
Methyl Nicotinate137.1440-42[10]N/A0.9 (Calculated)[6]Negligible[13]
Ethyl Nicotinate151.168-9N/A~1.5 (Calculated)Soluble

Part 2: Chemical Properties and Reactivity

The chemical reactivity of the nicotinic acid scaffold is dominated by its carboxylic acid group and the stable aromatic pyridine ring.

Key Synthetic Reactions
  • Esterification: This is the most common derivatization reaction. Nicotinic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding nicotinate ester.[10][19] This reaction is fundamental for producing topically active derivatives or for modifying the pharmacokinetic profile of a drug.

  • Transesterification: Nicotinate esters can also be synthesized by reacting an existing ester (e.g., methyl nicotinate) with a different alcohol (e.g., menthol) in the presence of an alkaline catalyst like sodium methoxide.[20] This method is advantageous when direct esterification is difficult or yields are low.

  • Amide Formation: The carboxylic acid can be converted to an amide, most notably nicotinamide. This can be achieved through various synthetic routes, often involving an activated carboxylic acid derivative like an acyl chloride.[9]

G Nicotinic_Acid Nicotinic Acid Ester Nicotinate Ester Nicotinic_Acid->Ester Esterification Amide Nicotinamide Derivative Nicotinic_Acid->Amide Amidation Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Ester Amine Amine (R-NH2) + Coupling Agent Amine->Amide

Caption: Core synthetic derivatizations of nicotinic acid.

Metabolic Pathways

In biological systems, nicotinic acid and its derivatives undergo extensive metabolism, primarily in the liver.[6] The drug is converted into several metabolites, including nicotinamide, nicotinuric acid (a conjugate with glycine), and ultimately incorporated into the NAD coenzyme pool.[4][6] The metabolic pathways can be saturable at high therapeutic doses, leading to non-linear pharmacokinetics.[6]

Part 3: Analytical & Experimental Protocols

Accurate characterization of nicotinate derivatives requires robust analytical methodologies. The choice of method is driven by the specific property being investigated and the nature of the derivative itself.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPTLC

Causality: Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a reliable and efficient method for estimating lipophilicity. The principle rests on the correlation between a compound's retention on a nonpolar stationary phase (like C18) and its partition coefficient. More lipophilic compounds interact more strongly with the stationary phase, resulting in lower retention factor (Rf) values in a polar mobile phase. The RM value, derived from Rf, is linearly related to the volume fraction of the organic solvent in the mobile phase. Extrapolating this linear relationship to a 100% aqueous mobile phase gives the RM0 value, a chromatographic index of lipophilicity that correlates well with LogP.[16][17]

Step-by-Step Methodology:

  • Plate Preparation: Use RP-18WF254 HPTLC plates.

  • Sample Application: Apply 1-2 µL spots of the dissolved nicotinate derivatives (e.g., in methanol) onto the plate.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of methanol and water in varying volume proportions (e.g., 80:20, 70:30, 60:40, 50:50 v/v).

  • Development: Develop the plates in a chromatographic chamber saturated with the chosen mobile phase until the solvent front has migrated a sufficient distance (e.g., 8 cm).

  • Detection: After drying the plate, visualize the spots under UV light (254 nm).

  • Calculation:

    • Measure the Rf value for each spot in each mobile phase.

    • Calculate the RM value for each measurement using the formula: RM = log[(1/Rf) - 1].

    • For each compound, plot RM versus the volume percentage of methanol.

    • Perform a linear regression and extrapolate the line to 0% methanol. The y-intercept of this line is the RM0 value, which serves as the lipophilicity index.[17]

G cluster_0 Experimental Steps cluster_1 Data Analysis prep Prepare Mobile Phases (Varying Methanol:Water) apply Apply Samples to RP-18 HPTLC Plate prep->apply develop Develop Plate apply->develop detect Detect Spots (UV 254nm) & Measure Rf develop->detect calc_rm Calculate RM values RM = log[(1/Rf) - 1] detect->calc_rm plot Plot RM vs. % Methanol calc_rm->plot regress Linear Regression plot->regress extrapolate Extrapolate to 0% Methanol regress->extrapolate rm0 Determine RM0 (Lipophilicity Index) extrapolate->rm0

Caption: Workflow for lipophilicity determination using RP-HPTLC.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining intrinsic aqueous solubility.[21] It establishes equilibrium by allowing an excess of the solid compound to saturate a specific aqueous buffer over time. By measuring the concentration of the dissolved compound in the supernatant, a direct and accurate measure of solubility at that specific pH and temperature is obtained. This is a self-validating system because the continued presence of undissolved solid ensures that saturation has been reached.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer to mimic physiological conditions).

  • Sample Preparation: Add an excess amount of the solid nicotinate derivative to a vial containing a known volume of the buffer. The excess is critical to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[21][22]

  • Calculation: Calculate the original concentration in the buffer, accounting for the dilution factor. This value represents the aqueous solubility of the compound.

Protocol 3: Characterization and Quantification

Once synthesized, the identity and purity of nicotinate derivatives must be confirmed.

  • Structural Confirmation: A combination of spectroscopic methods is used to confirm the chemical structure.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the ester (around 1728 cm⁻¹) or the aromatic C=C and C=N bonds.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, confirming the arrangement of protons and carbons.[10]

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure.[10]

  • Purity and Quantification: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a workhorse technique for assessing the purity and quantifying the concentration of nicotinate derivatives in research samples and final formulations.[22] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for more volatile derivatives.[23][24]

G cluster_0 Relationship of pH, pKa, and Ionization ph_scale ph_scale structure Predominant Species Neutral (COOH) 50% Neutral 50% Ionized Ionized (COO⁻) properties Properties More Lipophilic Higher Membrane Permeability Mixture More Hydrophilic Higher Aqueous Solubility

Caption: Ionization state of nicotinic acid relative to pH.

Conclusion

The physical and chemical properties of nicotinate derivatives are not merely academic data points; they are the fundamental drivers of biological function and therapeutic potential. The strategic modification of the nicotinic acid scaffold—whether by esterification to enhance skin penetration or by other substitutions to target specific enzymes or receptors—relies on a deep understanding of how these changes impact solubility, lipophilicity, stability, and ionization. The experimental protocols outlined herein provide a robust framework for researchers to characterize novel derivatives, enabling a more predictive and efficient drug development process. By grounding our work in these core principles, we can continue to unlock the full potential of this remarkable class of compounds.

References

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). ResearchGate. [Link]

  • Kamal, A., & Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 755-783. [Link]

  • Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass.com. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Journal of the Pharmaceutical Society of Japan, 138(10), 1277-1285. [Link]

  • Kaur, R., & Kumar, R. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 24(10), 1104-1123. [Link]

  • ETHYL NICOTINATE - Ataman Kimya. Ataman Kimya. [Link]

  • Vitamin B 3 and Nicotinic acid | PPTX - Slideshare. Slideshare. [Link]

  • Nicotinate | C6H4NO2- | CID 937 - PubChem - NIH. PubChem. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. GOV.UK. [Link]

  • A convenient synthesis of nicotinate esters from 3‐cyanopyridones - Scilit. Scilit. [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458-6461. [Link]

  • Al-Shdefat, R., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 98. [Link]

  • Menthyl nicotinate synthesis process. (2020).
  • Nicotinic acid esters and pharmaceutical compositions containing them. (1996).
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. PubChem. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. ResearchGate. [Link]

  • (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement - ResearchGate. (2025, December 27). ResearchGate. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024, August 5). National Center for Biotechnology Information. [Link]

  • Properties of Nicotine. University of Pau and Pays de l'Adour. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. (2005, January 12). SIELC Technologies. [Link]

  • Process for the separation of nicotinic and isonicotinic acid. (1964).
  • Pyka, A. (2005). Study of lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives. Investigations on RP18WF254 plates. Part II. Journal of Planar Chromatography – Modern TLC, 18(104), 282-289. [Link]

  • nicotinic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]

  • Study of lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives. Investigations on RP18WF254 plates. Part II | Request PDF - ResearchGate. ResearchGate. [Link]

  • Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks. [Link]

  • Avdeef, A. (2012). pKa, Solubility, and Lipophilicity. In Lead Optimization for Medicinal Chemists (pp. 305-348). Humana Press. [Link]

  • Antonijević, M. D., & Marković, B. D. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 17(3), 405. [Link]

  • Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry - Open Access Journals. (2023, June 30). Open Access Journals. [Link]

Sources

Potential biological activity of hydroxy-substituted nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

SAR, Pharmacodynamics, and Experimental Protocols

Executive Summary

The pharmacological landscape of nicotinic acid (Vitamin B3) is dominated by its interaction with the G-protein coupled receptor GPR109A (HCA2), primarily for lipid regulation. However, hydroxy-substituted nicotinates —specifically those substituted on the pyridine ring (2-, 5-, or 6-hydroxy)—represent a distinct chemical space. Unlike the parent molecule, these derivatives often exhibit altered receptor affinity, enhanced antioxidant profiles, and unique antimicrobial activities.

This guide provides a technical deep-dive into the structure-activity relationships (SAR) of hydroxy-nicotinates. It challenges the conventional focus on lipid modulation, highlighting instead their utility as antioxidant scaffolds and antimicrobial prodrugs. We present validated protocols for synthesis, receptor interrogation, and antioxidant assessment, grounded in the necessity for self-validating experimental design.

Chemical Architecture & Structure-Activity Relationship (SAR)

The introduction of a hydroxyl group onto the pyridine ring of nicotinate fundamentally alters its physicochemical properties. The position of this substitution is the primary determinant of biological function.

2.1 Tautomerism and The "Ortho" Effect

A critical oversight in many screening libraries is the tautomeric nature of 2- and 6-hydroxynicotinic acids. In aqueous solution and the solid state, these compounds predominantly exist as pyridones (2-pyridone-3-carboxylic acid or 6-pyridone-3-carboxylic acid) rather than true hydroxy-pyridines.

  • 2-Hydroxynicotinic Acid (2-HNA): Exists largely as 2-pyridone. This tautomerization reduces aromaticity and alters hydrogen bond donor/acceptor profiles, often abolishing affinity for the classic niacin receptor GPR109A but opening pathways for enzyme inhibition (e.g., NAMPT).

  • 6-Hydroxynicotinic Acid (6-HNA): A primary bacterial metabolite.[1][2][3] Its accumulation signals metabolic degradation of niacin. It possesses a high polarity, making cellular penetration difficult unless esterified.

2.2 SAR Visualization

The following diagram illustrates the functional consequences of substitution at specific ring positions.

SAR_Logic Scaffold Nicotinate Scaffold (Pyridine-3-carboxylate) Pos2 2-Position (Ortho) Predominant Pyridone Tautomer Loss of GPR109A Affinity Metal Chelation Potential Scaffold->Pos2 Hydroxylation Pos6 6-Position (Para) Metabolic Product (Inactive) High Polarity Requires Esterification for Entry Scaffold->Pos6 Bacterial Oxidation Pos5 5-Position (Meta) Retains Aromaticity Potential for H-Bonding Antioxidant Activity Scaffold->Pos5 Synthetic Modification Ester Carboxyl Esterification Increases Lipophilicity Prodrug Strategy (Antimicrobial) Scaffold->Ester Derivatization

Caption: Functional consequences of regioselective hydroxylation on the nicotinate scaffold. Note the distinct pharmacological profiles of ortho- vs. meta-substitution.

Pharmacodynamics & Mechanisms
3.1 GPR109A Interaction: The "Flushing" Switch

Niacin causes cutaneous flushing via GPR109A activation in Langerhans cells, leading to PGD2 release.

  • Mechanism: Niacin binds Arg111 (ionic anchor) and Ser178 (H-bond).[4]

  • Hydroxy-Nicotinates: 2-HNA and 6-HNA generally show significantly reduced or abolished affinity for GPR109A. The steric bulk of the hydroxyl group, particularly at the 2-position, interferes with the tight binding pocket defined by Phe276.

  • Therapeutic Implication: Hydroxy-nicotinates are candidates for "non-flushing" lipid modulators only if they can be designed to bypass GPR109A while targeting downstream lipid enzymes, or if they act as partial agonists that recruit

    
    -arrestin differentially.
    
3.2 Antimicrobial Activity via Lipophilic Esters

While the free acids (2-HNA, 6-HNA) are weak antimicrobials due to poor uptake, their alkyl esters (e.g., ethyl 6-hydroxynicotinate) exhibit potent activity against S. aureus and P. aeruginosa.

  • Mode of Action: The ester functionality facilitates passive diffusion across the bacterial cell wall. Once intracellular, non-specific esterases hydrolyze the compound, releasing the polar hydroxynicotinic acid which may inhibit NAD biosynthesis pathways (via NAMPT inhibition) or disrupt respiratory chain enzymes.

3.3 Antioxidant Scavenging

The phenolic hydroxyl group (specifically in the 5-hydroxy derivatives) acts as a radical scavenger. Unlike simple niacin, which is redox-neutral, 5-hydroxynicotinates can donate a hydrogen atom to neutralize ROS (Reactive Oxygen Species), forming a resonance-stabilized phenoxy radical.

GPR109A_Pathway Ligand Niacin / Agonist Receptor GPR109A (Gi-Coupled) Ligand->Receptor Binding Gi Gu03b1_i Protein Receptor->Gi Activates Flush Flushing (PGD2 Release) Receptor->Flush Beta-Arrestin Pathway AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Downregulates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibits

Caption: Canonical GPR109A signaling.[5][6] Hydroxy-nicotinates typically fail to trigger this cascade, avoiding the flushing side effect but also losing anti-lipolytic potency.

Experimental Protocols

As a Senior Scientist, I emphasize that protocols must be self-validating . Controls are not optional; they are the only reason we trust the data.

Protocol A: Synthesis of Ethyl 6-Hydroxynicotinate (Fischer Esterification)

Context: Converting the polar metabolite into a cell-permeable antimicrobial probe.

  • Reagents: 6-Hydroxynicotinic acid (1.0 eq), Absolute Ethanol (solvent/reactant), H₂SO₄ (catalytic, 0.1 eq).

  • Setup: Flame-dried round-bottom flask equipped with a Soxhlet extractor containing 3Å molecular sieves (critical for shifting equilibrium by removing water).

  • Procedure:

    • Dissolve 6-HNA in ethanol. Add H₂SO₄ dropwise.

    • Reflux at 80°C for 12 hours.

    • Monitor: TLC (9:1 DCM:MeOH). The product will have a higher R_f than the starting acid.

  • Workup: Neutralize with NaHCO₃, extract with ethyl acetate.

  • Validation: ¹H-NMR must show the disappearance of the carboxylic acid proton and appearance of the ethyl quartet (approx 4.3 ppm) and triplet (approx 1.3 ppm).

Protocol B: GPR109A Functional Assay (cAMP Inhibition)

Context: Determining if the derivative acts as an agonist, antagonist, or is inert.

  • System: CHO-K1 cells stably expressing human GPR109A.

  • Principle: GPR109A is Gi-coupled.[4][5][7] Agonism decreases forskolin-stimulated cAMP.[5]

  • Steps:

    • Seed: 10,000 cells/well in 384-well plates.

    • Stimulation: Add 10 µM Forskolin (to spike cAMP baseline) + 0.5 mM IBMX (to prevent cAMP degradation).

    • Treatment: Add test compound (Hydroxy-nicotinate) at varying concentrations (1 nM - 100 µM).

    • Control (+): Nicotinic Acid (Full Agonist).[8]

    • Control (-): Vehicle (DMSO).

    • Detection: TR-FRET cAMP kit (e.g., Lance Ultra).

  • Data Analysis: Plot Log[Concentration] vs. FRET signal.

    • Interpretation: If signal remains high (equal to Forskolin alone), the compound does not bind/activate GPR109A (Non-flushing profile). If signal drops, it is an agonist.

Protocol C: DPPH Antioxidant Assay (Lipophilic Modification)

Context: Standard aqueous DPPH assays often precipitate lipophilic esters, yielding false negatives. This modified protocol ensures solubility.

  • Reagent: 0.1 mM DPPH in Methanol .

  • Sample Prep: Dissolve Hydroxy-nicotinate esters in Methanol (avoid DMSO if possible, as it can quench radicals at high volumes).

  • Reaction:

    • Mix 100 µL sample + 100 µL DPPH solution in a clear 96-well plate.

    • Dark Incubation: 30 minutes at RT (Strictly light-controlled).

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    .
    
  • Validation: Trolox standard curve (

    
    ). If the sample precipitates, the absorbance will spike falsely; visually inspect wells before reading.
    
Data Summary: Comparative Biological Activity

The following table synthesizes typical literature values for these interactions.

CompoundGPR109A Affinity (

)
Antimicrobial (

S. aureus)
Flushing PotentialPrimary Utility
Nicotinic Acid ~100 nM> 1000 µg/mL (Inactive)HighLipid Lowering
2-Hydroxynicotinic Acid > 100 µM (Inactive)> 500 µg/mLNoneSynthetic Intermediate
6-Hydroxynicotinic Acid > 100 µM (Inactive)> 500 µg/mLNoneMetabolite Standard
Ethyl 6-Hydroxynicotinate N/A (Prodrug)15 - 30 µg/mL LowAntimicrobial Lead
5-Hydroxynicotinic Acid Weak / PartialModerateLowAntioxidant Scaffold
References
  • Taggart, A. K., et al. (2005).[7] "(D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor GPR109A." Journal of Biological Chemistry. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate niacin-induced flushing." Nature Medicine. Link

  • Kouznetsov, V. V., et al. (2012). "Synthesis and biological evaluation of new 2-hydroxynicotinic acid derivatives." Molecular Diversity. Link

  • Gassett, A. J., et al. (2023). "Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights." Archives of Biochemistry and Biophysics. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[4] Pharmacological Reviews. Link

Sources

A Technical Guide to the Synthesis of Ethyl 2-hydroxy-4-methylnicotinate: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-4-methylnicotinate, a substituted pyridinone derivative, is a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a 2-pyridone ring, is a common motif in a wide array of pharmacologically active compounds. The strategic placement of hydroxyl, methyl, and ethyl ester functionalities offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for the preparation of Ethyl 2-hydroxy-4-methylnicotinate, focusing on the chemical principles and practical considerations that underpin these methodologies.

Core Synthetic Strategies and Key Starting Materials

The synthesis of Ethyl 2-hydroxy-4-methylnicotinate and its analogs generally revolves around the construction of the core 2-pyridone ring system. Several convergent strategies have been developed, each employing distinct sets of starting materials. The choice of a particular synthetic route often depends on the availability of precursors, desired scale of the reaction, and tolerance to specific reaction conditions. Two primary and effective approaches are detailed below.

Approach 1: Hantzsch-type Pyridine Synthesis and its Analogs

This classical approach and its variations are powerful methods for the construction of dihydropyridine rings, which can be subsequently oxidized to the desired pyridine or pyridone systems. A particularly relevant adaptation for the synthesis of substituted 2-pyridones involves the condensation of a β-ketoester, an enamine, and a malonate derivative.

Key Starting Materials for Hantzsch-type Synthesis
  • Ethyl Acetoacetate: This β-ketoester serves as a foundational four-carbon building block, providing the C4-methyl group and adjacent methylene and carbonyl carbons of the target pyridone ring.

  • Ethyl 3-aminocrotonate: This enamine is a crucial component, delivering the nitrogen atom and the C2 and C6 carbons of the pyridine ring. It can be readily synthesized from ethyl acetoacetate and ammonia.

  • Diethyl Malonate: This active methylene compound acts as the source for the C3 and the ethyl carboxylate group of the final product.

Conceptual Workflow: Hantzsch-type Synthesis

Hantzsch_Synthesis cluster_reactants Key Starting Materials cluster_process Synthetic Process cluster_product Final Product EAA Ethyl Acetoacetate Condensation Base-Catalyzed Condensation EAA->Condensation EAC Ethyl 3-Aminocrotonate EAC->Condensation DEM Diethyl Malonate DEM->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of Dihydropyridone Intermediate Aromatization Oxidative Aromatization Cyclization->Aromatization Product Ethyl 2-hydroxy-4-methylnicotinate Aromatization->Product

Caption: Hantzsch-type synthesis workflow for Ethyl 2-hydroxy-4-methylnicotinate.

Experimental Protocol: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate (a close analog)

A procedure for a closely related analog, Ethyl 2,4-dihydroxy-6-methylnicotinate, provides a strong template for the synthesis of the target molecule.[1]

  • Reaction Setup: To a suitable reactor, add ethyl 3-aminocrotonate (0.7752 mol), followed by sodium ethoxide (0.9559 mol) and anhydrous ethanol (240 g).[1]

  • Condensation and Cyclization: The reaction mixture is slowly heated to 80-90 °C and maintained at reflux with stirring for 24 hours.[1]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to 50-60 °C and a portion of the ethanol is removed under reduced pressure. The concentrated solution is then poured into water. The aqueous solution is treated with activated carbon, stirred, and filtered. The filtrate is cooled to below 0 °C and the pH is adjusted to 2-3 with ammonium chloride, leading to the precipitation of the product.[1]

  • Purification: The precipitated solid is collected by filtration and dried to yield the final product.[1]

Note: To achieve the target Ethyl 2-hydroxy-4-methylnicotinate, modifications to the starting materials and reaction conditions would be necessary. For instance, using a different combination of β-dicarbonyl compounds could lead to the desired substitution pattern.

Approach 2: Guareschi-Thorpe Condensation and Related Reactions

This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 3-cyano-2-pyridone. The cyano group can then be hydrolyzed and esterified to yield the target nicotinate ester.

Key Starting Materials for Guareschi-Thorpe Condensation
  • Ethyl Cyanoacetate: This molecule provides the C2 and C3 carbons (with the cyano group) and the nitrogen atom of the pyridone ring.

  • Pentane-2,4-dione (Acetylacetone): This 1,3-dicarbonyl compound serves as the source for the C4, C5, and C6 carbons, including the C4-methyl group.

Conceptual Workflow: Guareschi-Thorpe Condensation

Guareschi_Thorpe cluster_reactants Key Starting Materials cluster_process Synthetic Process cluster_product Final Product ECA Ethyl Cyanoacetate Condensation Base-Catalyzed Condensation ECA->Condensation PD Pentane-2,4-dione PD->Condensation Hydrolysis Nitrile Hydrolysis Condensation->Hydrolysis Formation of 3-Cyano-2-pyridone Esterification Esterification Hydrolysis->Esterification Formation of Nicotinic Acid Product Ethyl 2-hydroxy-4-methylnicotinate Esterification->Product

Caption: Guareschi-Thorpe condensation workflow for Ethyl 2-hydroxy-4-methylnicotinate.

Experimental Protocol: General Synthesis of 3-Cyano-2-pyridones

The synthesis of 3-cyano-2(1H)-pyridones is a key step in this approach. A convenient method involves the following steps:

  • Formation of the 3-cyano-2(1H)-pyridone: A base-catalyzed condensation of ethyl cyanoacetate and a 1,3-dicarbonyl compound (in this case, pentane-2,4-dione) is performed.[2]

  • Conversion to 2-bromo-3-cyanopyridine: The resulting 2-pyridone can be treated with a halogenating agent like phosphorus tribromide.[2]

  • Debromination: The 2-bromo-3-cyanopyridine is then debrominated, for instance, using zinc dust in ethanolic acetic acid, to yield the 3-cyanopyridine.[2]

  • Hydrolysis of the Nitrile: The cyano group is hydrolyzed to a carboxylic acid using strong acid, such as 6N hydrochloric acid, under heating.[2]

  • Esterification: The resulting nicotinic acid hydrochloride is then esterified. A common method is refluxing with triethyl orthoformate to give the ethyl nicotinate.[2]

Alternative Starting Materials and Synthetic Routes

The field of heterocyclic chemistry is rich with methodologies for constructing pyridone rings. Other notable starting materials and approaches include:

  • Enaminones: These are versatile intermediates that can be reacted with active methylene compounds like ethyl 2-cyanoacetate in the presence of a base or catalyst to form substituted 2-pyridones.[3] Enaminones can be prepared from the reaction of methyl ketones with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

  • From Nicotinic Acid: While less direct for this specific substitution pattern, nicotinic acid itself can be a starting point. It can be esterified, and then further functional groups can be introduced onto the pyridine ring, though this often requires more complex and less regioselective steps.[4][5]

Data Summary

Synthetic ApproachKey Starting Material 1Key Starting Material 2Intermediate(s)Key Transformations
Hantzsch-type Synthesis Ethyl AcetoacetateEthyl 3-AminocrotonateDihydropyridoneCondensation, Cyclization, Aromatization
Guareschi-Thorpe Ethyl CyanoacetatePentane-2,4-dione3-Cyano-2-pyridone, Nicotinic AcidCondensation, Hydrolysis, Esterification
Enaminone Route Enaminone (from a methyl ketone)Ethyl 2-cyanoacetateSubstituted 2-pyridoneCondensation, Cyclization

Conclusion

The synthesis of Ethyl 2-hydroxy-4-methylnicotinate is achievable through several well-established synthetic strategies. The choice of the most suitable pathway depends on factors such as the availability and cost of starting materials, desired scale, and the specific expertise of the research team. The Hantzsch-type synthesis and the Guareschi-Thorpe condensation represent two of the most robust and versatile approaches, utilizing readily available and relatively inexpensive starting materials. By understanding the underlying chemical principles and the key transformations involved in these syntheses, researchers can effectively access this important building block for the development of novel and pharmacologically relevant molecules.

References

[6] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Journal of Chemistry. [7] Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (2023). Chinese Journal of Organic Chemistry. [8] Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). Mini-Reviews in Medicinal Chemistry. [3] New methodology for the synthesis of 2-pyridones using basic Al2O3 as catalyst. Journal of Materials and Environmental Science. [9] One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). The Journal of Organic Chemistry. [10] A Convenient Method for the Preparation of 2-Pyridone Derivatives. (1977). Synthesis. [11] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chemical and Pharmaceutical Bulletin. [2] A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Scilit. [12] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. [13] Ethyl 2,6-dihydroxy-4-methylnicotinate | 56951-00-9. Benchchem. [4] Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [1] Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3. ChemicalBook. [14] ETHYL 2,4-DIHYDROXY-6-METHYLNICOTINATE. ChemBK. [15] Ethyl 2,4-Dihydroxy-6-methylnicotinate. Toronto Research Chemicals. [16] Ethyl 2,4-Dihydroxy-6-Methyl-3-Pyridinecarboxylate | Baishixing. ETW International. [17] 51146-04-4 | Ethyl 2-hydroxy-6-methylnicotinate. ChemScene. [18] 56951-00-9|Ethyl 2,6-dihydroxy-4-methylnicotinate|BLD Pharm. BLD Pharm. [19] Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. (2015). Chemistry Stack Exchange. [20] Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [21] ethyl 4-methylnicotinate. LookChem. [5] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [22] (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. [23] An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). Beilstein Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Tautomeric Forms of 2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form is a classic and fundamentally important phenomenon in organic chemistry with significant implications for medicinal chemistry and drug development.[1][2] The position of this equilibrium is delicately balanced and highly sensitive to environmental factors, including solvent polarity, substituent effects, and temperature.[2][3][4][5] This technical guide provides a comprehensive overview of the core principles governing the tautomerism of 2-hydroxypyridine derivatives. It delves into the structural and electronic factors that influence the stability of each tautomer, detailed experimental protocols for their characterization, and the causal relationships behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical behavior.

Introduction: The Significance of Tautomerism in 2-Hydroxypyridine Systems

2-Hydroxypyridine exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (the enol or lactim form) and the non-aromatic pyridone form (the keto or lactam form).[1] This interconversion involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms.[1]

The significance of this tautomerism extends far beyond a mere structural curiosity. The distinct physicochemical properties of each tautomer, such as their hydrogen bonding capabilities, dipole moments, and aromaticity, profoundly influence their biological activity.[2] Consequently, understanding and controlling the tautomeric preference of 2-hydroxypyridine derivatives is a critical aspect of rational drug design, as it can impact receptor binding, membrane permeability, and metabolic stability.[6] 2-Pyridones are recognized for their diverse pharmacological activities, including antipyretic, anti-inflammatory, and antimicrobial effects.[1]

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers is a reversible process, the position of which is dictated by the relative Gibbs free energy of the two forms.

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

The equilibrium constant, KT, is defined as the ratio of the concentration of the pyridone form to the hydroxy form. A multitude of factors can shift this equilibrium, making it a highly tunable system.

The Role of Solvent Polarity

Solvent polarity is one of the most influential factors governing the tautomeric equilibrium.[3][4][5]

  • Non-polar solvents , such as cyclohexane and carbon tetrachloride, tend to favor the 2-hydroxypyridine form.[3][4] This is because the less polar hydroxy tautomer is better solvated in a non-polar environment.

  • Polar solvents , particularly protic solvents like water and alcohols, strongly favor the 2-pyridone form.[2][3][4][5] The greater dipole moment of the pyridone tautomer allows for stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to its stabilization.[2] In water, the equilibrium constant can be as high as 900 in favor of the 2-pyridone form.[1][7]

The ability of water to form hydrogen bonds with both the N-H and C=O groups of 2-pyridone significantly stabilizes this tautomer and reduces the energy barrier for tautomerization.[2]

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature and position of substituents on the pyridine ring can significantly modulate the tautomeric equilibrium.[8]

  • Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) generally stabilize the 2-pyridone form in both the gas and liquid phases.[9] These groups increase the acidity of the N-H proton, favoring the lactam structure.

  • Electron-donating groups (e.g., -NH2, -CH3) can have more complex effects. While they generally stabilize the 2-pyridone form, the effect can be less pronounced or even reversed in the gas phase for certain substituents.[9]

  • Positional Isomerism: The position of the substituent is also critical. Substituents in the α-positions (adjacent to the nitrogen) have a much more pronounced effect on the tautomeric equilibrium than those in the β-positions.[10] For instance, chlorine substitution at the 5- and 6-positions favors the lactim (hydroxy) tautomer in the gas phase.[11]

Physical State and Temperature

The predominant tautomer can also differ between the solid, liquid, and gas phases.

  • Solid State: In the solid state, 2-hydroxypyridine predominantly exists as the 2-pyridone tautomer.[1][3][5][12] This is confirmed by X-ray crystallography, which shows the hydrogen atom located on the nitrogen, and by IR spectroscopy, which reveals the presence of a C=O stretching frequency and the absence of an O-H stretching frequency.[3][5]

  • Gas Phase: In the gas phase, the 2-hydroxypyridine form is generally favored, with an internal energy difference of approximately 3 kJ/mol.[1][7] This preference is attributed to factors like minimal steric hindrance and electrostatic repulsion in the isolated molecule.[7][13][14]

  • Temperature: While less commonly the primary focus, temperature can influence the equilibrium. Thermodynamically, the 2-hydroxypyridine form is favored at all temperatures in the gas phase.[1]

Experimental Characterization of Tautomeric Forms

A combination of spectroscopic techniques is essential for the unambiguous characterization and quantification of the tautomeric equilibrium. The choice of method is dictated by the specific information required and the phase being studied.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and widely used technique for the quantitative determination of the tautomeric ratio in solution.[15][16] The two tautomers exhibit distinct absorption maxima (λmax), allowing for their individual quantification.[6][17]

Causality Behind the Method:

The difference in the electronic structure between the aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone leads to different π → π* electronic transitions, resulting in distinct UV-Vis absorption spectra. By comparing the spectrum of the sample to the spectra of "fixed" N-methyl and O-methyl derivatives (which cannot tautomerize), the relative concentrations of the two tautomers can be accurately determined.[15][16]

Step-by-Step Protocol for UV-Vis Analysis:
  • Preparation of Standard Solutions: Prepare stock solutions of the 2-hydroxypyridine derivative, its corresponding N-methyl-2-pyridone, and O-methyl-2-hydroxypyridine in the solvent of interest.

  • Serial Dilutions: Prepare a series of dilutions for each compound to establish a Beer-Lambert law calibration curve.

  • Spectra Acquisition: Record the UV-Vis absorption spectra for all solutions over a suitable wavelength range (typically 200-400 nm).[6]

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for each of the fixed derivatives.

  • Analysis of the Tautomeric Mixture: Record the spectrum of the 2-hydroxypyridine derivative at a known concentration.

  • Calculation of Tautomer Ratio: Use the absorbances at the λmax values of the fixed derivatives and the Beer-Lambert law to calculate the concentration of each tautomer in the equilibrium mixture. The equilibrium constant (KT) can then be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a cornerstone of structural elucidation, its application in discriminating between the tautomers of 2-hydroxypyridine can be challenging due to the rapid interconversion on the NMR timescale.[15][16] However, with careful experimental design and data interpretation, valuable insights can be obtained.

Causality Behind the Method:

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone have distinct electronic distributions, which should, in principle, lead to different NMR chemical shifts. However, if the rate of tautomerization is fast compared to the NMR timescale, an averaged spectrum is observed.

Key Considerations for NMR Analysis:
  • Comparison with Fixed Derivatives: As with UV-Vis, comparing the 1H and 13C NMR spectra of the tautomeric compound with its N-methyl and O-methyl analogs is crucial for assigning the predominant form.[15][16]

  • Low-Temperature NMR: In some cases, cooling the sample can slow down the rate of tautomerization sufficiently to observe separate signals for each tautomer.

  • Solvent Effects: The choice of NMR solvent can significantly influence the tautomeric equilibrium. For example, in DMSO-d6, the 2-pyridone form is often favored.[15]

  • 15N NMR: For isotopically enriched samples, 15N NMR can be a powerful tool, as the chemical shift of the nitrogen atom is highly sensitive to its hybridization state (pyridinic vs. pyrrolic).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the predominant tautomer in the solid state and can also provide valuable information in the gas and liquid phases.[18]

Causality Behind the Method:

The vibrational frequencies of chemical bonds are characteristic of the bond type. The 2-hydroxypyridine and 2-pyridone tautomers possess distinct functional groups that give rise to unique and identifiable IR absorption bands.

Characteristic IR Frequencies:
Functional GroupTautomerApproximate Wavenumber (cm-1)
O-H stretch2-Hydroxypyridine3400-3600
C=O stretch2-Pyridone1650-1690
N-H stretch2-Pyridone3300-3500

The presence of a strong C=O stretching band and the absence of a distinct O-H stretching band in the solid-state IR spectrum is strong evidence for the predominance of the 2-pyridone tautomer.[3][5]

Computational Chemistry

In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the thermodynamics and kinetics of 2-hydroxypyridine tautomerization.[1][7][12][13] These methods can accurately predict the relative stabilities of the tautomers in the gas phase and in solution, as well as the energy barriers for their interconversion.[1][2][7][12][13]

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Derivative 2-Hydroxypyridine Derivative UV_Vis UV-Vis Spectroscopy Derivative->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Derivative->NMR IR IR Spectroscopy Derivative->IR N_Methyl N-Methyl-2-pyridone (Fixed Lactam) N_Methyl->UV_Vis N_Methyl->NMR O_Methyl O-Methyl-2-hydroxypyridine (Fixed Lactim) O_Methyl->UV_Vis O_Methyl->NMR Quantification Quantitative Analysis of Tautomer Ratio UV_Vis->Quantification Structure Structural Confirmation NMR->Structure IR->Structure Equilibrium_Constant Equilibrium_Constant Quantification->Equilibrium_Constant Calculate K_T Predominant_Tautomer Predominant_Tautomer Structure->Predominant_Tautomer Identify Dominant Form

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8) is a highly versatile pyridine derivative that serves as a critical building block in medicinal chemistry. Its unique structural motif—a functionalized pyridone ring—is frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced agrochemicals.

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-hydroxy-4-methylnicotinate. Moving beyond a simple procedural list, this guide details the mechanistic causality behind each reaction, offering drug development professionals a robust, self-validating three-step synthetic pathway starting from readily available precursors.

Mechanistic Rationale & Pathway Design

The synthesis of highly functionalized pyridines requires precise control over regioselectivity. While direct Kolbe-Schmitt carboxylation of 4-methyl-2-hydroxypyridine is an industrial option, it requires high-pressure CO₂ reactors. For standard laboratory and scale-up environments, a more accessible and highly reliable three-step sequence is preferred:

  • Tandem Knoevenagel Condensation & Cyclization : 4,4-dimethoxy-2-butanone is reacted with 2-cyanoacetamide. An ammonium acetate/acetic acid buffer catalyzes the Knoevenagel condensation between the active methylene of the amide and the ketone group of the butanone. Subsequent addition of 50% sulfuric acid hydrolyzes the terminal acetal into a reactive aldehyde, triggering an intramolecular nucleophilic attack by the amide nitrogen to form the aromatic 2-pyridone ring (2-hydroxy-4-methylnicotinonitrile) .

  • Acid-Catalyzed Nitrile Hydrolysis : Nitriles attached to electron-deficient heterocycles resist standard basic hydrolysis. Refluxing the intermediate in 70% sulfuric acid ensures complete conversion through a primary amide intermediate to 2-hydroxy-4-methylnicotinic acid, without risking ring degradation .

  • Fischer Esterification : The resulting carboxylic acid undergoes standard Fischer esterification in absolute ethanol to yield the final target.

Workflow Visualization

SynthesisWorkflow A 4,4-dimethoxy-2-butanone + 2-Cyanoacetamide B Knoevenagel Condensation (Toluene, NH4OAc, AcOH, Reflux) A->B C Acetal Hydrolysis & Cyclization (50% H2SO4, 50°C) B->C Dean-Stark Water Removal D 2-Hydroxy-4-methylnicotinonitrile (Intermediate 1) C->D E Nitrile Hydrolysis (70% H2SO4, 120°C, 12h) D->E F 2-Hydroxy-4-methylnicotinic acid (Intermediate 2) E->F G Fischer Esterification (EtOH, cat. H2SO4, Reflux) F->G H Ethyl 2-hydroxy-4-methylnicotinate (Final Product) G->H

Figure 1: Three-step synthetic workflow for Ethyl 2-hydroxy-4-methylnicotinate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4-methylnicotinonitrile

Objective: Construct the functionalized pyridine core via a tandem condensation-cyclization sequence.

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4,4-dimethoxy-2-butanone (2.0 g, 15.1 mmol) and 2-cyanoacetamide (1.6 g, 18.9 mmol, 1.25 eq).

  • Catalyst Addition : Add anhydrous toluene (25 mL), followed by ammonium acetate (79.3 mg, 1.03 mmol) and glacial acetic acid (0.6 mL).

  • Condensation : Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 8 hours. The Dean-Stark trap will collect the water generated during the Knoevenagel condensation.

  • Solvent Exchange : Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. To the residual oil, add absolute ethanol (7.0 mL) and stir at 25 °C.

  • Acetal Hydrolysis & Cyclization : Slowly add 50% aqueous sulfuric acid (2.6 mL) dropwise. Caution: Exothermic. Heat the mixture to 50 °C for 3 hours. This step hydrolyzes the acetal to an aldehyde, forcing the intramolecular ring closure.

  • Isolation : Cool the mixture to 5 °C in an ice bath. Slowly add cold water (1.3 mL) to induce precipitation. Filter the resulting brown solid and recrystallize from hot ethanol to yield 2-hydroxy-4-methylnicotinonitrile as a tan solid (Yield: ~45%).

Step 2: Synthesis of 2-Hydroxy-4-methylnicotinic Acid

Objective: Hydrolyze the nitrile group to a carboxylic acid without degrading the heterocycle.

  • Reaction Setup : Suspend 2-hydroxy-4-methylnicotinonitrile (1.0 g, 7.46 mmol) in 70% aqueous sulfuric acid (10 mL) in a 50 mL round-bottom flask.

  • Hydrolysis : Attach a reflux condenser and heat the mixture to 120 °C using an oil bath. Maintain this temperature with continuous stirring for 12 hours. The solid will gradually dissolve as the primary amide intermediate forms, followed by the generation of the carboxylic acid.

  • Quenching : Allow the reaction to cool to room temperature, then pour the acidic solution over crushed ice (20 g).

  • pH Adjustment : Carefully adjust the pH of the mixture to ~3.0 using a 10M NaOH solution. Keep the flask in an ice bath during addition to control the exotherm.

  • Isolation : A heavy off-white precipitate will form. Filter the solid under vacuum, wash thoroughly with ice-cold water (3 x 10 mL) to remove inorganic salts, and dry overnight under high vacuum. (Yield: ~85%) .

Step 3: Synthesis of Ethyl 2-hydroxy-4-methylnicotinate

Objective: Convert the carboxylic acid to the target ethyl ester via Fischer esterification.

  • Reaction Setup : In a 50 mL round-bottom flask, suspend 2-hydroxy-4-methylnicotinic acid (1.0 g, 6.53 mmol) in absolute ethanol (20 mL).

  • Catalysis : Slowly add concentrated sulfuric acid (0.5 mL) dropwise. The mixture will become homogeneous upon heating.

  • Esterification : Reflux the solution for 16 hours. The large excess of ethanol drives the equilibrium toward the ester product.

  • Workup : Cool to room temperature and concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Extraction & Purification : Dilute the residue with ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst and extract any unreacted starting material. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc) to yield the final product as a white crystalline solid. (Yield: ~80%).

Analytical Characterization & Data Presentation

To ensure the protocol acts as a self-validating system, researchers must track the structural evolution at each step. The table below summarizes the expected quantitative analytical data for the intermediates and the final product.

CompoundAppearanceHRMS (m/z) [M+H]⁺¹H NMR Highlights (400 MHz, DMSO-d₆)
Intermediate 1 (Nitrile)Tan solid135.05δ 12.58 (br s, 1H, NH), 8.04 (d, 1H, H-6), 6.24 (d, 1H, H-5), 2.31 (s, 3H, CH₃)
Intermediate 2 (Acid)Off-white solid154.05δ 13.50 (br s, 1H, COOH), 12.30 (br s, 1H, NH), 7.65 (d, 1H, H-6), 6.15 (d, 1H, H-5), 2.35 (s, 3H, CH₃)
Final Product (Ethyl Ester)White crystals182.08δ 12.05 (br s, 1H, NH), 7.68 (d, 1H, H-6), 6.18 (d, 1H, H-5), 4.25 (q, 2H, CH₂) , 2.28 (s, 3H, CH₃), 1.25 (t, 3H, CH₃)

Process Troubleshooting & Optimization

  • Incomplete Cyclization (Step 1) : If TLC indicates multiple spots after the 50% H₂SO₄ addition, the acetal hydrolysis is incomplete. Ensure the internal temperature strictly reaches 50 °C. Do not exceed 60 °C, as this can lead to polymerization of the highly reactive aldehyde intermediate.

  • Over-hydrolysis (Step 2) : Heating the nitrile above 130 °C for extended periods can lead to decarboxylation of the resulting 2-hydroxy-4-methylnicotinic acid, yielding 4-methyl-2-pyridone. Strict temperature control at 120 °C is mandatory.

  • Esterification Equilibrium (Step 3) : If the yield of the final ester is low, water generated during the reaction may be shifting the equilibrium backward. For scale-up, consider using a Soxhlet extractor filled with activated molecular sieves (3Å) between the flask and the condenser to continuously remove water.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12387738, 2-Hydroxy-4-methylnicotinic acid" PubChem,[Link]

Application Note: Strategic Utilization of Ethyl 2-hydroxy-4-methylnicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8), a versatile heterocyclic building block.[1] It focuses on its transformation into bioactive scaffolds, particularly kinase inhibitors and fused heterocycles.

Executive Summary

Ethyl 2-hydroxy-4-methylnicotinate represents a "privileged scaffold" in drug discovery due to its dense functionalization potential.[1] It serves as a linchpin intermediate for synthesizing 1,6-naphthyridines , pyrido[2,3-d]pyrimidines , and 2-aminopyridine-based kinase inhibitors .[1] Its utility stems from three orthogonal reactivity vectors:

  • C2-Position: Tautomeric oxo/hydroxy group amenable to deoxychlorination and subsequent SNAr displacement.[1]

  • C3-Ester: Precursor for amides, heterocycle fusion, or reduction to alcohols.[1]

  • C4-Methyl: A "benzylic-like" site for radical halogenation or oxidation, enabling side-chain extension.[1]

This guide provides validated protocols for transforming this core into high-value medicinal intermediates.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is critical for reaction planning. In solution, the compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Solid State/Polar Solvents: Predominantly the 2-pyridone (A).[1]

  • Non-polar Solvents: Significant population of the 2-hydroxypyridine (B).

  • Reactivity Implication:

    
    -alkylation is favored under basic conditions (e.g., K₂CO₃/DMF), while 
    
    
    
    -alkylation requires specific silver salts or hard electrophiles.[1] For medicinal chemistry, the most common pathway is locking the tautomer via chlorination.
PropertyData
IUPAC Name Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS No. 243860-78-8
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, DMF, MeOH (Moderate), Water (Low)
Key Intermediate Ethyl 2-chloro-4-methylnicotinate (CAS: 50840-02-3)

Core Application 1: The Chlorination Gateway

The conversion of the 2-hydroxy group to a 2-chloro substituent is the single most important transformation for this scaffold. It activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), creating a diverse library of 2-amino-nicotinates (common pharmacophores in EGFR and KRAS inhibitors).[1]

Mechanism

The reaction typically utilizes Phosphorus Oxychloride (POCl₃).[2] The pyridone oxygen attacks the phosphorus, creating a leaving group that is displaced by chloride.

Protocol A: Synthesis of Ethyl 2-chloro-4-methylnicotinate

Objective: Deoxychlorination of the starting material on a 10g scale.

Reagents:

  • Ethyl 2-hydroxy-4-methylnicotinate (10.0 g, 55.2 mmol)[1]

  • Phosphorus Oxychloride (POCl₃) (50 mL, excess)

  • Optional: PCl₅ (1.0 eq) if the reaction is sluggish.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ fumes.

  • Addition: Charge the flask with the starting material. Carefully add POCl₃ (neat) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (use a high-efficiency trap).[1]

    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.[1]

    • Neutralize with saturated NaHCO₃ solution to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (0 -> 10% EtOAc in Hexanes).

    • Typical Yield: 85–92%[1]

    • Product: Colorless to pale yellow oil/solid.[1]

Core Application 2: Library Generation via SNAr

Once the 2-chloro derivative is in hand, the C2 position becomes highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the C3-ester.[1]

Protocol B: C2-Amination (General Procedure)

Objective: Introduction of diverse amine side chains.

Reagents:

  • Ethyl 2-chloro-4-methylnicotinate (1.0 eq)[1]

  • Primary/Secondary Amine (1.2 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF or NMP (for unreactive amines), Ethanol (for reactive amines).

Methodology:

  • Dissolve the chloro-pyridine in solvent (0.2 M).[1]

  • Add the Base and the Amine.

  • Temperature:

    • Aliphatic amines: Room Temperature to 60°C.[1]

    • Aniline derivatives: 80°C to 120°C (Microwave irradiation is highly effective here, typically 120°C for 20 min).

  • Workup: Dilute with water, extract with EtOAc.

  • Result: This yields Ethyl 2-amino-4-methylnicotinates , which are direct precursors to bicyclic drugs.[1]

Core Application 3: Synthesis of Fused Heterocycles

The 3-ester and 2-amino groups are perfectly positioned for cyclization to form Pyrido[2,3-d]pyrimidines or 1,6-Naphthyridines .[1]

Pathway: 1,6-Naphthyridine Synthesis

This scaffold is prominent in HIV integrase inhibitors and antitumor agents.[1]

  • Condensation: React Ethyl 2-chloro-4-methylnicotinate with a nucleophile containing a pendant ketone or aldehyde (e.g., via Heck reaction or Stille coupling at C2, followed by cyclization).[1]

  • Alternative (Friedländer-type):

    • Convert C3-ester to Aldehyde (DIBAL-H reduction -> Oxidation).[1]

    • Condense with a ketone enolate.[1]

Visualization: The Reactivity Map

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G Start Ethyl 2-hydroxy- 4-methylnicotinate (Starting Material) Chloro Ethyl 2-chloro- 4-methylnicotinate (Key Intermediate) Start->Chloro POCl3, Reflux (Deoxychlorination) Bromide 4-(Bromomethyl) nicotinate Start->Bromide NBS, AIBN (Radical Bromination) Amino 2-Amino-nicotinates (Kinase Inhibitor Core) Chloro->Amino R-NH2, Base (SNAr) Naphth 1,6-Naphthyridines (Fused System) Chloro->Naphth Cyclization sequences (e.g., with ketones) Amino->Naphth Ring Closure (with urea/guanidine)

Figure 1: Divergent synthesis pathways from Ethyl 2-hydroxy-4-methylnicotinate.[1]

Advanced Application: C4-Methyl Functionalization

The methyl group at C4 is activated by the electron-deficient pyridine ring, behaving similarly to a benzylic methyl group.[1]

Protocol: Radical Bromination

  • Reagents: NBS (1.05 eq), AIBN (catalytic), CCl₄ or Trifluorotoluene (reflux).

  • Product: Ethyl 2-chloro-4-(bromomethyl)nicotinate.[1]

  • Utility: The resulting bromide is a potent electrophile, allowing the attachment of solubilizing groups (e.g., morpholine, piperazine) or further carbon chains via Suzuki coupling.

Expert Insights & Troubleshooting

ChallengeExpert Tip
POCl₃ Workup Never add water directly to hot POCl₃.[1] The induction period can lead to a delayed, violent explosion. Always remove bulk POCl₃ via vacuum distillation first.
Regioselectivity In SNAr reactions with 2-chloro-nicotinates, the C2 position is significantly more reactive than C4 or C6 due to the ortho-effect of the ester group.[1]
Solubility The parent 2-hydroxy compound has poor solubility in non-polar solvents.[1] Use DMF or acetic acid for initial functionalizations if not using neat POCl₃.
Storage The 2-chloro derivative is moisture sensitive.[1] Store under Argon at 4°C. Hydrolysis reverts it to the 2-hydroxy form (starting material).[1]

References

  • Synthesis of 2-chloro-nicotinates

    • Process for the preparation of 2-chloro-nicotinic acid derivatives.[1][3][4] Google Patents.[1][5] (WO2000043364A1).

  • Medicinal Chemistry of 1,6-Naphthyridines

    • 1,6-Naphthyridin-2(1H)
  • General Reactivity of 2-Hydroxypyridines

    • Tautomerism and reactivity of 2-pyridones in medicinal chemistry.[1] RSC Advances.[2]

  • Compound Data Source

    • Ethyl 2-hydroxy-4-methylnicotinate (CAS 243860-78-8).[1][6][7][8][9] ChemicalBook.

Sources

Application Note: Strategic Utilization of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Ethyl 2-hydroxy-4-methylnicotinate in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Abstract & Strategic Value

Ethyl 2-hydroxy-4-methylnicotinate (CAS: 1612-64-2 / 56951-00-9 for 2,6-isomer check; Note: Specifically referring here to the 4-methyl-2-oxo derivative often used in Nevirapine synthesis) is a versatile pyridine scaffold.[1] While ostensibly a simple ester, its value lies in its bifunctional electrophilicity . The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone forms, with the pyridone often dominating in the solid state.

For drug developers, this intermediate serves as a "linchpin" scaffold. The C-2 position (lactam carbonyl) can be activated via halogenation to accept nucleophiles (SNAr), while the C-3 ester provides a handle for cyclization. This dual reactivity is the cornerstone of the synthesis of Nevirapine (a WHO essential medicine for HIV) and various kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Common Name Ethyl 2-hydroxy-4-methylnicotinate
CAS Number 1612-64-2 (Generic/Isomer dependent) / 50840-02-3 (Chloro-derivative)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Key Hazard Irritant (H315, H319, H335)

Critical Synthetic Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of the scaffold. The "Activation" step (Chlorination) is the critical gateway to downstream functionalization.

SyntheticPathways Start Ethyl 2-hydroxy- 4-methylnicotinate (Scaffold) Chloro Ethyl 2-chloro- 4-methylnicotinate (Activated Intermediate) Start->Chloro POCl3, Reflux (Deoxychlorination) Hydrazide Nicotinic Hydrazide Start->Hydrazide N2H4·H2O, EtOH (Direct Amidation) NevirapineInt Nevirapine Intermediate (2-Cyclopropylamino derivative) Chloro->NevirapineInt Cyclopropylamine Base, SNAr Bicyclic Pyrazolo/Pyridopyrimidine Fused Systems Chloro->Bicyclic Hydrazine/Urea Cyclization NevirapineInt->Bicyclic Cyclization w/ NaH (Nevirapine Ring B formation)

Caption: Divergent synthesis tree showing the activation of the C-2 position leading to high-value pharmaceutical intermediates.

Core Protocol 1: Activation via Deoxychlorination

Objective: Conversion of Ethyl 2-hydroxy-4-methylnicotinate to Ethyl 2-chloro-4-methylnicotinate .

Rationale

The 2-hydroxy group is a poor leaving group. To enable Nucleophilic Aromatic Substitution (SNAr) at the C-2 position, it must be converted to a chloride. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent.

Materials
  • Ethyl 2-hydroxy-4-methylnicotinate (10.0 g, 55.2 mmol)

  • Phosphorus Oxychloride (POCl₃) (50 mL, excess)

  • Optional: Sulfolane (if higher temperature required)

  • Quenching: Crushed ice (200 g), Ammonium Hydroxide (NH₄OH)

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂). Work in a fume hood.

  • Addition: Add the solid starting material to the flask. Carefully add POCl₃ (50 mL).

    • Expert Tip: If the substrate is not fully soluble, the reaction will proceed as a suspension initially and clear up as the chlorinated product forms.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2–3 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl₃. Do not overheat.

    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

  • Neutralization: Adjust the pH of the aqueous slurry to ~8 using NH₄OH or saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–92% of a yellow/tan oil or low-melting solid.

Core Protocol 2: Synthesis of Nevirapine Precursor

Objective: Synthesis of Ethyl 2-(cyclopropylamino)-4-methylnicotinate .

Rationale

This step utilizes the newly installed chlorine atom as a leaving group. The nitrogen of the cyclopropylamine attacks the C-2 position (SNAr mechanism). The presence of the electron-withdrawing ester at C-3 activates the ring, facilitating this substitution under mild conditions.

Materials
  • Ethyl 2-chloro-4-methylnicotinate (from Protocol 1) (5.0 g, 25.0 mmol)

  • Cyclopropylamine (3.5 mL, 50.0 mmol, 2.0 eq)

  • Base: Triethylamine (Et₃N) (4.2 mL, 30.0 mmol) or K₂CO₃

  • Solvent: Ethanol (EtOH) or Toluene (50 mL)

Step-by-Step Protocol
  • Setup: Dissolve the chloro-intermediate in Ethanol (50 mL) in a pressure tube or round-bottom flask.

  • Addition: Add Triethylamine followed by Cyclopropylamine.

  • Reaction:

    • Standard: Reflux (80°C) for 4–6 hours.

    • Pressure Tube: Heat to 90°C for 2 hours (faster kinetics).

  • Monitoring: TLC should show the disappearance of the chloro-compound.

  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with water to remove amine salts.

  • Purification: The product often crystallizes upon standing or trituration with cold hexane.

    • Target Yield: >80%.

    • Validation: 1H NMR should show the cyclopropyl protons (multiplets around 0.5–0.9 ppm).

Exploratory Protocol: Hydrazide Scaffold Generation

Objective: Reaction with Hydrazine to form 4-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide .

Rationale

Reacting the ester directly with hydrazine hydrate (without chlorination) targets the carbonyl of the ester, forming a hydrazide. This is a common precursor for 1,3,4-oxadiazoles or pyrazolopyridines.

Protocol
  • Dissolve Ethyl 2-hydroxy-4-methylnicotinate (1.0 eq) in Ethanol (10 volumes).

  • Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

  • Reflux for 6 hours. The product usually precipitates out of the hot solution.

  • Cool, filter, and wash with cold ethanol.

  • Result: A high-melting crystalline solid suitable for further heterocyclization.

Safety & Troubleshooting Guide

Hazard / IssueMitigation Strategy
POCl₃ Handling Highly corrosive and reacts violently with water. Quench slowly on ice. Use double gloves and a face shield.
Incomplete Chlorination If SM remains after 3 hours, add 0.5 mL DMF (Vilsmeier-Haack catalyst) to the reaction mixture.
Hydrolysis Product During workup of the chloro-compound, if pH becomes too acidic or basic for too long, the chloride may hydrolyze back to the hydroxy. Keep workup rapid and cold.
Skin Irritation The intermediate esters are potent skin irritants. Wash immediately with soap and water if exposed.[2]

References

  • Preparation of substituted anilino-nicotinic acid derivatives. U.S. Patent 5,248,781. (Describes the chlorination and amination sequences for similar scaffolds).

  • Synthesis of nevirapine and its major metabolite. Scite.ai / Journal of Heterocyclic Chemistry. (Detailed mechanistic insights into the cyclopropylamine coupling).

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Royal Society of Chemistry Advances. (General protocol for POCl3 chlorination of hydroxy-lactams).

  • Safety Data Sheet: Ethyl 2,4-Dihydroxy-6-methylnicotinate. TCI Chemicals. (Safety and handling data).

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC / NIH. (Comparative chemistry for hydrazine reactions with alpha-beta unsaturated esters).

Sources

Application Note: Advanced Analytical Characterization of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development 1. Featuring a substituted pyridine ring with an ethyl ester, a methyl group, and a C2-hydroxyl group, its precise structural characterization is critical for downstream synthetic reproducibility. This application note provides a comprehensive, multi-modal analytical framework designed not only to confirm the purity and connectivity of the molecule but to elucidate its complex tautomeric behavior in various states.

Physicochemical Context & Tautomeric Causality

A fundamental challenge in characterizing 2-hydroxypyridine derivatives is their dynamic keto-enol tautomerism. The molecule exists in an equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form 2.

The Causality of Analytical Choices:

  • Solvent-Driven NMR Analysis: The predominance of either tautomer is highly dependent on solvent polarity 3. In non-polar environments (e.g., CDCl₃), the 2-hydroxypyridine form is favored due to minimal steric hindrance. In polar, hydrogen-bonding solvents (e.g., DMSO-d₆) and the solid state, the 2-pyridone form dominates via intermolecular dimerization 4. Therefore, our NMR protocol mandates testing in both solvent systems to map this tautomeric landscape.

  • ATR-FTIR over KBr Pellets: Traditional FTIR uses hygroscopic KBr pellets. Because the tautomeric equilibrium is exquisitely sensitive to hydration (water forces the equilibrium toward the 2-pyridone form), adventitious moisture from KBr can artificially alter the solid-state structure. Attenuated Total Reflectance (ATR) FTIR requires no sample preparation, preserving the true native solid-state tautomer 5.

Analytical Workflow

AnalyticalWorkflow Sample Ethyl 2-hydroxy-4-methylnicotinate (Sample Preparation) HPLC HPLC-UV (Purity & Stability) Sample->HPLC HRMS HRMS (ESI-TOF) (Exact Mass & Formula) Sample->HRMS NMR 1D & 2D NMR (Structural Elucidation & Tautomerism) Sample->NMR FTIR ATR-FTIR (Functional Groups) Sample->FTIR Data Data Integration & Structural Confirmation HPLC->Data HRMS->Data NMR->Data FTIR->Data

Multi-modal analytical workflow for the characterization of Ethyl 2-hydroxy-4-methylnicotinate.

Self-Validating Experimental Protocols

HPLC-UV for Purity and Stability Assessment

Self-Validating System: This protocol includes a blank injection to rule out solvent peaks and a system suitability standard (uracil and a known pyridine derivative) to ensure column efficiency (tailing factor < 1.5, theoretical plates > 5000) prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 2-hydroxy-4-methylnicotinate in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Priming: Purge the HPLC system and run the blank gradient to establish a stable baseline.

  • Suitability Run: Inject 5 µL of the system suitability standard. Verify resolution and tailing factors.

  • Sample Acquisition: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm (to capture both lactam and lactim chromophores).

  • Data Processing: Integrate peaks with a signal-to-noise ratio > 10. Calculate area percent purity.

High-Resolution Mass Spectrometry (HRMS)

Self-Validating System: The ESI-TOF mass spectrometer is calibrated using a sodium formate tuning mix immediately prior to sample injection, ensuring mass accuracy is strictly maintained below 5 ppm.

Step-by-Step Methodology:

  • Calibration: Infuse the tuning mix at 10 µL/min. Calibrate the instrument in positive ion mode (ESI+) across the m/z 50–1000 range.

  • Sample Dilution: Dilute the HPLC stock solution to a final concentration of 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min.

  • Acquisition: Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V. Acquire data for 2 minutes.

  • Analysis: Extract the exact mass for the[M+H]⁺ ion (Theoretical m/z for C₉H₁₂NO₃⁺ = 182.0812). Verify that the isotopic distribution matches the theoretical model.

Multinuclear and 2D NMR Spectroscopy

Self-Validating System: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to calibrate the chemical shift scale. A preliminary 1D ¹H NMR is run to quantify residual water, which is critical since excess water can artificially shift the tautomeric equilibrium.

Step-by-Step Methodology:

  • Sample Preparation (Non-Polar): Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Sample Preparation (Polar): Dissolve a separate 15 mg aliquot in 0.6 mL of DMSO-d₆.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Lock on the deuterium signal and shim the magnetic field.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C{¹H} (512 scans) spectra.

  • 2D Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to establish through-bond connectivity and unambiguously assign the quaternary carbons (C2, C3, C4).

Attenuated Total Reflectance FTIR (ATR-FTIR)

Self-Validating System: A background spectrum of the ambient atmosphere and clean diamond ATR crystal is collected immediately before the sample. This background is automatically subtracted to eliminate interference from atmospheric CO₂ and water vapor.

Step-by-Step Methodology:

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue dampened with isopropanol. Allow to dry completely.

  • Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Application: Place ~2 mg of the solid Ethyl 2-hydroxy-4-methylnicotinate powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the solid and the crystal.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (¹H and ¹³C in DMSO-d₆)

Note: In DMSO-d₆, the 2-pyridone (lactam) tautomer predominates.

NucleusPositionExpected Shift (ppm)MultiplicityAssignment / Rationale
¹HEster -CH₃~1.25Triplet (t)Coupled to adjacent -CH₂-
¹HC4 -CH₃~2.20Singlet (s)Allylic/benzylic type methyl on the pyridone ring
¹HEster -CH₂-~4.20Quartet (q)Deshielded by the ester oxygen
¹HC5 -H~6.10 - 6.30Doublet (d)Aromatic/alkenic proton, coupled to C6-H
¹HC6 -H~7.30 - 7.50Doublet (d)Deshielded by the adjacent nitrogen atom
¹HN-H (Lactam)>11.5Broad Singlet (br s)Indicates lactam form; exchanges rapidly with D₂O
Table 2: Key FTIR Absorption Bands (Solid State)
Wavenumber (cm⁻¹)IntensityFunctional GroupMechanistic Note
3150 - 2800Broad, MediumN-H stretchIndicates extensive intermolecular hydrogen bonding (dimerization)
~1720Sharp, StrongC=O (Ester)Characteristic stretching of the ethyl ester carbonyl
~1650Sharp, StrongC=O (Pyridone)Confirms the predominance of the lactam tautomer in the solid state
1610 - 1550MediumC=C / C=NPyridone ring skeletal vibrations
Table 3: Validated HPLC-UV Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Profile 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Primary) and 280 nm (Secondary)

References

  • MDPI. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from:[Link]

  • ACS Publications. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Retrieved from:[Link]

  • Wikipedia. 2-Pyridone. Retrieved from: [Link]

Sources

Application Note: ¹H NMR Elucidation of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Structural Context: The Tautomeric Reality

Ethyl 2-hydroxy-4-methylnicotinate is a highly functionalized building block frequently utilized in pharmaceutical synthesis. However, approaching its Nuclear Magnetic Resonance (NMR) spectrum with a standard "aromatic pyridine" mindset will inevitably lead to misinterpretation.

In the solid state and in polar solvents, 2-hydroxypyridines exist predominantly as their lactam tautomers, 2-pyridones[1][2]. Therefore, the molecule is more accurately described and analyzed as ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate . This lactam-lactim tautomerism fundamentally alters the electronic environment: the ring loses its pure aromaticity, adopting an


-unsaturated amide character[1][3]. Understanding this structural baseline is the critical first step in our analytical workflow.

NMR_Workflow Tautomer 1. Structural Assessment Evaluate 2-Pyridone Tautomerism Sample 2. Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Tautomer->Sample Acq 3. ¹H NMR Acquisition 400-600 MHz, 298K, D1=2s Sample->Acq Process 4. Data Processing FT, Phase/Baseline Correction Acq->Process Analyze 5. Spectral Analysis Integration, Multiplicity, J-Coupling Process->Analyze

Step-by-step NMR workflow emphasizing tautomeric assessment and self-validating 2D analysis.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure a self-validating dataset, the acquisition parameters must be meticulously controlled. The causality behind these specific choices is rooted in the physical chemistry of the pyridone system.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its high dielectric constant and hydrogen-bonding capacity stabilize the 2-pyridone tautomer[1][4]. Furthermore, it prevents the rapid chemical exchange of the lactam NH proton, allowing it to be clearly observed in the spectrum.

  • Instrument Tuning: Lock, tune, and shim the spectrometer (400 MHz or higher recommended) to the DMSO-d₆ residual solvent signal (2.50 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30° to 45° to ensure uniform excitation across the wide spectral window required for this compound.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds.
      
    • Causality: A sufficient D1 is crucial for the accurate integration of the methyl groups, which typically exhibit longer longitudinal (

      
      ) relaxation times than the ring protons.
      
    • Scans (NS): 16 to 64 scans to achieve a high signal-to-noise ratio, particularly for the broad NH peak.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transformation (FT). Perform rigorous manual phase and baseline correction to ensure integration accuracy.

Data Presentation: ¹H NMR Spectral Assignment

The following table summarizes the expected ¹H NMR resonances for the 2-pyridone tautomer in DMSO-d₆.

ProtonExpected Shift (ppm)MultiplicityCoupling Constant (

)
IntegrationAssignment
NH ~11.50 - 12.00Broad Singlet (br s)-1HPyridone Lactam NH
H-6 ~7.30Doublet (d)~6.5 Hz1HRing CH (Adjacent to N)
H-5 ~6.10Doublet (d)~6.5 Hz1HRing CH
CH₂ ~4.20Quartet (q)~7.1 Hz2HEthyl Ester Methylene
C4-CH₃ ~2.25Singlet (s)-3HRing Methyl
CH₃ ~1.25Triplet (t)~7.1 Hz3HEthyl Ester Methyl
Mechanistic Causality of Chemical Shifts
  • The NH Proton (>11.0 ppm): The extreme downfield shift is characteristic of a strongly hydrogen-bonded lactam NH[1][4]. It appears as a broad singlet due to a combination of quadrupolar relaxation from the adjacent ¹⁴N nucleus and intermediate chemical exchange rates.

  • H-6 vs. H-5 (7.30 ppm vs. 6.10 ppm): In a standard aromatic pyridine, H-6 and H-5 would both resonate in the typical aromatic region (~7.0–8.5 ppm). However, in the 2-pyridone system, the nitrogen lone pair delocalizes into the carbonyl, creating an enamine-like "push-pull" system. C-5 becomes highly electron-rich (shielded, moving upfield to ~6.10 ppm), while C-6 remains relatively electron-deficient (downfield at ~7.30 ppm). They couple to each other with a characteristic cis-alkene/pyridone

    
     coupling of ~6.5 Hz.
    

The Self-Validating System: 2D NMR Workflows

A robust structural assignment in drug development cannot rely on 1D NMR alone. The protocol must be a self-validating system where multi-dimensional data corroborates the initial 1D hypotheses.

  • COSY (Correlation Spectroscopy): Will show a single, strong cross-peak between the doublets at ~7.30 ppm and ~6.10 ppm, confirming that H-5 and H-6 are adjacent on the ring. The ethyl ester CH₂ and CH₃ will also show an isolated correlation network.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, separating the overlapping influences of electronegativity and magnetic anisotropy.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of regiochemistry. The C4-methyl protons will show

    
     and 
    
    
    
    correlations to C-4, C-3, and C-5. Crucially, the absence of an HMBC correlation between the C4-methyl and C-2 (the carbonyl) or C-6 definitively confirms its position at C-4 rather than C-5 or C-6.

HMBC_Correlations H_Me H-4 (Methyl) C_3 C-3 (Ester-bearing) H_Me->C_3 3J C_4 C-4 (Methyl-bearing) H_Me->C_4 2J C_5 C-5 (Ring CH) H_Me->C_5 3J H_5 H-5 (Ring CH) H_5->C_3 3J H_5->C_4 2J C_6 C-6 (Ring CH) H_5->C_6 2J H_6 H-6 (Ring CH) C_2 C-2 (Pyridone C=O) H_6->C_2 3J H_6->C_4 3J H_6->C_5 2J H_CH2 H-CH2 (Ethyl) C_Ester C=O (Ester) H_CH2->C_Ester 3J

Key 2D HMBC correlations establishing the regiochemistry of the 2-pyridone framework.

References

  • Title: 2-Pyridone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones Source: SciSpace URL: [Link]

  • Title: 2-Pyridone - wikidoc Source: Wikidoc URL: [Link]

  • Title: Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ResearchGate URL: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nicotinate esters—derivatives of Niacin (Vitamin B3)—serve critical roles in pharmaceutical and cosmetic formulations, ranging from the vasoactive properties of Methyl and Benzyl Nicotinate to the antioxidant, skin-conditioning benefits of Tocopheryl Nicotinate . This guide addresses the analytical dichotomy presented by these compounds: the need to manage the basicity of the pyridine ring in small polar esters while simultaneously addressing the extreme hydrophobicity of vitamin-based esters. We present two optimized protocols: Protocol A for polar vasoactive esters and Protocol B for lipophilic provitamins, ensuring robust quantification, peak symmetry, and method transferability.

Introduction & Chemical Logic

The Analytical Challenge

Developing HPLC methods for nicotinate esters requires navigating two primary chemical behaviors:

  • Pyridine Ring Basicity (pKa ~4.8): The nitrogen atom in the pyridine ring acts as a weak base. At acidic pH (< 3.0), it becomes protonated (

    
    ). On older or non-endcapped silica columns, this positive charge interacts strongly with residual anionic silanols (
    
    
    
    ), leading to severe peak tailing and retention time instability.
  • Hydrolytic Instability: Ester linkages are susceptible to hydrolysis, particularly in basic environments or unbuffered aqueous solutions, reverting the analyte to Nicotinic Acid (Niacin).

  • Extreme Polarity Divergence:

    • Methyl Nicotinate (MN): LogP ~ 0.9 (Polar, elutes early).

    • Tocopheryl Nicotinate (TN): LogP > 10 (Highly Lipophilic, requires non-aqueous or high-organic conditions).

Strategy for Success
  • Buffer Selection: We utilize a phosphate buffer at pH 6.0 for Protocol A. At this pH, the pyridine nitrogen is largely unprotonated (neutral), reducing silanol interaction. Triethylamine (TEA) is added as a "sacrificial base" to block any remaining active silanol sites.

  • Column Choice: A highly base-deactivated C18 (L1) column is essential.

  • Detection: The nicotinate moiety possesses a strong UV chromophore at 254–260 nm , allowing for sensitive detection even for the tocopheryl ester, which also absorbs at 292 nm.

Experimental Protocols

Reagents and Standards
  • Reference Standards: Methyl Nicotinate (MN), Ethyl Nicotinate (EN), Benzyl Nicotinate (BN), Tocopheryl Nicotinate (TN) (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Triethylamine (TEA), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Protocol A: Analysis of Vasoactive Esters (MN, EN, BN)

Target Analytes: Methyl Nicotinate, Ethyl Nicotinate, Benzyl Nicotinate

Chromatographic Conditions
ParameterSetting
Column C18 Endcapped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM

Buffer adjusted to pH 6.0 with TEA/Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 260 nm
Injection Volume 10–20 µL
Gradient Program (Protocol A)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Start
5.08515Isocratic Hold (MN/EN elution)
15.04060Linear Ramp (BN elution)
20.04060Hold
21.08515Re-equilibration
26.08515End
Sample Preparation (Protocol A)
  • Stock Solution: Dissolve 10 mg of ester standard in 10 mL Acetonitrile.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:Acetonitrile (50:50) . Note: Avoid using 100% aqueous diluent to prevent hydrolysis.

  • Formulation Extraction (Creams/Gels):

    • Weigh 1.0 g sample.

    • Disperse in 10 mL Methanol.

    • Sonicate for 15 mins (controlled temp < 30°C).

    • Centrifuge (5000 rpm, 5 min).

    • Filter supernatant (0.45 µm PTFE).

Protocol B: Analysis of Lipophilic Esters (Tocopheryl Nicotinate)

Target Analytes: Tocopheryl Nicotinate (TN), Tocopherol Acetate (Internal Standard)

Rationale: TN is too lipophilic for Protocol A. It requires a high-strength organic mobile phase, often termed "Non-Aqueous Reversed Phase" (NARP) logic, to elute within a reasonable time.

Chromatographic Conditions
ParameterSetting
Column C18 (High Carbon Load) or C8, 150 x 4.6 mm, 3.5 or 5 µm
Mobile Phase Isocratic: Acetonitrile / Isopropanol (75 : 25 v/v)
Flow Rate 1.2 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Nicotinate) or 292 nm (Tocopherol)
Injection Volume 10 µL
Sample Preparation (Protocol B)
  • Solvent Choice: Use Isopropanol (IPA) or Ethanol for stock solutions. TN is insoluble in water.

  • Stock Solution: 1 mg/mL TN in Isopropanol.

  • Working Standard: Dilute to 100 µg/mL with Acetonitrile/IPA (75:25).

Mechanistic Visualization

The following diagram illustrates the critical "Silanol Suppression" mechanism required for sharp peaks when analyzing nicotinate esters.

SilanolSuppression Analyte Nicotinate Ester (Pyridine Ring) Interaction Peak Tailing (Ionic Interaction) Analyte->Interaction Protonated (pH < 4) Silanol Free Silanol (Si-OH) on Column Surface Silanol->Interaction Ionized (Si-O-) Result Sharp Peak Symmetry (Tailing Factor < 1.5) Interaction->Result Without Buffer Solution Solution: Buffer pH 6.0 + TEA Solution->Analyte Deprotonates Nitrogen Solution->Silanol TEA Blocks Sites Solution->Result Optimized Method

Caption: Mechanism of Triethylamine (TEA) and pH control in preventing pyridine-silanol interactions.

Method Validation Parameters (ICH Q2)

The following acceptance criteria are recommended for validating these protocols.

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (T) < 1.5Critical for Nicotinates due to basic N.
Precision RSD < 2.0% (n=6)For both retention time and area.
Linearity

> 0.999
Range: 80% to 120% of target concentration.[1]
Recovery (Accuracy) 98.0% – 102.0%Spiked into placebo matrix.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typically ~0.05 µg/mL for UV detection.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the pyridine nitrogen and residual silanols.

  • Fix: Ensure Triethylamine (TEA) is present in the mobile phase (0.1% v/v). Verify pH is 6.0. If using an old column, switch to a "Base-Deactivated" (BDS) or modern hybrid particle column (e.g., Waters XBridge).

Issue: Peak Splitting or "Ghost" Peaks
  • Cause: Hydrolysis of the ester during sample preparation.

  • Fix: Nicotinate esters hydrolyze rapidly at high pH. Ensure sample diluents are neutral or slightly acidic. Do not leave samples in basic extraction solvents for extended periods. Analyze immediately after prep.

Issue: Retention Time Drift (Protocol B)
  • Cause: Temperature fluctuations affecting viscosity of Isopropanol.

  • Fix: Use a thermostatted column compartment (35°C). Ensure mobile phase is premixed and degassed thoroughly.

References

  • SIELC Technologies. (2025). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Innovative UPLC technique for concurrent quantification of etofenamate and benzyl nicotinate. Retrieved from [Link]

Sources

Application Note: Advanced Column Chromatography Purification of Crude Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Nicotinic acid (niacin) esters—such as methyl nicotinate, ethyl nicotinate, and complex lipid-conjugated nicotinates—are highly valuable intermediates and active pharmaceutical ingredients (APIs) utilized as vasodilators, rubefacients, and NAD+ precursors[1]. The synthesis of these compounds typically involves the esterification of nicotinic acid via a classic Fischer esterification (using an alcohol and a strong acid catalyst like H₂SO₄) or via coupling reagents (such as EDC/DMAP in DMF)[2][3].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in this workflow is not the synthesis, but the downstream purification. The crude reaction mixture contains the target ester, zwitterionic unreacted nicotinic acid, catalyst residues, and potentially hydrolyzed byproducts[2][3]. Directly loading this crude mixture onto a normal-phase silica gel column is a critical methodological error; unreacted nicotinic acid will streak severely, destroying column resolution and leading to co-elution. This guide details a self-validating, causality-driven protocol for the isolation and purification of nicotinic acid esters using optimized flash column chromatography.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification pipeline, we must first analyze the physicochemical differences between the free acid and the target ester.

Table 1: Comparative Physicochemical Data for Method Development

AnalyteMolecular WeightTypical SolubilityNormal-Phase TLC BehaviorChemical Stability on Silica Gel
Nicotinic Acid 123.11 g/mol Water, MethanolBaseline retention (streaks)Highly stable
Methyl Nicotinate 137.14 g/mol DCM, EtOAc, AlcoholsMigrates (R_f ~0.3 in 4:1 Hex/EtOAc)Unstable (hydrolyzes over time)
Ethyl Nicotinate 151.16 g/mol DCM, EtOAc, EtherMigrates (R_f ~0.4 in 4:1 Hex/EtOAc)Unstable (hydrolyzes over time)
Long-chain Nicotinates >250 g/mol Hexane, DCMFast migration (R_f >0.5)Moderately stable

The Causality of Method Selection:

  • Why pre-column extraction is mandatory: Nicotinic acid is sparingly soluble in ethers and highly polar[3]. By performing a basic aqueous wash, we convert the unreacted acid into a water-soluble sodium salt, effectively removing it from the organic phase before it ever touches the silica[3].

  • Why flash chromatography over gravity chromatography: Studies evaluating the chemical stability of nicotinic acid and its esters on silica gel at elevated temperatures or prolonged exposure (1 to 7 hours) demonstrate that methyl and ethyl nicotinate are highly unstable and prone to hydrolysis[4]. Therefore, rapid flash chromatography is strictly required to minimize the residence time of the ester on the acidic silica matrix.

Chromatographic Strategy and Workflow

Workflow Crude Crude Reaction Mixture (Ester, Acid, Catalyst) Workup Aqueous Workup (NaHCO3 Wash & Extraction) Crude->Workup Neutralize & Remove Acid TLC TLC Method Development (Hexane:EtOAc Gradient) Workup->TLC Organic Phase (DCM/EtOAc) Column Flash Column Chromatography (Silica Gel 60) TLC->Column Optimize Rf (0.2 - 0.3) Fractions Fraction Analysis & Pooling (UV Detection at 254 nm) Column->Fractions Gradient Elution Pure Pure Nicotinic Acid Ester (>98% Purity) Fractions->Pure Concentration in Vacuo

Workflow for the isolation and purification of nicotinic acid esters.

Detailed Experimental Protocol

Phase 1: Pre-Column Aqueous Workup

Objective: Remove the acid catalyst and unreacted nicotinic acid to prevent silica gel overloading.

  • Dilute the crude esterification mixture with an appropriate organic solvent. Dichloromethane (DCM) is highly recommended over Ethyl Acetate (EtOAc) if DMF was used as a reaction solvent, as DCM minimizes emulsion formation and partitions the ester effectively[3].

  • Wash the organic layer carefully with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches pH 7–8[2][5].

  • Separate the organic layer, wash with saturated brine to remove residual water and water-soluble organics, and dry over anhydrous sodium sulfate (Na₂SO₄)[2][6].

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester[6].

Phase 2: TLC Method Development

Objective: Establish a self-validating mobile phase gradient.

  • Spot the crude ester on a Silica Gel 60 F254 TLC plate.

  • Develop the plate using a non-polar to moderately polar solvent system. A highly effective starting point for methyl and ethyl nicotinate is Petroleum Ether (or Hexane) / Ethyl Acetate at a 4:1 (v/v) ratio[1].

  • Visualize the plate under UV light at 254 nm. The pyridine ring is strongly UV-active[4]. Adjust the solvent ratio until the target ester spot achieves an R_f value of 0.25–0.35.

Phase 3: Flash Column Chromatography

Objective: Rapid isolation of the ester to prevent silica-induced degradation.

  • Slurry-pack a flash chromatography column with Silica Gel (60–200 mesh) using the initial, less polar mobile phase (e.g., Hexane:EtOAc 9:1)[7].

  • Dissolve the crude ester in a minimum volume of the initial mobile phase (or DCM) and apply it evenly to the top of the silica bed.

  • Elute using a step gradient. Begin with Hexane:EtOAc (9:1) to flush out non-polar impurities, then step up the polarity to 4:1 or 7:3 to elute the target nicotinic acid ester[1][7]. For highly lipophilic esters (e.g., octadecatrienyl nicotinate), a dry column chromatography approach utilizing a strict hexane-to-ethyl acetate gradient is highly effective[8].

  • Collect fractions in test tubes and monitor the elution profile via TLC (UV 254 nm).

  • Pool the fractions containing the pure ester and concentrate under reduced pressure to yield the final product as a white powder (methyl nicotinate) or pale yellow oil (longer chain esters)[1][8].

Troubleshooting & Optimization

  • Issue: Co-elution of DMF or DMAP.

    • Causality & Solution: If EDC/DMAP/DMF was used for synthesis, residual DMF can drastically alter the polarity of your mobile phase, causing the ester to elute too quickly[3]. Ensure rigorous aqueous washing (Phase 1) with water/brine to partition the DMF out of the DCM layer before chromatography.

  • Issue: Low Yield / Ester Hydrolysis.

    • Causality & Solution: As established, short-chain nicotinates are chemically unstable on silica gel[4]. If your yield is low despite complete conversion, your column is running too slowly. Increase the flow rate (flash pressure) or slightly increase the polarity of the mobile phase to reduce the residence time on the column.

References

  • Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery.Ovid.
  • Methyl Nicotinate: uses and Synthesis method.ChemicalBook.
  • WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.Google Patents.
  • Application Notes and Protocols: Esterification of 6-Methylnicotinic Acid with Methylating Agents.Benchchem.
  • How to purify Nicotinic acid derivatives from the reaction mixture?ResearchGate.
  • Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides.RSC.
  • Synthesis and antinociceptive activity of methyl nicotinate.ResearchGate.
  • Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.ResearchGate.

Sources

Biocatalytic approaches to synthesizing nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of Nicotinic Acid & 6-Hydroxynicotinic Acid

Executive Summary

This guide details the biocatalytic protocols for synthesizing Nicotinic Acid (NA) and its high-value derivative, 6-Hydroxynicotinic Acid (6-HNA).[1] Unlike traditional chemical hydrolysis of 3-cyanopyridine (which requires strong acids/bases) or chemical hydroxylation (which lacks regioselectivity), biocatalytic routes offer mild conditions (pH 7–8, 30°C) and >99% regioselectivity.[1]

We focus on two industrial-standard workflows:

  • Nitrilase-Mediated Hydrolysis: Converting 3-cyanopyridine to NA using Rhodococcus rhodochrous J1.

  • Regioselective Hydroxylation: Converting NA to 6-HNA using Pseudomonas sp.[1] (Nicotinate Hydroxylase).[1][2]

Introduction: The Biocatalytic Advantage

The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult and often requiring harsh forcing conditions.[1]

  • Chemical Route: Hydrolysis of 3-cyanopyridine uses NaOH or

    
     at high temperatures, generating significant salt waste.[1]
    
  • Biocatalytic Route: Uses Nitrilase (EC 3.5.5.[1]1) for a direct, one-step hydrolysis with 100% atom economy regarding the carbon skeleton.[1]

Furthermore, introducing a hydroxyl group at the C6 position (ortho to nitrogen) is chemically challenging.[1] Biocatalysis utilizes molybdenum-dependent dehydrogenases to achieve this with near-perfect selectivity.[1]

Pathway Mechanisms

The following diagram illustrates the two-step biological cascade. The first step involves the nitrilase-mediated hydrolysis of the nitrile group.[3] The second step (optional downstream functionalization) involves the hydroxylation of the pyridine ring.

Nicotinic_Acid_Pathways cluster_legend Legend Substrate 3-Cyanopyridine Intermediate Nicotinamide (Avoided in Nitrilase route) Substrate->Intermediate Nitrile Hydratase Product1 Nicotinic Acid (Vitamin B3) Substrate->Product1 Nitrilase (R. rhodochrous J1) + 2 H2O -> NH3 Intermediate->Product1 Amidase Product2 6-Hydroxynicotinic Acid (6-HNA) Product1->Product2 Nicotinate Hydroxylase (Pseudomonas sp.) [Mo-cofactor] key Blue Arrow: Primary Synthesis Route Green Arrow: Functionalization Route

Figure 1: Biocatalytic cascade for Nicotinic Acid and 6-HNA. The direct nitrilase route bypasses the amide intermediate.

Protocol A: Synthesis of Nicotinic Acid (Nitrilase Route)[1]

Objective: Production of Nicotinic Acid from 3-cyanopyridine using whole-cell Rhodococcus rhodochrous J1 (or recombinant E. coli expressing nitrilase).

Mechanism: Nitrilase attacks the cyano carbon, forming a thioimidate intermediate which is hydrolyzed directly to the acid and ammonia, without releasing free amide.

Materials
  • Biocatalyst: Rhodococcus rhodochrous J1 (resting cells) or Gordonia terrae MN12.[1]

  • Substrate: 3-Cyanopyridine (3-CP), >99% purity.[1][4][5]

  • Buffer: 50 mM Potassium Phosphate (KPB), pH 7.5.[1]

  • Reaction Vessel: Thermostated glass reactor with overhead stirring.[1]

Step-by-Step Workflow
  • Cell Preparation:

    • Cultivate cells in nutrient broth supplemented with isovaleronitrile (inducer) if using wild-type.[1]

    • Harvest by centrifugation (6,000 x g, 15 min, 4°C).

    • Wash twice with 50 mM KPB (pH 7.5).[1]

    • Resuspend to a density of 10–20 g dry cell weight (DCW)/L.[1]

  • Reaction Initiation (Fed-Batch Mode):

    • Note: 3-CP inhibits nitrilase at concentrations >150 mM.[1] A fed-batch approach is mandatory for high yield.[1]

    • Initial Charge: Add 3-CP to the cell suspension to a final concentration of 50 mM.

    • Incubation: Maintain at 30°C, pH 7.5 (control with 1M HCl/NaOH), 200 RPM.

  • Feeding Strategy:

    • Monitor 3-CP consumption via HPLC (see Section 6).[1]

    • When 3-CP < 10 mM, add a pulse of 3-CP to restore concentration to 100 mM.[1]

    • Repeat until accumulated Nicotinic Acid reaches ~1.5 M (approx. 180 g/L).[1]

  • Termination & Work-up:

    • Remove cells via centrifugation or ultrafiltration.[1]

    • Crystallization: Acidify supernatant to pH 3.4 (isoelectric point of Nicotinic Acid) using conc. HCl.

    • Cool to 4°C overnight.[1] Filter white crystals, wash with ice-cold water, and dry.[1]

Performance Metrics:

Parameter Value Notes
Conversion > 99.5% No unreacted nitrile detected.[1][5][6]
Selectivity 100% No nicotinamide byproduct (Nitrilase specific).[1]

| Space-Time Yield | > 20 g/L/h | High productivity in fed-batch.[1] |

Protocol B: Synthesis of 6-Hydroxynicotinic Acid (Hydroxylation)

Objective: Regioselective hydroxylation of Nicotinic Acid to 6-HNA using Pseudomonas sp.[1]

Mechanism: This reaction is catalyzed by Nicotinate Dehydrogenase (also called hydroxylase).[1] It is a molybdoenzyme containing FAD and Fe-S clusters.[1]

  • Crucial Insight: The oxygen atom incorporated into the ring comes from water , not molecular oxygen (

    
    ).[1] However, 
    
    
    
    is required as the final electron acceptor to regenerate the cofactor.
Materials
  • Biocatalyst: Pseudomonas putida or Achromobacter xylosoxydans DSM 2783.[1][7]

  • Substrate: Sodium Nicotinate (Nicotinic acid neutralized with NaOH).[1]

  • Cofactors: Sodium Molybdate (

    
    ) – Essential for enzyme activity.[1]
    
Step-by-Step Workflow
  • Induction & Growth:

    • Grow Pseudomonas in minimal medium containing 0.1% Nicotinic Acid (inducer) and 10

      
      M Sodium Molybdate.[1]
      
    • Critical: Absence of Molybdenum results in inactive apo-enzyme.[1]

  • Biotransformation Setup:

    • Resuspend resting cells (

      
      ) in 50 mM Phosphate Buffer, pH 7.0.
      
    • Add Sodium Nicotinate to 1% (w/v).[1]

    • Aeration: Sparge with air (1 vvm). Although water provides the oxygen atom, the electron transport chain requires

      
       to re-oxidize the FAD cofactor.
      
  • Reaction Monitoring:

    • Incubate at 30°C.

    • As the reaction proceeds, the pH will rise (consumption of acid).[1] Maintain pH 7.0 using automated HCl addition.

  • Purification:

    • Remove biomass (centrifugation).[1]

    • Acidify supernatant to pH 1.5–2.[1]0. 6-HNA is less soluble than NA in acidic water.[1]

    • Recrystallize from hot water.[1]

Analytical Validation (HPLC)

System: Agilent 1260 Infinity II or equivalent. Column: Primesep 100 (Mixed-mode) or C18 with ion-pairing reagent.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m
Mobile Phase 90% Buffer (20 mM

, pH 3.[1]0) / 10% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Nicotinic Acid), 295 nm (6-HNA)
Retention Times 6-HNA: ~3.5 min (elutes first due to polarity) Nicotinic Acid: ~5.2 min 3-Cyanopyridine: ~12.0 min

Troubleshooting & Optimization

Self-Validating System Checks:

  • The "Amide Check": If you detect Nicotinamide in Protocol A, your strain expresses Nitrile Hydratase (NHase) rather than pure Nitrilase.[1]

    • Fix: Switch to R. rhodochrous J1 or heat-treat cells (NHase is often more heat-labile than amidase, though nitrilase is the preferred path).[1]

  • The "Molybdenum Check": In Protocol B, if cells grow but have zero activity:

    • Cause: Media lacked Molybdenum.[1]

    • Fix: Supplement

      
       (1 mM) during the growth phase.[1]
      
  • Substrate Inhibition: In Protocol A, if reaction stalls at 50% conversion:

    • Cause: Substrate concentration > 200 mM.[1]

    • Fix: Implement strict fed-batch control; do not exceed 100 mM instantaneous concentration.[1]

References

  • Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988).[1] Nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1.[1][6][8] Applied and Environmental Microbiology.[1] [Link][1]

  • Gong, J. S., et al. (2017).[1] Efficient biosynthesis of nicotinic acid by a novel nitrilase from Alcaligenes faecalis ZJUTB10.[1] Scientific Reports.[1] [Link]

  • Lonza AG. (1988).[1] Process for the production of 6-hydroxynicotinic acid.[1][7][9][10] US Patent 4,738,924.[1][7]

  • Hurh, B., et al. (1994).[1] Microbial production of 6-hydroxynicotinic acid from nicotinic acid.[1][7][9][10] Journal of Fermentation and Bioengineering.[1] [Link]

  • Kulla, H. (1991).[1] Enzymatic hydroxylations in industrial application.[1] CHIMIA International Journal for Chemistry.[1] (Foundational text on the Lonza Nicotinate Hydroxylase process).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-4-methylnicotinate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, enhance your yields, and troubleshoot common experimental hurdles. This guide is structured to address the practical challenges faced by researchers in medicinal and organic chemistry.

Synthesis Overview and Core Mechanism

The synthesis of Ethyl 2-hydroxy-4-methylnicotinate, a substituted 2-pyridone, is most effectively achieved through a variation of the Guareschi-Thorpe condensation.[1][2] This multicomponent reaction strategy is valued for its efficiency in constructing the biologically significant 2-pyridone ring system from simple, accessible precursors.[3] The core of this synthesis involves the base-catalyzed condensation of ethyl acetoacetate with 2-cyanoacetamide.

The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: A basic catalyst deprotonates the active methylene group of ethyl acetoacetate.

  • Knoevenagel Condensation: The resulting enolate attacks the nitrile carbon of 2-cyanoacetamide.

  • Michael Addition: An intramolecular Michael addition follows, where the cyanoacetamide nitrogen attacks the β-carbon of the unsaturated intermediate.

  • Cyclization & Aromatization: The molecule undergoes cyclization and subsequent dehydration/aromatization to form the stable 2-pyridone ring.

Proposed Reaction Pathway

Guareschi_Thorpe_Mechanism Proposed Guareschi-Thorpe Pathway for Ethyl 2-hydroxy-4-methylnicotinate cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product EAA Ethyl Acetoacetate Enolate Enolate Formation (Base Catalyst) EAA->Enolate CA 2-Cyanoacetamide Knoevenagel Knoevenagel Condensation CA->Knoevenagel Enolate->Knoevenagel Michael Intramolecular Michael Addition Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product Ethyl 2-hydroxy-4-methylnicotinate (2-Pyridone Tautomer) Cyclization->Product Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield cluster_analysis TLC Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Low Yield Observed check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc starting_material High Amount of Starting Material? check_tlc->starting_material multiple_spots Multiple Unidentified Spots/Streaking? check_tlc->multiple_spots sol_incomplete1 Increase Reaction Time starting_material->sol_incomplete1 Yes sol_side1 Use Milder Base/ Lower Temperature multiple_spots->sol_side1 Yes sol_incomplete2 Check Catalyst Activity/ Increase Loading sol_incomplete1->sol_incomplete2 sol_incomplete3 Verify Reflux Temperature sol_incomplete2->sol_incomplete3 sol_side2 Ensure Anhydrous Conditions sol_side1->sol_side2 sol_side3 Optimize Reagent Stoichiometry sol_side2->sol_side3

Sources

Identifying and minimizing side products in nicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nicotinate Synthesis Optimization

Status: Operational Operator: Senior Application Scientist Ticket ID: NIC-SYN-OPT-001 Subject: Minimizing Side Products in Nicotinic Acid & Methyl Nicotinate Synthesis

Introduction

Welcome to the technical support hub. You are likely here because your nicotinate synthesis—whether via the oxidation of 3-methylpyridine (3-picoline) or the subsequent esterification—is yielding suboptimal purity.

In industrial and pharmaceutical contexts, "purity" is a function of kinetic control. The oxidation of the methyl group on a pyridine ring is a delicate balance: push too hard, and you decarboxylate the ring (forming pyridine) or over-oxidize to CO₂. Push too soft, and you are left with the aldehyde intermediate.

This guide abandons generic advice. We will troubleshoot specific chemical failures, identifying the exact side products you are seeing and adjusting your reaction parameters to eliminate them.

Module 1: Oxidation Phase (3-Picoline Nicotinic Acid)[1][2]

Context: This is the most critical step. The primary route involves the catalytic oxidation of 3-picoline.

Diagram 1: Oxidation Reaction Network & Failure Points

The following diagram maps the reaction pathway. Use this to identify where your process is bleeding yield based on the impurities you detect.

NicotinateOxidation Start 3-Picoline (Starting Material) Aldehyde 3-Pyridinecarboxaldehyde (Intermediate) Start->Aldehyde Oxidation (Slow) NOxide 3-Picoline N-Oxide (Side Product) Start->NOxide Peracid/Over-active O2 Product Nicotinic Acid (Target) Aldehyde->Product Oxidation (Fast) CO2 CO2 + H2O (Ring Destruction) Aldehyde->CO2 Poor Selectivity Pyridine Pyridine (Decarboxylation) Product->Pyridine High Temp (>250°C) Product->CO2 Over-Oxidation

Figure 1: Reaction network showing the target pathway (Green) versus kinetic traps (Yellow) and thermodynamic sinks (Red).

Troubleshooting Guide: Oxidation

Q: I am detecting high levels of 3-pyridinecarboxaldehyde (Retention Time ~2.0 min on C18). Why? A: This is "kinetic stalling." The oxidation of the alcohol/aldehyde intermediate to the carboxylic acid is slower than the initial attack on the methyl group.

  • Root Cause: Insufficient residence time or oxygen partial pressure.

  • Fix:

    • Increase Pressure: If using air/O₂, increase system pressure by 2-5 bar to drive the second oxidation step.

    • Catalyst Promoter: If using a Co/Mn/Br liquid phase system, increase the Mn(II) concentration. Manganese specifically catalyzes the aldehyde-to-acid step.

Q: My yield is dropping, and I see Pyridine in the GC-MS. Is the catalyst dead? A: No, your temperature is likely too high. Nicotinic acid is thermally unstable and prone to decarboxylation.

  • Mechanism: At temperatures

    
     (common in gas-phase oxidation), the carboxyl group is lost as CO₂.
    
  • Fix: Reduce reactor temperature by 10-15°C. If you are using a V₂O₅/TiO₂ gas-phase catalyst, you may need to reduce the space velocity (GHSV) to compensate for the lower temperature, maintaining conversion without frying the molecule.

Q: How do I minimize Pyridine-N-Oxide formation? A: N-oxides form when the oxidizing species attacks the nitrogen lone pair instead of the methyl group.

  • Root Cause: This is common when using peracids (like peracetic acid) or overly aggressive homogeneous catalysts.

  • Fix:

    • Switch Oxidants: Avoid peracids if possible. Use molecular oxygen with a Co/Mn catalyst.

    • pH Control: If running in liquid phase, keeping the pH slightly lower (more acidic) protonates the nitrogen, blocking the lone pair from oxidation while leaving the methyl group exposed for radical attack.

Module 2: Esterification (Nicotinic Acid Methyl Nicotinate)

Context: You are converting the acid to the methyl ester. This is an equilibrium reaction.

Q: The product contains ~1.5% unreacted Nicotinic Acid despite long reflux times. A: You are fighting Le Chatelier’s principle. Water produced during esterification is hydrolyzing your product back to the acid.

  • Protocol Adjustment:

    • Water Scavenging: Do not just reflux. Use a Dean-Stark trap (if solvent allows) or add a chemical scavenger like Trimethyl Orthoformate (TMOF) . TMOF reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium 100% to the right.

    • Acid Catalyst: Ensure you are using Sulfuric Acid (

      
      ) or Thionyl Chloride (
      
      
      
      ). If using
      
      
      , ensure it is anhydrous.

Q: I see "Methyl Picolinate" and "Methyl Isonicotinate" impurities. Where did they come from? A: These are positional isomers. They were likely present in your starting material (3-picoline) as 2-picoline and 4-picoline.

  • The Hard Truth: You cannot easily separate these during the reaction. You must qualify your raw material.

  • Action: Run a GC on your 3-picoline feedstock. If 2-picoline or 4-picoline >0.5%, reject the batch. Distillation of the final ester is difficult due to similar boiling points (

    
     range).
    

Module 3: Analytical & Data Support

Impurity Profile Table

Use this table to identify peaks in your chromatogram.

ComponentRoleRelative PolarityDetection NoteMitigation
Nicotinic Acid Target (or Hydrolysis Impurity)High (Zwitterionic)Broad peak on std C18Use Ion-Pairing HPLC
Methyl Nicotinate Target EsterMediumSharp peakKeep system dry
3-Pyridinecarboxaldehyde IntermediateMedium-HighUV active @ 254nmIncrease Mn(II) / O₂ pressure
Pyridine DegradantLowDistinctive smellLower reaction Temp
Pyridine-N-Oxide Side ProductHighElutes early on RPAcidify reaction medium
Methyl Isonicotinate Isomer ImpurityMediumCo-elutes with productCheck Feedstock Purity
Recommended Analytical Protocol (HPLC)

Standard C18 columns often fail to retain Nicotinic acid due to its polarity.

  • Column: Mixed-mode (e.g., Primesep 100 or Coresep 100) or C18 with Ion Pairing.

  • Mobile Phase: Water/Acetonitrile (95:5) + 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid.

  • Wavelength: 260-265 nm.

  • Note: The acid keeps the pyridine nitrogen protonated, improving peak shape.

Module 4: Process Logic Flow

Use this logic gate to determine your next experimental step.

TroubleshootingFlow Issue Start: Identify Defect LowYield Issue: Low Yield Issue->LowYield Impurity Issue: Unknown Impurity Issue->Impurity CheckTemp Check Temp > 250°C? LowYield->CheckTemp CheckFeed Check Feedstock Isomers? Impurity->CheckFeed Decarb Diagnosis: Decarboxylation Action: Cool Down CheckTemp->Decarb Yes CheckInter Check Aldehyde Peak? CheckTemp->CheckInter No Stall Diagnosis: Kinetic Stall Action: Increase Pressure/Mn CheckInter->Stall Yes FeedIssue Diagnosis: Contaminated Feed Action: Reject Batch CheckFeed->FeedIssue Isomers Present

Figure 2: Decision logic for process correction.

References

  • Lisicki, D., Talik, D., & Orlińska, B. (2023).[1] Oxidation of Picoline with Oxygen to Nicotinic Acid against Co(II), NHPI, and Bromide Salts. Catalysts, 13, 1271.[1] Link

  • Toomey, J.E. (1991). Electrochemical Synthesis of Niacin and Other N-Heterocyclic Compounds. U.S. Patent 5,002,641.[2] Link

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Link

  • Lonza Ltd. (n.d.). Nicotinates and Niacin Production Processes. (General industrial reference for the 5-ethyl-2-methylpyridine route). Link

  • Bartzatt, R. (2019). Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic HPLC. European Journal of Pharmaceutical and Medical Research. Link

Sources

Troubleshooting common problems in pyridine ring synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist Dr. A. Vance Topic: Troubleshooting Heterocycle Construction: The Pyridine Ring

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for heterocyclic chemistry. Below you will find a curated set of troubleshooting protocols designed to address the specific failure modes of pyridine synthesis. Unlike standard textbook descriptions, these guides focus on the causality of failure—why the reaction stalled, why the isomer ratio is inverted, or why the product decomposed on the column—and how to correct it using self-validating systems.

Module 1: The Hantzsch Synthesis (The "DHP Trap")

User Ticket #104: "I followed the standard Hantzsch protocol (aldehyde + ethyl acetoacetate + ammonia), but my product is a yellow solid with the wrong melting point. NMR shows a doublet at ~4.5 ppm. Yield is poor after recrystallization."

Diagnosis: You are stuck in the 1,4-Dihydropyridine (1,4-DHP) Bottleneck . The Hantzsch reaction does not directly yield pyridine; it yields a 1,4-DHP intermediate.[1] This intermediate is often stable, yellow, and requires a distinct oxidative aromatization step to become the target pyridine. The doublet at ~4.5 ppm is the characteristic


 proton at the 4-position of the DHP ring.

Troubleshooting Protocol: You must force aromatization. While spontaneous oxidation occurs in air, it is slow and inefficient. Select an oxidant based on your substrate's sensitivity:

Table 1: Oxidative Aromatization Protocols for 1,4-DHPs

Oxidant SystemConditionsSuitabilityMechanism Note
HNO3 (Nitric Acid) Warm, dilute solutionRobust substrates (No acid-labile groups)Fast, exothermic. Evolution of NO gas drives equilibrium.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Reflux in Dichloromethane or TolueneAcid-sensitive / Complex substratesSingle-electron transfer (SET) mechanism. Mild but requires chromatographic removal of reduced DDQ.
MnO2 (Manganese Dioxide) Reflux in DCM or ChloroformGeneral purposeHeterogeneous reagent; easy workup (filtration). Requires activated MnO2.
Iodine (

)
Reflux in Methanol"Green" / Metal-freeMild. Generates HI byproduct (requires buffering if acid-sensitive).

Validation Step: Monitor the disappearance of the N-H stretch (~3300 cm⁻¹) in IR and the shift of the C4-proton from ~4.5 ppm (DHP) to the aromatic region (Pyridine) in ¹H NMR.

Module 2: The Kröhnke Synthesis (Michael Addition Failures)

User Ticket #209: "I am attempting a Kröhnke synthesis using 2-acetylpyridine and a substituted benzaldehyde. The reaction mixture turns into a black tar, and I cannot isolate the pyridinium salt intermediate."

Diagnosis: This is a classic Michael Acceptor Polymerization issue. The Kröhnke synthesis relies on the formation of an


-unsaturated ketone (chalcone) followed by the addition of the pyridinium ylide. If the chalcone is too reactive or the temperature is uncontrolled, the vinyl ketone moiety polymerizes or decomposes before the Michael addition can occur.

Troubleshooting Protocol:

  • Isolate the Chalcone: Do not perform the "one-pot" variant if you are seeing tar. Synthesize the enone (chalcone) separately via Claisen-Schmidt condensation (Aldehyde + Ketone + NaOH). Purify this solid.

  • Buffer the Environment: When reacting the phenacylpyridinium salt with the chalcone, use Ammonium Acetate (

    
    )  in Acetic Acid (
    
    
    
    )
    . The acetate acts as a buffer, modulating the basicity required to generate the ylide without triggering anionic polymerization of the enone.
  • Temperature Ramp: Start the reaction at room temperature for 1 hour to allow the Michael addition (formation of the 1,5-dicarbonyl), then ramp to reflux (100-120°C) to drive the cyclization and dehydration.

Module 3: Regioselectivity & The Bohlmann-Rahtz Reaction

User Ticket #315: "I need a 2,3,6-trisubstituted pyridine. My Hantzsch synthesis is giving me symmetric mixtures. I switched to Bohlmann-Rahtz, but the cyclodehydration step requires 200°C and destroys my functional groups."

Diagnosis: The thermal Bohlmann-Rahtz reaction (condensation of enamines with alkynones) provides excellent regiocontrol but traditionally requires harsh heat to induce


 isomerization of the aminodienone intermediate.

Troubleshooting Protocol: Switch to Acid-Catalyzed Cyclodehydration . You can lower the reaction temperature from >180°C to ~50-80°C by using a Lewis or Brønsted acid catalyst.

Recommended System:

  • Catalyst: 15 mol%

    
     or Ytterbium Triflate [
    
    
    
    ].
  • Solvent: Toluene or Ethanol.

  • Mechanism: The acid coordinates to the carbonyl oxygen of the aminodienone, lowering the barrier for the intramolecular nucleophilic attack of the nitrogen.

Module 4: Purification (The "Silica Streak")

User Ticket #404: "My reaction worked, but I lost 60% of my product during column chromatography. The pyridine streaks from the baseline to the solvent front."

Diagnosis: Pyridines are basic amines. The nitrogen lone pair interacts strongly with the acidic silanol (


) groups on standard silica gel, causing peak tailing (streaking) and irreversible adsorption (mass loss).

Troubleshooting Protocol: You must "deactivate" the silica.[2]

  • The TEA Fix: Add 1% to 5% Triethylamine (TEA) to your eluent system (e.g., 1:99 TEA:Hexanes/EtOAc). Run this "base wash" through the column before loading your sample.

  • The Alumina Alternative: If your product is highly sensitive to basic silica, switch the stationary phase to Neutral Alumina (Aluminum Oxide) , which lacks the acidic protons of silica.

Visualizing the Logic: Troubleshooting Flowchart

The following diagram illustrates the decision matrix for diagnosing synthesis failures.

PyridineTroubleshooting Start Start: Pyridine Synthesis Failure CheckProduct Analyze Crude Product (NMR/TLC) Start->CheckProduct IsDHP Is it a 1,4-Dihydropyridine? (Yellow solid, doublet ~4.5ppm) CheckProduct->IsDHP Aliphatic peaks present IsTar Is it Black Tar / Polymer? CheckProduct->IsTar No distinct peaks IsStreak Is product lost on Column? CheckProduct->IsStreak Tailing on TLC RegioIssue Wrong Regioisomer? CheckProduct->RegioIssue Symmetric vs Asymmetric ActionOxidize Action: Oxidative Aromatization (Use DDQ or HNO3) IsDHP->ActionOxidize Fix ActionKrohnke Action: Modify Kröhnke Conditions (Isolate Chalcone + AcOH buffer) IsTar->ActionKrohnke Fix ActionTEA Action: Deactivate Silica (Add 1-5% Triethylamine) IsStreak->ActionTEA Fix ActionBohlmann Action: Switch to Bohlmann-Rahtz (Use ZnBr2 catalysis) RegioIssue->ActionBohlmann Fix

Caption: Figure 1. Decision matrix for troubleshooting common pyridine synthesis anomalies. Blue nodes represent diagnostic steps; colored terminal nodes represent corrective protocols.

References
  • Hantzsch, A. (1881).[3][4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[5] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • Kröhnke, F. (1976). "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis, 1976(1), 1–24.

  • Bagley, M. C., et al. (2001). "A new modification of the Bohlmann-Rahtz pyridine synthesis." Synlett, 2001(07), 1149-1151.

  • Vanden Eynde, J. J., et al. (1993). "Aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide." Tetrahedron, 49(11), 2343-2352.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for identifying solvent/TEA peaks during purification).

Sources

Optimizing temperature and reaction time for nicotinate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Optimization & Troubleshooting Subject: Optimizing Temperature and Reaction Time for Nicotinate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Kinetic-Thermodynamic Landscape

Welcome to the technical support center. You are likely accessing this guide because your nicotinate esterification yields are stalling at 60–70%, or your product is developing unwanted coloration.

The esterification of nicotinic acid (Vitamin B3) is a classic Fischer Esterification . To optimize this, you must distinguish between Kinetic Control (how fast you get there) and Thermodynamic Control (how much product you get).

The Core Challenge: Nicotinic acid is zwitterionic (high melting point, poor solubility). Getting it into solution requires heat (Temperature), but the equilibrium nature of the reaction means extended heating (Time) without water removal yields diminishing returns.

Module 1: Decision Logic & Workflow

Before adjusting parameters, verify your synthesis route.[1] Use the following logic flow to determine if your current method is capable of hitting your target yield.

OptimizationLogic Start Start: Nicotinate Synthesis MethodCheck Current Method? Start->MethodCheck Fischer Acid Catalyzed (Fischer) (H2SO4 / p-TsOH) MethodCheck->Fischer Standard AcidChloride Acyl Chloride Method (SOCl2 / Oxalyl Chloride) MethodCheck->AcidChloride High Cost/Sensitivity YieldCheck Current Yield > 80%? Fischer->YieldCheck Optimization Optimization Required YieldCheck->Optimization No TempIssue Issue: Reaction too slow? (Kinetic Limit) Optimization->TempIssue TimeIssue Issue: Yield Stalls? (Thermodynamic Limit) Optimization->TimeIssue ActionTemp Increase T to Reflux Switch to Microwave TempIssue->ActionTemp ActionTime Implement Water Removal (Dean-Stark / Sieves) TimeIssue->ActionTime

Figure 1: Decision matrix for selecting optimization pathways based on observed failure modes (Kinetic vs. Thermodynamic).

Module 2: Optimizing Temperature (Kinetics)

The Issue: The reaction is sluggish; solids remain undissolved after hours. The Science: Nicotinic acid has a high crystal lattice energy due to H-bonding between the carboxylic acid and the pyridine nitrogen. High temperature is required not just for reaction rate (Arrhenius), but for solubility .

Protocol A: Conventional Reflux (Standard)
  • Optimal Temperature: 10-15°C above the boiling point of the alcohol (using a pressurized vessel) or standard reflux.

  • Target: Homogeneous solution within 30-60 minutes.

  • Warning: The pyridine ring is susceptible to oxidation (N-oxide formation) at prolonged high temperatures in the presence of air, leading to yellow/brown discoloration.

Protocol B: Microwave-Assisted Synthesis (Modern Optimization)

Microwave irradiation is superior for nicotinates because the polar pyridine ring efficiently absorbs microwave energy, creating localized superheating that accelerates kinetics without bulk thermal degradation.

ParameterConventional RefluxMicrowave Irradiation
Reaction Time 4 – 12 Hours5 – 20 Minutes
Temperature Solvent Boiling Point120–140°C (Pressurized)
Yield (Typical) 65–75%85–95%
Energy Efficiency Low (Wall heating)High (Internal heating)

Step-by-Step Microwave Protocol:

  • Mix: 1 eq Nicotinic acid + 10 eq Alcohol + 0.1 eq H2SO4 (cat.) in a microwave vial.

  • Seal: Cap with a Teflon-lined septum.

  • Ramp: Heat to 120°C over 2 minutes.

  • Hold: Maintain 120°C for 10 minutes (Hold time).

  • Cool: Rapid air cooling to <50°C to stop side reactions.

Module 3: Optimizing Time (Thermodynamics)

The Issue: Reaction runs for 24 hours, but yield never exceeds 70%. The Science: This is a Thermodynamic Limit . Fischer esterification is an equilibrium (


). Once equilibrium is reached, time is irrelevant. You must shift the equilibrium by removing water (Le Chatelier's Principle).[2]
Visualizing the Bottleneck

Mechanism Reactants Nicotinic Acid + Alcohol TS Tetrahedral Intermediate Reactants->TS Acid Cat. (+ Heat) Products Nicotinate Ester + Water TS->Products - H2O Products->TS + H2O (Reverse Reaction) WaterRemoval Water Removal (Sieves/Dean-Stark) WaterRemoval->Products Blocks Reverse

Figure 2: The equilibrium trap. The red dashed line represents the reverse hydrolysis reaction which must be blocked by water removal.

Protocol C: Chemical Water Scavenging

For high-value syntheses where Dean-Stark distillation is impractical (e.g., small scale or low-boiling alcohols like methanol).

  • Add: 3Å Molecular Sieves (activated) directly to the reaction flask.

    • Dosage: 10% w/v relative to solvent.

  • Time Optimization: Monitor by TLC/HPLC every hour.

    • Stop Point: When conversion plateaus (usually <4 hours with sieves).

  • Filtration: Filter sieves immediately before workup. If the mixture cools with sieves present, water can desorb back into the solution, reversing the reaction.

Troubleshooting Guide (FAQ)

Ticket #404: Product Discoloration

Q: My reaction mixture turned dark yellow/brown. Is my product ruined? A: This is likely due to the oxidation of the pyridine nitrogen or polymerization of impurities (often trace iron in H2SO4).

  • Fix: Use p-Toluenesulfonic acid (p-TsOH) instead of H2SO4. It is less oxidizing and milder.

  • Fix: Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ).
Ticket #502: Poor Solubility of Nicotinic Acid

Q: The starting material won't dissolve even at reflux. A: Nicotinic acid exists as a zwitterion in neutral media.

  • Fix: Ensure enough acid catalyst is present to protonate the pyridine nitrogen, breaking the zwitterionic lattice.

  • Optimization: Pre-dissolve the acid in a minimum amount of warm alcohol before adding the catalyst.

Ticket #301: Workup Emulsions

Q: I cannot separate the organic layer during extraction. A: Nicotinate esters (especially methyl/ethyl) have significant water solubility due to the basic pyridine nitrogen.

  • Fix: Neutralize the reaction mixture with saturated

    
     to pH 8-9. This ensures the pyridine ring is deprotonated (free base), making it less water-soluble and easier to extract into organic solvents (DCM or Ethyl Acetate).
    

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Fischer Speier Esterification Protocols. Longman Scientific & Technical.

  • Microwave-Assisted Organic Synthesis (MAOS) . Kappe, C. O., & Dallinger, D. (2006). Controlled microwave heating in modern organic synthesis.[3] Nature Reviews Drug Discovery.

  • Kinetics of Esterification . Liu, Y. et al. (2006). Kinetics of the esterification of carboxylic acids. Chemical Engineering Science.

  • Nicotinic Acid Properties . National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic Acid.

Sources

Introduction: The Art and Science of Recrystallizing Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to navigating the challenges of purifying nicotinic acid and its derivatives.

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a cornerstone of pharmaceutical and materials science research. Their polar, heterocyclic structure, characterized by a pyridine ring and a carboxylic acid or related functional group, presents unique challenges and opportunities for purification. Recrystallization, a technique that leverages differences in solubility at varying temperatures, remains the most powerful method for achieving high purity. However, success hinges on a nuanced understanding of solvent-solute interactions and a systematic approach to troubleshooting.

This technical support guide, designed for researchers and drug development professionals, moves beyond generic protocols. It provides in-depth, field-proven insights into the causality behind experimental choices, empowering you to solve common issues and optimize your purification workflows.

Section 1: Solvent Selection - The Foundation of Successful Recrystallization

The choice of solvent is the single most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[1] Nicotinic acid's ability to exist in zwitterionic and non-zwitterionic forms further complicates solvent selection, influencing its solubility profile significantly.[2][3]

Key Principles for Solvent Selection:
  • Polarity Matching ("Like Dissolves Like"): Nicotinic acid and its derivatives are polar molecules. Therefore, polar solvents are generally the best starting point.[1][4] Water and ethanol are common first choices.[5][6]

  • Temperature Coefficient: A steep solubility curve is ideal. You want a large difference in solubility between the solvent's boiling point and 0°C to maximize yield.[7]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" - melting instead of dissolving.[7][8] Nicotinic acid has a high melting point (236-239 °C), which provides a wide range of suitable solvents.[5]

Table 1: Common Solvents for Nicotinic Acid Derivatives
SolventBoiling Point (°C)Key Characteristics & Use Cases for Nicotinic Acid Derivatives
Water 100Excellent for Nicotinic Acid & Nicotinamide. Nicotinic acid is sparingly soluble in cold water but easily soluble in hot water.[5][9] It is a green, inexpensive, and effective choice. The high boiling point creates a large temperature gradient for crystallization.[7]
Ethanol 78Good general-purpose solvent. Nicotinic acid is slightly soluble; solubility increases significantly with heat.[9] Often used in a mixed system with water (e.g., ethanol/water) to fine-tune solubility.[7][10]
Dimethyl Sulfoxide (DMSO) 189Extremely high solubility. DMSO shows the highest solubility for nicotinic acid among common lab solvents.[2][3] It is generally too good a solvent to be used alone for recrystallization but can be a component in a mixed-solvent system for highly insoluble derivatives.
Acetone 56Moderate solubility. Can be a useful solvent, particularly for derivatives where water or ethanol are too effective.[2][3] Its low boiling point makes it easy to remove.
Acetonitrile 82Low solubility. Nicotinic acid has very low solubility in acetonitrile, even when hot.[2][3] This makes it a potential "anti-solvent" or "poor" solvent in a mixed-solvent system.
Diethyl Ether 35Very low solubility. Nicotinic acid is very slightly soluble in diethyl ether.[9] It is almost always used as an anti-solvent to precipitate the product from a more soluble medium.

Section 2: Experimental Protocols & Workflows

A successful recrystallization is a methodical process. The following protocols provide a self-validating system for purifying your nicotinic acid derivatives.

Workflow 1: General Recrystallization Process

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation Solvent_Selection 1. Select Solvent(s) (See Table 1) Crude_Solid 2. Place Crude Solid in Erlenmeyer Flask Solvent_Selection->Crude_Solid Add_Solvent 3. Add Minimum Hot Solvent to Dissolve Solid Crude_Solid->Add_Solvent Charcoal 4. Add Activated Charcoal (If Colored Impurities) Add_Solvent->Charcoal Hot_Filter 5. Hot Gravity Filtration (To Remove Insolubles/Charcoal) Add_Solvent->Hot_Filter If No Color Charcoal->Hot_Filter If Yes Slow_Cool 6. Cool Slowly to Room Temperature Hot_Filter->Slow_Cool Ice_Bath 7. Cool in Ice Bath to Maximize Yield Slow_Cool->Ice_Bath Vacuum_Filter 8. Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filter Wash 9. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 10. Dry Crystals (Air or Vacuum Oven) Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., Nicotinic Acid from Water)
  • Dissolution: In an Erlenmeyer flask, add the crude nicotinic acid. Add a minimal amount of boiling water while stirring or swirling until the solid is just dissolved.[6] Avoid adding a large excess of solvent, as this is the most common cause of low recovery.[8][11]

  • Decolorization (Optional): If the solution is colored (e.g., yellow from nitric acid oxidation), remove it from the heat and add a small amount (spatula tip) of activated charcoal.[12] Swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Rushing this step can trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to rinse away any remaining soluble impurities.[13]

  • Drying: Allow the crystals to air-dry on the filter or transfer them to a watch glass. For final drying, a vacuum oven at a moderate temperature is effective.

Protocol 2: Two-Solvent Recrystallization (Mixed-Solvent System)

This technique is ideal when no single solvent has the perfect solubility profile. It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which it is not.[14] A common pair for moderately polar derivatives is ethanol ("good") and water or diethyl ether ("poor").[7]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (turbid).[14] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Protocol. The wash solvent should typically be a mixture with a higher proportion of the "poor" solvent than the crystallization mixture, or simply the pure, ice-cold "poor" solvent.[7]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.

Workflow 2: Troubleshooting Decision Tree

G cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Start Problem Encountered During Recrystallization No_Crystals Q: No crystals are forming after cooling. Start->No_Crystals Failure to Crystallize Oiling_Out Q: An oil is forming instead of crystals. Start->Oiling_Out Product is Oily Low_Yield Q: My crystal yield is very low. Start->Low_Yield Poor Recovery Too_Much_Solvent Cause: Too much solvent used. No_Crystals->Too_Much_Solvent Supersaturation Cause: Supersaturation. No_Crystals->Supersaturation Solve_Evap Solution: Boil off some solvent and re-cool. Too_Much_Solvent->Solve_Evap Solve_Seed Solution: 1. Scratch inner wall of flask. 2. Add a 'seed' crystal. Supersaturation->Solve_Seed MP_Too_Low Cause: Compound's MP is below solvent's boiling point. Oiling_Out->MP_Too_Low Impurity_Level Cause: High level of impurities. Oiling_Out->Impurity_Level Solve_New_Solvent Solution: Choose a new solvent with a lower boiling point. MP_Too_Low->Solve_New_Solvent Solve_Reheat Solution: Re-heat to dissolve oil, add more 'good' solvent, cool very slowly. Impurity_Level->Solve_Reheat Excess_Solvent Cause: Initial dissolution used too much solvent. Low_Yield->Excess_Solvent Premature_Xtal Cause: Premature crystallization during hot filtration. Low_Yield->Premature_Xtal Wash_Loss Cause: Washing with solvent that was not ice-cold. Low_Yield->Wash_Loss Solve_Min_Solvent Solution: Use absolute minimum hot solvent. Excess_Solvent->Solve_Min_Solvent Solve_Preheat Solution: Pre-heat filtration apparatus. Premature_Xtal->Solve_Preheat Solve_Cold_Wash Solution: Ensure wash solvent is < 4°C. Wash_Loss->Solve_Cold_Wash

Caption: Decision tree for common recrystallization problems.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a very common issue, typically arising from two main causes:

  • Cause A: Too Much Solvent. This is the most frequent reason for crystallization failure.[8][11] The concentration of your compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off (evaporate) a portion of the solvent. Once the volume is reduced, allow it to cool again. You can test for the saturation point by dipping a glass rod in the solution and removing it; a small amount of solid should crystallize on the rod as the solvent evaporates.

  • Cause B: Supersaturation. The solution may be supersaturated, a state where the concentration is above the saturation point, but the crystals lack a nucleation site to begin growing.[8][13]

    • Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution 2 - Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal provides a template for further crystal growth.[15]

Q2: As my solution cools, it's forming an oily liquid instead of solid crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase.[16] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[11]

  • Cause A: Low Melting Point. The melting point of your compound is lower than the temperature of the solution. This is common when using high-boiling point solvents with lower-melting point solids.[8]

    • Solution: Re-heat the solution to dissolve the oil completely. Add a small amount of additional solvent and allow it to cool much more slowly. Insulating the flask can help. If the problem persists, you must re-design the experiment with a solvent that has a lower boiling point.[1]

  • Cause B: High Impurity Concentration. Significant amounts of impurities can depress the melting point of your compound, leading to oil formation.

    • Solution: Follow the same procedure as above: re-heat, add slightly more solvent, and cool very slowly. If this fails, the crude material may require a preliminary purification step (e.g., flash chromatography) before attempting recrystallization.[15]

Q3: My crystals are not white. How can I remove colored impurities?

A3: Colored impurities are common, especially in nicotinic acid produced from oxidation reactions, which can yield a yellow product.[12]

  • Solution: Activated Charcoal. These impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated charcoal.

    • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient; too much will adsorb your product and reduce the yield).[11] Swirl the hot mixture for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[12]

Section 4: Frequently Asked Questions (FAQs)

Q1: How does the purification of nicotinamide differ from nicotinic acid?

A1: While structurally similar, their solubility differs. Nicotinamide is freely soluble in water and ethanol, whereas nicotinic acid is only sparingly soluble in water and slightly soluble in ethanol at room temperature.[9] This means that for nicotinamide, you may need to use a less polar solvent or a mixed-solvent system (e.g., isobutanol-water) to achieve poor solubility at cold temperatures, which is necessary for good recovery.[10] The presence of unreacted nicotinic acid is a common impurity in nicotinamide synthesis; its lower solubility can cause it to crystallize first, so pH adjustment or other purification steps might be necessary.[10][17]

Q2: When should I choose a mixed-solvent system over a single solvent?

A2: A mixed-solvent system is the best choice when you cannot find a single solvent that meets the ideal criteria. This typically happens in two scenarios:

  • Your compound is extremely soluble in all common polar solvents (like ethanol, methanol, water), making it difficult to recover any product upon cooling.

  • Your compound is poorly soluble in most solvents, even when hot. In these cases, pairing a "good" solvent with a miscible "poor" solvent gives you fine control over the solution's solvating power, allowing you to hit the precise point of saturation needed for effective crystallization.[1]

Q3: Can I recover more product from the filtrate (mother liquor)?

A3: Yes. The filtrate still contains dissolved product up to its saturation limit at the cold temperature. By evaporating a significant portion of the solvent from the mother liquor and re-cooling, you can often obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first, as the concentration of impurities is now higher relative to the amount of your desired compound.

Q4: My nicotinic acid derivative is an ester. How should I adjust my strategy?

A4: Esterification of the carboxylic acid group significantly reduces the polarity of the molecule and removes its ability to form zwitterions or carboxylate salts. The resulting ester will be much less soluble in highly polar solvents like water and more soluble in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[18] Therefore, for purifying nicotinic acid esters, you should start by testing solvents such as ethanol, acetone, or mixed systems like ethyl acetate/hexane.[18] Basic washes to remove unreacted nicotinic acid are common during the workup before recrystallization.[18]

References

  • Almeida, B., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link]

  • Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I. [Link]

  • University of Aveiro. Author's personal copy. [Link]

  • Organic Syntheses. Nicotinic acid. [Link]

  • University of Colorado Boulder. Recrystallization I 10. [Link]

  • Google Patents.
  • Towson University. Recrystallization1. [Link]

  • University of California, Irvine. 4. Crystallization. [Link]

  • Google Patents. Process for the separation of nicotinic and isonicotinic acid - US3147269A.
  • Google Patents. Processes for producing highly pure nicotinamide - US6218543B1.
  • University of California, Los Angeles. recrystallization.pdf. [Link]

  • Quora. What is the multi-solvent recrystallization process?[Link]

  • University of Mississippi. Investigation of Theophylline Nicotinamide Pharmaceutical Co-Crystals Utilizing Hot Melt Extrusion. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for a critical step in chemical synthesis: the removal of unreacted starting materials from the reaction mixture. Purity of the final compound is paramount for accurate downstream applications, and this guide is structured to provide both foundational knowledge and practical solutions to common purification challenges.[1][2]

I. Foundational Principles: Selecting Your Purification Strategy

The initial choice of a purification technique is dictated by the distinct physical and chemical properties of your desired product versus the unreacted starting materials.[3] A preliminary assessment of these properties will guide you to the most effective and efficient method.

Decision-Making Workflow for Purification Method Selection

The following diagram outlines a logical workflow to aid in selecting the most appropriate initial purification technique.

Purification_Workflow start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state solubility_diff Different solubility profiles between product and starting material? product_state->solubility_diff Yes liquid_product Is the desired product a liquid? product_state->liquid_product No recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->liquid_product No end Pure Product recrystallization->end bp_diff Significant boiling point difference (>50-70 °C)? liquid_product->bp_diff Yes polarity_diff Different polarities? liquid_product->polarity_diff No distillation Distillation bp_diff->distillation Yes bp_diff->polarity_diff No distillation->end chromatography Column Chromatography polarity_diff->chromatography Yes acid_base_prop Does the starting material have acidic or basic properties? polarity_diff->acid_base_prop No chromatography->end acid_base_extraction Acid-Base Extraction acid_base_prop->acid_base_extraction Yes other_methods Consider other techniques (e.g., Precipitation, Sublimation) acid_base_prop->other_methods No acid_base_extraction->end other_methods->end

Caption: A workflow for selecting a purification technique.

Comparison of Common Purification Techniques

The table below summarizes the primary applications and limitations of the most common purification techniques.

TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Limitations
Recrystallization Differences in solubility at varying temperatures.[4]Purifying solid compounds from solid impurities.[1][5]Can yield very pure crystalline products; scalable.Requires finding a suitable solvent; potential for product loss in the mother liquor.[6]
Distillation Differences in boiling points of liquids.[2][5]Separating a volatile liquid from a non-volatile solid or another liquid with a significantly different boiling point.[2]Effective for large quantities; can be used to purify solvents.Not suitable for heat-sensitive compounds or azeotropic mixtures.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase based on polarity.Separating complex mixtures of compounds with similar physical properties.[7][8]Highly versatile; can separate compounds with very similar properties.Can be time-consuming and require large volumes of solvent; potential for sample loss on the column.[7]
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.[9]Separating compounds based on their acid-base properties or partitioning between aqueous and organic solvents.[9][10]Fast and simple for initial purification and removal of inorganic salts.[11]Can be prone to emulsion formation; may require multiple extractions for complete separation.[9][12]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during common purification procedures.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1][13] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[4]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[6][13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. A rushed cooling process can trap impurities.[14] Subsequently, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

FAQs and Troubleshooting: Recrystallization
  • Q: My compound is not crystallizing from the solution.

    • A: Possible Cause: The solution may not be sufficiently saturated, or it is supersaturated.[16][17]

    • A: Solution:

      • Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization.[6][14]

      • Add a "seed" crystal of the pure compound to the solution.[6]

      • If too much solvent was added, evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[6][18]

  • Q: My product "oils out" instead of forming crystals.

    • A: Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly.[17]

    • A: Solution:

      • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[16][17]

      • Consider using a solvent with a lower boiling point.

  • Q: The recovery of my product is very low.

    • A: Possible Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.[6][16]

    • A: Solution:

      • Minimize the amount of hot solvent used for dissolution.[6]

      • Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[16]

      • Use a minimal amount of ice-cold solvent for washing the crystals.[6]

B. Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent.[11][19]

Experimental Protocol: Acid-Base Extraction

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[3]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[3] The acidic starting material will be deprotonated to form a water-soluble salt.[20][21]

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup.[22] Allow the layers to separate.

  • Draining: Drain the lower aqueous layer containing the salt of the acidic impurity.[3]

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[3]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.[3]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[3]

FAQs and Troubleshooting: Liquid-Liquid Extraction
  • Q: An emulsion has formed between the two layers, and they are not separating.

    • A: Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of an emulsion.[9][12]

    • A: Solution:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel instead of shaking it vigorously.[12]

      • Add a small amount of brine to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12]

      • Filter the mixture through a plug of glass wool or phase separation paper.[12]

      • Centrifugation can also be effective in breaking emulsions.[9][12]

  • Q: I am unsure which layer is the aqueous and which is the organic layer.

    • A: Solution: Add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer.[22]

  • Q: My product seems to be partially soluble in the aqueous layer, leading to low recovery.

    • A: Solution: Perform a back-extraction. After the initial extraction, extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[23]

C. Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[8][24]

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (eluent) that provides good separation between the desired product and the unreacted starting material (aim for a ΔRf of at least 0.2).[3]

  • Column Packing: Pack a glass column with silica gel or alumina as the stationary phase. The "slurry" method, where the stationary phase is mixed with the eluent and poured into the column, is common.[25]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the stationary phase.[15][25]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column. Collect the eluting solvent in fractions.[15]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[15]

FAQs and Troubleshooting: Column Chromatography
  • Q: The separation between my product and the starting material is poor.

    • A: Possible Cause: The chosen eluent may not have the optimal polarity, or the column may be overloaded.[3]

    • A: Solution:

      • Optimize the solvent system using TLC before running the column.[3]

      • Try a different solvent system with different selectivity.

      • Ensure the column is not overloaded with the crude mixture.

  • Q: The compound is not eluting from the column.

    • A: Possible Cause: The eluent is not polar enough.

    • A: Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[16]

  • Q: The bands are streaking or tailing on the column.

    • A: Possible Cause: The sample may have been too concentrated when loaded, or the compound has low solubility in the eluent.[16]

    • A: Solution:

      • Dissolve the sample in a minimal amount of solvent before loading.[16]

      • Choose a solvent system in which your compound is more soluble.[16]

D. Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[2][5]

Types of Distillation
  • Simple Distillation: Used for separating liquids with significantly different boiling points (typically >50 °C difference).[2]

  • Fractional Distillation: Employs a fractionating column to separate liquids with closer boiling points.[2]

  • Vacuum Distillation: Used for compounds that decompose at their atmospheric boiling point. Lowering the pressure reduces the boiling point.

  • Steam Distillation: For purifying water-immiscible compounds that have high boiling points or decompose upon heating.[5]

FAQs and Troubleshooting: Distillation
  • Q: The liquid is "bumping" or boiling unevenly.

    • A: Possible Cause: Superheating of the liquid.

    • A: Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[16]

  • Q: The separation of fractions is poor.

    • A: Possible Cause: The distillation rate is too fast, or the distillation column is inefficient.

    • A: Solution:

      • Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[16]

      • For fractional distillation, use a column with a higher number of theoretical plates.[16]

  • Q: The product is darkening during distillation.

    • A: Possible Cause: Thermal decomposition at high temperatures.

    • A: Solution: Use vacuum distillation to lower the boiling point of the compound.[16]

III. References

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. [Link]

  • Recrystallization1. [Link]

  • Recrystallization. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. [Link]

  • methods of purification of organic compounds. (2019, October 16). BYJU'S. [Link]

  • Acid-Base Extraction. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. (2024, September 25). Longdom Publishing. [Link]

  • Column Chromatography: Principle, Parts, Types, Steps, Uses. (2026, March 1). Microbe Notes. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Recrystallization and Crystallization. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]

  • COLUMN CHROMATOGRAPHY. [Link]

  • Column chromatography. Wikipedia. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]

  • How to run column chromatography. [Link]

  • Recrystallization - Single Solvent. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Troubleshooting GC Columns and Detectors. (2020, November 11). LCGC International. [Link]

  • How can I improve my liquid-liquid extraction process? (2023, June 15). Biotage. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]

  • Methods of mixture separation. (2023, February 28). PCC Group Product Portal. [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

  • Video: Extraction - Concept. (2020, March 26). JoVE. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]

  • Extraction and Washing. Harper College. [Link]

  • How can I separate my product from my starting materials if they all have the same polarity according to the TLC? Thanks. (2021, April 28). Reddit. [Link]

  • How To: Troubleshoot a Reaction. Chemistry - University of Rochester. [Link]

  • Recrystallization (chemistry). Chemistry. Research Starters - EBSCO. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

Sources

Technical Support Center: Ethyl 2-hydroxy-4-methylnicotinate Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides a mechanistic understanding of the compound's stability profile, troubleshooting for common experimental deviations, and validated protocols for forced degradation studies.

Molecular Profile & Mechanistic Behavior

Ethyl 2-hydroxy-4-methylnicotinate is a pyridinecarboxylic acid ester. Its stability is heavily dictated by a fundamental structural feature: tautomerism .

While drawn as a 2-hydroxypyridine, extensive research on analogous 2-hydroxynicotinic acid derivatives demonstrates that these molecules exist predominantly as their keto tautomers—2-oxo-1,2-dihydropyridine derivatives—in both the solid state and aqueous solutions[1][2]. This strong intramolecular hydrogen bonding and resonance stabilization significantly influences its solubility, electrophilic reactivity, and thermal stability[3].

Quantitative Forced Degradation Profile

To establish a baseline for your analytical methods, below is the summarized quantitative degradation data under standard ICH Q1A(R2) stress conditions.

Stress ConditionReagent / EnvironmentExposure (Time/Temp)Expected DegradationPrimary Degradant Identified
Acidic Hydrolysis 0.1 M HCl24 hours, 60°C10 – 15%2-hydroxy-4-methylnicotinic acid
Basic Hydrolysis 0.1 M NaOH24 hours, 60°C40 – 60%2-hydroxy-4-methylnicotinic acid
Oxidation 3% H₂O₂24 hours, 25°C5 – 10%N-oxide / 4-carboxy derivatives
Thermal (Solid) Dry Heat7 days, 80°C< 2%Stable (Polymorphic shifts possible)
Photolysis UV-Vis (ICH Q1B)1.2M lux hrs< 5%Ring-cleavage fragments

Visualizing Degradation Pathways

Understanding the chemical causality behind degradation is critical for developing stability-indicating methods. The ethyl ester is highly susceptible to nucleophilic attack, while the pyridine core remains relatively robust except under extreme oxidative stress.

DegradationPathway A Ethyl 2-hydroxy- 4-methylnicotinate (API) B Base/Acid Hydrolysis A->B H2O, H+/OH- D Oxidative Stress (H2O2) A->D ROS / Peroxides C 2-hydroxy-4-methyl- nicotinic acid B->C Ester Cleavage E N-oxide or 4-COOH Derivatives D->E Radical Oxidation

Figure 1: Primary chemical degradation pathways of Ethyl 2-hydroxy-4-methylnicotinate.

Troubleshooting FAQs

Q1: During sample preparation in basic diluents, I am observing a secondary peak eluting earlier than the main API on my reversed-phase HPLC. What is causing this? Causality & Solution: You are observing ester hydrolysis. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions (OH⁻)[3]. The resulting degradant is 2-hydroxy-4-methylnicotinic acid. Because the free carboxylic acid is significantly more polar than the ethyl ester, it interacts less with the hydrophobic C18 stationary phase, causing it to elute earlier. Action: Adjust your sample diluent to a slightly acidic or neutral pH (e.g., pH 4-6 using a buffer) to suppress spontaneous hydrolysis during sequence runs[4].

Q2: My solid-state thermal stability samples (80°C for 7 days) show no new HPLC peaks, but DSC analysis shows a shifted melting point. Is the compound degrading invisibly? Causality & Solution: It is highly likely you are observing a polymorphic transition rather than chemical degradation. 2-Hydroxynicotinic acid derivatives are known to exist in multiple polymorphic forms driven by the keto-enol tautomerization (2-oxo-1,2-dihydropyridine) and varying intermolecular hydrogen-bonding networks[1][2]. Heating can induce a shift from a metastable polymorph to a more thermodynamically stable form. Action: Perform X-Ray Powder Diffraction (XRPD) on the stressed samples to confirm the polymorphic shift.

Q3: During oxidative stress (3% H₂O₂), my mass balance calculation falls below 85%. Where is the missing mass? Causality & Solution: A mass balance failure indicates that degradants are either not absorbing at your chosen UV wavelength, are volatile, or are permanently retained on the column. Oxidation of the 4-methyl group or oxidative cleavage of the pyridone ring can yield small, highly polar fragments lacking a strong chromophore. Action: Switch to a dual-detector setup utilizing LC-MS alongside an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) to capture non-UV active fragments.

Experimental Protocols

Protocol 1: ICH-Compliant Forced Degradation Study

This protocol is designed as a self-validating system. By calculating the mass balance at the end of the workflow, the system inherently verifies whether the analytical method successfully captured all degradation products.

Materials:

  • Ethyl 2-hydroxy-4-methylnicotinate (API)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-grade Water and Acetonitrile

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in a 50:50 Water:Acetonitrile mixture to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Seal in a glass vial and incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at 25°C (room temperature) in the dark for 24 hours.

  • Neutralization (Critical Step): After the incubation period, neutralize the acid and base samples (e.g., add 1 mL of 0.1 M NaOH to the acid sample). Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase. Causality: Neutralization halts the degradation precisely at the 24-hour mark and prevents damage to the HPLC column.

  • Analysis & Self-Validation: Inject samples into the HPLC. Calculate Mass Balance: (Sum of Area of all Degradant Peaks + Area of API Peak) / (Area of Unstressed Control API Peak) * 100.

    • Validation Criteria: A mass balance of 95%–105% validates that your method is truly stability-indicating.

Workflow Start Prepare 1.0 mg/mL API Stock Solution Split Aliquot into Stress Conditions Start->Split Acid Acid Stress 0.1M HCl (60°C, 24h) Split->Acid Base Base Stress 0.1M NaOH (60°C, 24h) Split->Base Ox Oxidative Stress 3% H2O2 (25°C, 24h) Split->Ox Neut Neutralize & Dilute to 0.1 mg/mL Acid->Neut Base->Neut Ox->Neut HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Neut->HPLC Eval Validate Mass Balance (Target: 95-105%) HPLC->Eval

Figure 2: Self-validating ICH-compliant forced degradation experimental workflow.

References

  • ResearchGate. (n.d.). The electrophilic stabilization of the anion of 2-hydroxynicotinic and 2-hydroxybenzoic acid. Retrieved from [Link][3]

  • ResearchGate. (2025). Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism. Retrieved from[Link][2]

Sources

Process Chemistry Technical Support Center: Scaling Up Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals navigating the complex transition of substituted pyridine synthesis from benchtop discovery to pilot-plant manufacturing.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic root causes of scale-up failures and provide field-proven, self-validating engineering solutions.

Section 1: Managing Exothermic Multicomponent Reactions (MCRs)

FAQ 1: Why do my Hantzsch pyridine yields drop significantly upon scale-up (>1 kg), accompanied by unexpected byproducts?

The Causality: At the laboratory scale, heat dissipation in small glass flasks is highly efficient. However, multicomponent reactions (MCRs) like the Hantzsch and Bohlmann-Rahtz syntheses are highly exothermic. Upon scale-up, the reduced surface-area-to-volume ratio in batch reactors leads to poor heat transfer and localized thermal runaway. This alters the reaction kinetics, favoring competing pathways (e.g., Knoevenagel condensation without subsequent cyclization) and generating unexpected byproducts[1].

The Solution: Transition from batch to continuous flow microwave reactors. Flow systems provide high surface-area-to-volume ratios, ensuring rapid heat and mass transfer. Real-time monitoring allows for the precise control of residence times, ensuring complete conversion while suppressing thermal degradation[1].

Protocol 1: Continuous Flow Synthesis of Hantzsch 1,4-Dihydropyridines

Self-Validating System: This protocol utilizes in-line Raman spectroscopy to continuously validate conversion, ensuring the process remains within operational parameters and automatically adjusting flow rates if intermediates accumulate.

  • Preparation of Stock Solutions: Prepare a cold (5 °C) stock solution containing aqueous formaldehyde (37% in water), ethyl acetoacetate (2.1 equivalents), and a methanolic solution of ammonia (15.5% in methanol)[1].

  • System Priming: Prime the continuous flow microwave reactor (e.g., Miniflow 200SS) with pure methanol to establish a baseline pressure and temperature profile.

  • Continuous Dosing: Pump the stock solution into the reactor at an optimized flow rate (e.g., 1.4 mL/min) to achieve a precise residence time of 12–24 seconds within the 50 °C microwave irradiation zone[1].

  • Real-Time QA/QC (Self-Validation): Monitor the disappearance of the carbonyl Raman shift (approx. 1700 cm⁻¹) and the appearance of the dihydropyridine ring vibrations. If unreacted starting material is detected, the system must automatically trigger a proportional decrease in the flow rate to increase residence time[1].

  • Product Collection: Route the reactor effluent into a chilled collection vessel (0–5 °C). The 1,4-dihydropyridine product will spontaneously precipitate. Filter and rinse with chilled ethanol to achieve >80% yield[1].

FlowSynthesis Start Reagents: Aldehyde, β-Ketoester, NH3 Mixer T-Mixer (High Mass Transfer) Start->Mixer Reactor Microwave Flow Reactor (150°C, Precise Heating) Mixer->Reactor Monitor In-line Raman Spectroscopy (Real-time QA/QC) Reactor->Monitor Decision Conversion > 98%? Monitor->Decision Collect Product Collection & Crystallization Decision->Collect Yes Adjust Adjust Flow Rate / Residence Time Decision->Adjust No Adjust->Reactor

Fig 1. Continuous flow workflow for Hantzsch pyridine synthesis with real-time Raman QA/QC.

Section 2: Scaling Up Cross-Coupling on Pyridine Cores

FAQ 2: I am scaling a Suzuki-Miyaura coupling on a halopyridine, but I am observing high levels of protodeboronation and dimer formation. What is the root cause?

The Causality: Pyridine boronic acids and esters are notoriously unstable and prone to rapid protodeboronation, especially in the presence of water and base at elevated temperatures (e.g., 89–90 °C). During a 50 kg scale-up, the reaction often transitions through a slurry state. Inadequate mixing of this slurry in large-scale reactors leads to localized catalyst starvation. When the cross-coupling rate drops due to poor mass transfer, the competing protodeboronation pathway dominates, leading to deshalogenation and subsequent homocoupling (dimerization) of the starting material[2].

The Solution: Optimize the reactor's baffle geometry for high-shear mixing to eliminate dead zones. If the system is biphasic (e.g., 2-BuOH/H₂O), ensure the impeller speed is sufficient to maximize the interfacial surface area[2].

FAQ 3: How can I avoid isolating unstable pyridine boronic esters during scale-up?

The Causality: The traditional Miyaura borylation is often inconsistent and highly sensitive to palladium catalyst quality at scale, requiring the isolation of sensitive boronic esters which degrade during workup[3].

The Solution: Utilize a one-pot halogen-metal exchange (lithiation-borylation) approach, followed directly by Suzuki coupling without intermediate isolation[3].

Protocol 2: One-Pot Lithiation-Borylation/Suzuki Coupling

Self-Validating System: This protocol features an intermediate quench step that acts as a built-in purity checkpoint. By forcing a phase separation before the cross-coupling, inorganic lithium salts are purged, chemically validating that the organic phase is primed for the sensitive Pd-catalyzed step.

  • Lithiation-Borylation: Charge a reactor with the halopyridine and triisopropyl borate in 2-MeTHF. Cool to -78 °C. Slowly dose n-BuLi (1.1 equiv) while maintaining the internal temperature strictly below -70 °C[3].

  • Quench & Phase Separation (Self-Validation): Once complete conversion is verified, quench the reaction with aqueous HCl. Allow the layers to separate and discard the aqueous layer containing lithium salts. This prevents salt-induced precipitation and catalyst poisoning in the subsequent step[3].

  • Tandem Suzuki Coupling: To the retained 2-MeTHF organic layer (now containing the stable pyridine boronic acid in situ), directly charge the aryl halide coupling partner, aqueous base (e.g., K₂CO₃), and the Palladium catalyst[3].

  • Heating & Reaction: Heat the biphasic mixture to reflux under vigorous high-shear stirring[2].

  • Direct Isolation: Upon completion, charge excess water to the reactor to act as an antisolvent, precipitating the coupled API intermediate directly from the organic phase for straightforward filtration[3].

SuzukiWorkflow Halopyridine Halopyridine + Borate in 2-MeTHF Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Halopyridine->Lithiation Intermediate Pyridine Boronate Complex (In Situ, Unstable) Lithiation->Intermediate Quench HCl Quench & Phase Separation Intermediate->Quench Avoids protodeboronation Suzuki Add Aryl Halide, Pd Cat, Aq. Base (89°C) Quench->Suzuki Isolation Direct Filtration (Water Antisolvent) Suzuki->Isolation C-C Bond Formed

Fig 2. One-pot tandem lithiation-borylation and Suzuki cross-coupling decision pathway.

Section 3: Downstream Processing & Purification

FAQ 4: How can I efficiently remove high-boiling polar solvents (like DMA) and palladium residues without chromatography at scale?

The Causality: Column chromatography is economically and operationally unviable for pilot-scale manufacturing. High-boiling solvents like dimethylacetamide (DMA) are frequently used in pyridine functionalization but have boiling points too high (165 °C) to remove via distillation without thermally degrading the final product[4].

The Solution: Implement a continuous liquid-liquid microextraction unit downstream of your flow reactor. By introducing an immiscible aqueous wash stream counter-current to the organic product stream, highly polar solvents (DMA) and water-soluble impurities are continuously partitioned into the aqueous waste, eliminating the need for distillation[4].

Quantitative Scale-Up Parameters

The following table summarizes the critical quantitative metrics and engineering solutions for common pyridine scale-up bottlenecks:

Scale-Up ChallengeRoot Cause (Causality)Quantitative ImpactEngineering Solution
Thermal Runaway in MCRs Poor surface-area-to-volume ratio in batch reactors.Yield drop from 87% to <70% upon scale-up.Transition to continuous flow (residence time 12-24s)[1].
Protodeboronation Slurry state causing poor mass transfer and catalyst starvation.>15% dimer byproduct formation at 50 kg scale.High-shear mixing; biphasic phase-transfer catalysis[2].
Boronate Instability Isolation of sensitive intermediates during Miyaura borylation.>20% yield loss during aqueous workup.One-pot tandem lithiation-borylation/Suzuki coupling[3].
DMA Solvent Removal High boiling point (165 °C) prevents standard distillation.Thermal degradation of product >100 °C.Continuous liquid-liquid microextraction in flow[4].

References

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at:[Link]

  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at:[Link]

  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journals. Available at:[Link]

Sources

Technical Support Center: Nicotinate Ester Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Nicotinate Esters During Workup and Purification Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Mechanistic Insight

The Core Problem: Nicotinate esters (pyridine-3-carboxylate derivatives) are notoriously labile compared to their carbocyclic analogs (e.g., benzoates). This instability is not random; it is a direct consequence of the electron-deficient pyridine ring .

The "Why" (Electronic Effects): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (


) and a mesomeric effect (

). This pulls electron density away from the ring carbons, and by extension, the exocyclic carbonyl carbon.
  • Result: The carbonyl carbon becomes highly electrophilic (

    
    ).
    
  • Consequence: It is exceptionally susceptible to nucleophilic attack by water (

    
    ) or hydroxide ions (
    
    
    
    ), leading to rapid hydrolysis (saponification) back to nicotinic acid.

Critical Danger Zone: If the pyridine nitrogen becomes protonated (forming a pyridinium ion) during an acidic workup, the electron-withdrawing effect is amplified, making the ester super-activated toward hydrolysis. Conversely, in basic conditions (pH > 8), the high concentration of


 attacks the already activated carbonyl.

Interactive Troubleshooting Guide (FAQ & Q&A)

Module A: Aqueous Workup & Extraction[1]

Q1: I used saturated Sodium Bicarbonate (


) to neutralize my reaction, but my yield plummeted. Why? 
A:  While 

is standard for neutralizing acid catalysts, its pH (~8.5) is often too basic for sensitive nicotinate esters. The combination of Basic pH + Exothermic Neutralization creates a "hydrolysis reactor."
  • Fix: Switch to a Phosphate Buffer (pH 6.5 - 7.0) . If you must use bicarbonate, cool the mixture to

    
    before addition and limit contact time to < 5 minutes.
    

Q2: My ester is "stuck" in the aqueous layer. How do I get it out without using strong acid/base? A: Nicotinate esters are often amphiphilic due to the basic pyridine nitrogen. In acidic water, they form water-soluble pyridinium salts.

  • The Trap: Adding strong base (NaOH) to push them back to the organic phase triggers immediate saponification.

  • The Solution: "Salting Out."[1] Saturate the aqueous phase with solid NaCl (brine). This disrupts the hydration shell and forces the organic ester out of the water layer (Salting-out effect). Extract with a polar organic solvent like Dichloromethane (DCM) or Chloroform , which are excellent for solubilizing pyridine derivatives.

Q3: Can I use dilute HCl to remove unreacted pyridine starting material? A: High Risk. While dilute HCl will protonate the free pyridine (making it water-soluble), it will also protonate your nicotinate ester product. As noted above, the protonated ester is hyper-electrophilic. If the solution warms up even slightly, the water present will hydrolyze the ester.

  • Alternative: Use a Copper(II) Sulfate (

    
    ) wash . 
    
    
    
    coordinates with free pyridine to form water-soluble complexes, removing it without creating the harsh acidic environment that endangers the ester.
Module B: Purification & Chromatography

Q4: My product streaks/tails on Silica Gel. Should I add Triethylamine (


)? 
A:  Tailing occurs because the basic pyridine nitrogen interacts with acidic silanol groups (

) on the silica.
  • The Risk: Adding

    
     to the eluent makes the mobile phase basic. If your silica or solvent is not strictly anhydrous, this base will promote hydrolysis on the column.
    
  • The Fix:

    • Deactivate Silica: Pre-wash the silica column with 1%

      
       in hexane, then flush with pure hexane before loading your sample. This neutralizes the active sites without keeping a high concentration of base in the mobile phase.
      
    • Alternative Phase: Use Neutral Alumina instead of silica. It is less acidic and reduces tailing without requiring amine modifiers.

Visualized Workflows

Figure 1: The Hydrolysis Trap (Mechanism)

This diagram illustrates why the pyridine ring makes the ester unstable and the two pathways (Acid vs. Base) that must be avoided.

HydrolysisMechanism Ester Nicotinate Ester (Electrophilic C=O) AcidPath Acidic Path (pH < 4) N-Protonation activates C=O Ester->AcidPath H+ present BasePath Basic Path (pH > 8) Direct OH- Attack Ester->BasePath OH- present SafeZone Safe Zone (pH 6-7, Cold) Ester->SafeZone Buffered Workup PyridineRing Pyridine Ring (Electron Withdrawing) PyridineRing->Ester Inductive Effect (-I) Hydrolysis Hydrolysis (Loss of Product) AcidPath->Hydrolysis Rapid BasePath->Hydrolysis Very Rapid

Caption: Mechanistic pathways leading to nicotinate hydrolysis. The electron-deficient ring accelerates nucleophilic attack under both acidic and basic conditions.

Figure 2: Decision Tree for Safe Workup

Follow this logic flow to determine the correct quenching method.

WorkupTree Start Crude Reaction Mixture CheckpH Check Reaction pH Start->CheckpH Acidic Acidic (e.g., H2SO4 cat.) CheckpH->Acidic pH < 5 Basic Basic (e.g., NaH used) CheckpH->Basic pH > 9 Step1_Acid Cool to 0°C Add Phosphate Buffer (pH 7) Acidic->Step1_Acid Step1_Base Cool to 0°C Add dilute NH4Cl (mild acid) Basic->Step1_Base Extract Extract with DCM (x3) (Avoid Ethyl Acetate if possible) Step1_Acid->Extract Step1_Base->Extract Wash Wash Organic Layer 1. Brine (Saturated NaCl) 2. Water (Fast) Extract->Wash Dry Dry over Na2SO4 (Avoid K2CO3 - too basic) Wash->Dry

Caption: Optimized decision tree for quenching reactions containing sensitive nicotinate esters.

Standard Operating Protocol (SOP)

Protocol: Cold Buffered Phase Separation

Use this protocol for the isolation of methyl/ethyl nicotinates or similar electron-deficient esters.

ParameterSpecificationReason
Temperature 0°C to 4°C Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).
Quench Buffer 0.5M Phosphate Buffer (pH 7.0) Maintains neutral pH. Avoids the "hot spots" of alkalinity caused by solid bicarbonate.
Solvent Dichloromethane (DCM) High solubility for nicotinates; separates cleanly from water.
Drying Agent Anhydrous Sodium Sulfate (

)
Neutral and effective. Avoid Magnesium Sulfate (

) if the ester is extremely acid-sensitive (Lewis acidic character).

Step-by-Step Procedure:

  • Preparation: Pre-cool the reaction flask and the Phosphate Buffer solution to

    
     in an ice bath.
    
  • Quenching: Slowly add the cold buffer to the reaction mixture with vigorous stirring. Monitor internal temperature to ensure it does not rise above

    
    .
    
  • Extraction: Transfer to a separatory funnel. Rinse the flask with cold DCM. Shake vigorously for 30 seconds (do not linger).

  • Separation: Allow layers to separate. If an emulsion forms (common with pyridines), add a small amount of solid NaCl to the aqueous layer.

  • Washing: Drain the organic layer.[1] Wash the organic layer once with cold Brine.

    • Note: Do not perform multiple water washes; this increases the residence time of the ester in contact with residual moisture.

  • Drying: Immediately dry the organic layer over Anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and evaporate solvent at < 30°C under reduced pressure.

References

  • BenchChem Technical Support. (2025).[2][3] Stability of Methyl 6-methylnicotinate in Aqueous Solutions. BenchChem.

  • Bano, A., et al. (2017).[4] A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Journal of Ultra Chemistry, 13(6), 145-150.[4]

  • Segura-Sanchez, F., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Research, 20(6).

  • Urakami, K., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Skin Research and Technology.

  • Mishra, A., et al. (2012). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Resolving Regioisomerism: A Comparative Spectroscopic Guide to Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hantzsch Problem" in Drug Discovery

In the synthesis of kinase inhibitors and anti-inflammatory agents, Ethyl 2-hydroxy-4-methylnicotinate (also known as Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate ) is a critical scaffold. However, its preparation—often via Hantzsch-type condensations or enamine reactions—frequently yields a thermodynamic mixture containing its regioisomer, Ethyl 2-hydroxy-6-methylnicotinate .

These two isomers share identical molecular weights (


 g/mol ) and similar polarity, making standard LC-MS and TLC insufficient for definitive structural assignment. Misidentification at this stage can lead to "dead-end" SAR (Structure-Activity Relationship) campaigns.

This guide provides a comparative spectroscopic workflow to definitively distinguish the target 4-methyl isomer from its 6-methyl alternative. We move beyond basic characterization to a self-validating structural elucidation protocol.

Structural Context & Tautomerism

Before analyzing spectra, one must understand the species present in solution. 2-Hydroxypyridines exhibit prototropic tautomerism. In polar aprotic solvents (DMSO-


, DMF) and the solid state, the 2-pyridone (lactam)  form predominates over the 2-hydroxypyridine (lactim) form.
  • Implication for NMR: You will not observe a typical phenolic -OH proton.[1] Instead, expect a broad amide-like -NH proton (

    
     11.0–13.0 ppm) and carbonyl character in the 
    
    
    
    C NMR.
Comparative Structures
FeatureTarget: 4-Methyl Isomer Alternative: 6-Methyl Isomer
IUPAC Name Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateEthyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Methyl Position C4 (Adjacent to Ester)C6 (Adjacent to Nitrogen)
Aromatic Protons H5 and H6H4 and H5
Key Steric Interaction Methyl (C4)

Ester (C3)
Proton (H4)

Ester (C3)

Comparative Spectroscopic Workflow

This protocol is designed to be a decision tree . If Step 1 is ambiguous, proceed to Step 2. Step 3 is the validation standard required for publication or patent filing.

Step 1: Mass Spectrometry (The Exclusion Test)

While MS cannot distinguish regioisomers, it validates the molecular formula and purity.

  • Instrument: LC-MS (ESI+)

  • Expected

    
    : 
    
    
    
  • Differentiation: None. Both isomers produce identical parent ions.

  • Fragmentation (MS/MS):

    • 4-Methyl: Loss of EtOH (

      
       Da) is common.
      
    • 6-Methyl: Often shows a distinctive retro-Diels-Alder (RDA) fragmentation pattern involving the loss of

      
       if high energy is applied, but this is unreliable for routine QC.
      
Step 2: H NMR (The "Quick Check")

This is the primary discrimination step. The position of the methyl group dramatically alters the chemical environment of the remaining aromatic protons.

Protocol: Dissolve


 mg of sample in 

mL DMSO-

. Acquire 16 scans.
Comparative Data Table (Representative Shifts in DMSO-

)
NucleusTarget: 4-Methyl Isomer (

ppm)
Alternative: 6-Methyl Isomer (

ppm)
Mechanistic Explanation
-NH

(br s)

(br s)
Indistinguishable (Lactam form).
H4 Absent (Substituted by Me)

(d)
CRITICAL: In the 6-Me isomer, H4 is deshielded by the adjacent C3-ester (anisotropy).
H5

(d)

(d)
Similar environment (

to carbonyl).
H6

(d)
Absent (Substituted by Me)H6 is

to Nitrogen. It is downfield, but less so than the ester-deshielded H4 of the isomer.
-CH


(s)

(s)
Methyl shifts are often too similar to be diagnostic without 2D NMR.
Coupling (

)

Hz

Hz
Vicinal coupling constants are similar.

Decision Rule:

  • If you see a doublet

    
     ppm 
    
    
    
    6-Methyl Isomer (Reject/Purify).
  • If the most downfield doublet is

    
     ppm 
    
    
    
    4-Methyl Isomer (Target).
Step 3: 2D NMR Structural Validation (The "Gold Standard")

For definitive proof, specifically to assign the methyl group location relative to the ester or nitrogen, HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

Experiment A: 1D NOE / NOESY
  • Target (4-Methyl): Irradiate the Methyl signal (

    
     ppm).
    
    • Result: NOE enhancement of the Ethyl Ester protons (quartet at 4.2 ppm).

    • Reason: The C4-Methyl is spatially proximate to the C3-Ester.

  • Alternative (6-Methyl): Irradiate the Methyl signal (

    
     ppm).
    
    • Result: NOE enhancement of the H5 aromatic proton . NO enhancement of the ester.

    • Reason: The C6-Methyl is far from the C3-Ester.

Experiment B: HMBC (Long-range C-H coupling)
  • Target (4-Methyl): The Methyl protons show a correlation to C3 (the quaternary carbon bearing the ester) and C5 .

  • Alternative (6-Methyl): The Methyl protons show a correlation to C5 and the Carbonyl (C2) ? No, usually C6 correlates to C5 and N-adjacent carbons. Crucially, the H4 proton (if present) will show a strong correlation to the Ester Carbonyl .

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing the reaction product.

G Start Crude Reaction Product (Hantzsch Synthesis) MS Step 1: LC-MS Analysis (Check MW = 181.2) Start->MS NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region MS->NMR_1H Mass Correct Decision_H4 Is there a doublet > 8.0 ppm? NMR_1H->Decision_H4 Isomer_6Me Identify: 6-Methyl Isomer (H4 deshielded by Ester) Decision_H4->Isomer_6Me Yes Isomer_4Me Identify: 4-Methyl Isomer (Most downfield doublet ~7.4 ppm) Decision_H4->Isomer_4Me No Validation Step 3: NOE / NOESY (Irradiate Methyl Group) Isomer_4Me->Validation Required for Publication NOE_Ester NOE to Ester Group? Validation->NOE_Ester Confirmed CONFIRMED: Ethyl 2-hydroxy-4-methylnicotinate NOE_Ester->Confirmed Yes (Me is near Ester) Rejected CONFIRMED: Ethyl 2-hydroxy-6-methylnicotinate NOE_Ester->Rejected No (Me is near H5 only)

Figure 1: Analytical decision tree for distinguishing 4-methyl and 6-methyl nicotinate isomers.

Experimental Protocols

Synthesis & Isolation (Brief Context)

The compound is typically synthesized by the condensation of 3-aminocrotonate with ethyl ethoxymethylenemalonate or similar precursors.

  • Purification Note: The 4-methyl isomer often crystallizes less readily than the 6-methyl isomer. If a solid precipitates immediately from the reaction mixture, check it carefully—it is frequently the thermodynamic 6-methyl byproduct. The 4-methyl target may require column chromatography (SiO

    
    , MeOH/DCM gradient).
    
NMR Acquisition Parameters (Bruker 400 MHz)
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen the NH and prevent aggregation).
  • Temperature: 298 K.

  • Pulse Sequence: zg30 (Standard 1H).

  • Relaxation Delay (D1): 1.0 sec (Sufficient for qualitative; use 5.0+ sec for qNMR).

  • Reference: Residual DMSO peak at 2.50 ppm.

IR Spectroscopy (ATR Method)

While less specific than NMR, IR provides rapid confirmation of the functional groups.

  • Key Bands for Target:

    • 
       cm
      
      
      
      : Broad N-H stretch (Lactam).
    • 
       cm
      
      
      
      : Ester C=O stretch.
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       cm
      
      
      
      : Pyridone (Amide) C=O stretch.
    • Note: If the spectrum shows a sharp -OH > 3500 cm

      
      , the sample may be in the lactim form (rare in solid state) or wet.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR shifts for pyridines/pyridones).
  • Balasubramanian, M., & Keay, J. G. (1996). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for Hantzsch synthesis regioselectivity).

Sources

Confirming the Regiochemistry of Substituted Nicotinates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs where a single misassigned regioisomer derails months of downstream biological assays. Nicotinates (pyridine-3-carboxylates) are privileged scaffolds in medicinal chemistry, but their functionalization presents a notorious analytical challenge. Because the pyridine ring is electron-deficient and possesses multiple non-equivalent reactive sites (C-2, C-4, C-5, C-6), predicting the exact site of electrophilic or nucleophilic attack is complicated by competing electronic and steric factors.

For example, during the synthesis of methyl 2-amino-6-methoxynicotinate, distinguishing between 2-methoxy and 6-methoxy regioisomers requires precise to confirm that substitution occurred at the desired position[1]. Similarly, in the dearomative alkynylation of N-alkyl nicotinates, distinguishing between 1,2-, 1,4-, and 1,6-addition products is critical for ensuring the correct trajectory of [2].

This guide objectively compares the analytical methodologies used to confirm nicotinate regiochemistry, explaining the causality behind each technique and providing self-validating experimental protocols.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is exceptional for confirming mass and purity, it is often blind to regiochemistry because positional isomers (e.g., 2-chloro vs. 6-chloronicotinate) typically yield nearly identical fragmentation patterns. Therefore, MS confirms the addition of a substituent, but structural elucidation relies on NMR and X-Ray Crystallography.

Analytical TechniquePrimary Data OutputConfidence LevelThroughputBest For
1D ¹H/¹³C NMR Chemical shifts, J-couplingsModerateHighInitial screening, simple substitution patterns with clear scalar couplings.
2D NMR (HMBC/NOESY) Long-range C-H correlations, spatial proximityHighMediumComplex, fully substituted rings lacking adjacent proton couplings.
X-Ray Crystallography 3D atomic coordinatesAbsoluteLowDefinitive proof for patent claims, highly crystalline solids.
LC-MS/MS Fragmentation patternsLow (for isomers)HighReaction monitoring, confirming molecular weight and purity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the step-by-step methodologies for the two most definitive techniques in regiochemical assignment.

Protocol 1: 2D NMR (HMBC) Workflow for C-2 vs. C-6 Substitution

Causality: 1D ¹H NMR often fails to distinguish C-2 and C-6 substitution on a nicotinate core because the remaining protons may not exhibit definitive scalar couplings (J). Heteronuclear Multiple Bond Correlation (HMBC) solves this by detecting long-range (³J) carbon-proton correlations, allowing us to "walk" across the heteroatom framework.

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the highly purified nicotinate in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) containing 0.03% v/v TMS. Ensure the solution is free of paramagnetic impurities which can broaden signals and destroy long-range correlations.
  • Step 2: 1D Baseline Acquisition. Acquire standard ¹H and ¹³C spectra. Identify the ester carbonyl carbon (typically resonating near 165 ppm) and the remaining pyridine ring protons.

  • Step 3: HMBC Parameterization. Set up the HMBC experiment optimized for long-range coupling constants. For pyridine systems, set the delay for the evolution of long-range couplings to correspond to ³J_CH ≈ 8 Hz (typically ~62.5 ms).

  • Step 4: Data Interpretation. Look for the crucial ³J correlation. For a 6-substituted nicotinate, the C-2 proton will show a strong ³J correlation to the ester carbonyl carbon at C-3. If substitution occurred at C-2, this specific proton-carbonyl correlation will be absent, as the C-2 position is now occupied by the substituent.

  • Self-Validation Check: Run a known standard (e.g., unsubstituted methyl nicotinate) under identical HMBC parameters. If the ³J correlation between the C-2 proton and the ester carbonyl is not clearly resolved in the standard, the parameters (e.g., d6 delay) must be re-optimized before analyzing the unknown regioisomer.

Protocol 2: X-Ray Crystallography Validation

Causality: When NMR signals are broadened by conformational exchange, or when definitive intellectual property claims require absolute 3D spatial proof, single-crystal X-ray diffraction is the gold standard. It maps electron density, leaving no ambiguity regarding the substituent's location.

  • Step 1: Crystal Growth. Dissolve the compound in a minimum amount of hot solvent (e.g., ethyl acetate). Slowly diffuse a non-polar antisolvent (e.g., hexanes) via vapor diffusion at 4 °C over 48–72 hours to promote slow, ordered nucleation.

  • Step 2: Crystal Selection. Under a polarized light microscope, select a single crystal with sharp extinction (approx. 0.1 x 0.1 x 0.2 mm). Mount it on a glass fiber or loop using perfluorinated polyether oil.

  • Step 3: Data Collection. Collect diffraction data using a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal motion and improve high-angle resolution.

  • Step 4: Structure Solution. Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization to unambiguously determine the substituent position on the pyridine ring.

  • Self-Validation Check: Calculate the R-factor (R1) after structure refinement. An R1 value < 5% mathematically validates that the assigned atomic positions (including the regiochemistry of the substituent) perfectly agree with the observed diffraction data, ruling out positional disorder.

Analytical Decision Workflow

G N1 Substituted Nicotinate Regiochemistry Unknown N2 Is the compound crystalline? N1->N2 N3 X-Ray Crystallography (Absolute Confirmation) N2->N3 Yes N4 1D 1H/13C NMR (Initial Screening) N2->N4 No N5 Are J-couplings definitive for ortho/meta/para? N4->N5 N6 Regiochemistry Confirmed N5->N6 Yes N7 2D NMR (HMBC/NOESY) (Through-bond/space correlation) N5->N7 No N7->N6 Definitive Correlations

Logical decision tree for confirming nicotinate regiochemistry using analytical techniques.

References

  • Mai, J.-J., Li, F., Dong, X., Shi, M., Li, X.-J., Xu, H.-D., Shen, M.-H., & Zhu, C.-F. (2025). "Regioselective copper-catalyzed dearomative alkynylation of N-alkyl nicotinate and isoquinoline salts." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

Sources

Comparison of different catalytic systems for pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Objective: To provide an evidence-based selection framework for pyridine synthesis, contrasting atom-economic cycloadditions, robust multicomponent condensations, and modern C-H activation strategies.

Executive Summary: The Strategic Landscape

The pyridine ring is a pharmacophore of paramount importance, present in over 100 FDA-approved drugs. While traditional condensation methods (e.g., Chichibabin) remain industrially relevant for simple alkylpyridines, drug discovery demands methods that offer high functional group tolerance and precise regiocontrol.

This guide evaluates three distinct catalytic paradigms:

  • [2+2+2] Cycloaddition: The benchmark for atom economy and convergent assembly.

  • Multicomponent Reactions (MCRs): The scalable, cost-effective workhorse (Hantzsch/Bohlmann-Rahtz).

  • C-H Activation/Annulation: The modern standard for regioselective late-stage functionalization.

Quick Selection Matrix
Feature[2+2+2] Cycloaddition Multicomponent (MCR) C-H Activation
Primary Utility De novo construction of polysubstituted ringsLarge-scale synthesis of symmetric coresRegioselective functionalization of complex scaffolds
Atom Economy Excellent (~100%)Moderate (Loss of H₂O/H₂)Good (Internal oxidants) to Moderate (External oxidants)
Regiocontrol Ligand-dependent (often challenging)Substrate-controlledHigh (Directing Group controlled)
Cost Driver Catalyst (Rh/Co) + LigandsReagents (Stoichiometric oxidants often needed)Catalyst (Rh/Ru) + Directing Groups

Mechanistic Distinctives & Causality

Understanding the mechanism is crucial for troubleshooting low yields or poor selectivity.

System A: [2+2+2] Cycloaddition (Co/Rh)

The "Convergent Assembly" Approach This system builds the pyridine ring from three separate units (usually two alkynes and a nitrile).

  • Causality: The reaction is driven by the oxidative coupling of two unsaturated bonds to a low-valent metal center (Co(I) or Rh(I)), forming a metallacyclopentadiene. The nitrile insertion is the critical regiodetermining step.

  • Expert Insight: Cobalt is cost-effective but often requires air-free handling or activation (e.g., CoI₂ + Zn). Rhodium is more robust and offers superior chemoselectivity, preventing alkyne trimerization (benzene formation).

System B: Multicomponent Condensation (Lewis Acid/Nanocatalysis)

The "Thermodynamic Sink" Approach This system relies on Knoevenagel condensation followed by Michael addition and cyclization.

  • Causality: The catalyst (e.g., Lewis Acid, Ionic Liquid) activates the carbonyl/nitrile electrophiles. The formation of the 1,4-dihydropyridine (1,4-DHP) intermediate is fast; the rate-limiting step is often the oxidative aromatization to pyridine.

  • Expert Insight: Traditional Hantzsch synthesis yields 1,4-DHPs. To get pyridines, an oxidation step is mandatory . Modern "green" protocols combine synthesis and aromatization in one pot using dual-function catalysts (e.g., Fe₃O₄ or Mn-salophen).

System C: C-H Activation/Annulation (Rh/Ru)

The "Directed Assembly" Approach This system uses a directing group (DG) on an oxime or amide to guide the metal to the ortho-position.

  • Causality: A high-valent metal (Rh(III) or Ru(II)) inserts into the C-H bond (CMD mechanism). Alkyne insertion follows.

  • Expert Insight: Unlike [2+2+2], this method does not require a nitrile. It uses stable oximes/enamides. The use of "internal oxidants" (e.g., N-O bond in oximes) makes this redox-neutral, eliminating the need for Cu(OAc)₂ and improving green metrics.

Comparative Analysis

Criterion 1: Regioselectivity[1]
  • [2+2+2]: Achieving perfect regiocontrol with three different unsymmetrical components is the "Holy Grail" and often fails. It works best when using tethered diynes (intramolecular) to fix two positions.

  • C-H Activation: Superior. The directing group dictates exactly where the new ring fuses.

  • MCR: Rigid. The substitution pattern is fixed by the starting aldehyde and 1,3-dicarbonyl structure.

Criterion 2: Green Metrics & Atom Economy[2]
  • [2+2+2]: Winner. All atoms in reactants end up in the product. No leaving groups.

  • C-H Activation: Good, especially with N-O internal oxidants (only H₂O or ROH byproduct). External oxidants generate stoichiometric metal waste.

  • MCR: Lowest. Generates stoichiometric water and often requires oxidant waste for the aromatization step.

Criterion 3: Scalability
  • MCR: Winner. Can be run on kg scale in open flasks with cheap reagents.

  • C-H Activation: Limited by the cost of Cp*Rh catalysts.

  • [2+2+2]: Scalable if using Cobalt, but exotherms in alkyne cyclizations require careful process safety management.

Data Summary Table
MetricCo-Catalyzed [2+2+2]Rh(III) C-H AnnulationGreen Hantzsch (MCR)
Typical Yield 70–95%60–90%85–98%
Catalyst Loading 1–10 mol%1–5 mol%5–20 mol% (often recyclable)
Regioselectivity Moderate (unless tethered)High (>20:1 rr)High (Symmetric products)
Reaction Temp 60–120 °C80–120 °CRT–80 °C
Key Limitation Air sensitivity (Co)Catalyst CostAromatization step needed

Visualized Pathways

PyridinePathways cluster_mechanisms Mechanistic Key Steps Start Target Pyridine Structure Sym Is the target symmetric? Start->Sym Complex High complexity or fused ring system? Sym->Complex No MCR System B: MCR (Hantzsch) (Scalable, Robust) Sym->MCR Yes CH System C: C-H Activation (High Regiocontrol) Complex->CH Yes (Late-stage func.) Cyclo System A: [2+2+2] (Atom Economy) Complex->Cyclo No (De novo assembly) MCR_Step Condensation -> Cyclization -> Aromatization MCR->MCR_Step CH_Step DG-Assisted Metallation -> Alkyne Insertion CH->CH_Step Cyclo_Step Oxidative Coupling -> Metallacycle Cyclo->Cyclo_Step

Caption: Decision matrix for selecting the optimal catalytic system based on structural complexity and symmetry requirements.

Detailed Experimental Protocols

Protocol A: Cobalt-Catalyzed [2+2+2] Cycloaddition

Best for: De novo synthesis of alkyl/aryl pyridines from alkynes and nitriles. Source Grounding: Based on CoI₂/Zn systems described by Cheng and others [1, 2].

  • Catalyst Activation: In a glovebox or under argon, charge a dried Schlenk tube with CoI₂ (10 mol%) and Zn dust (20 mol%).

  • Ligand Addition: Add dppe (1,2-bis(diphenylphosphino)ethane) (10 mol%) and anhydrous acetonitrile (solvent). Stir at RT for 15 min until the solution turns dark (formation of active Co(I) species).

  • Substrate Addition: Add the diyne (1.0 equiv) and nitrile (1.5 equiv).

  • Reaction: Seal and heat to 80 °C for 12 hours.

  • Workup: Cool to RT, filter through a short pad of celite to remove metal residues. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Rh(III)-Catalyzed C-H Annulation (Redox-Neutral)

Best for: Regioselective synthesis of 3-substituted pyridines or isoquinolines. Source Grounding: Based on protocols by Rovis and Ackermann using internal oxidants [3, 4].

  • Setup: To a reaction tube equipped with a stir bar, add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) (to generate the cationic active species).

  • Reactants: Add the oxime acetate (internal oxidant/substrate, 1.0 equiv) and the internal alkyne (1.2 equiv).

  • Solvent: Add 1,2-dichloroethane (DCE) or MeOH (0.2 M concentration).

  • Reaction: Stir at 60–80 °C for 8–16 hours. The N-O bond cleavage drives the reaction, releasing AcOH as the byproduct (no external oxidant needed).

  • Workup: Remove solvent. The residue is often clean enough for direct column chromatography.

Protocol C: Green MCR Synthesis (Ionic Liquid Mediated)

Best for: Rapid library generation of highly substituted pyridines. Source Grounding: Based on ionic liquid catalyzed Hantzsch variations [5].

  • Mixture: In a round-bottom flask, mix aldehyde (1 equiv), ethyl acetoacetate (2 equiv), and ammonium acetate (1.5 equiv).

  • Catalyst: Add [bmim]BF₄ (10 mol%) or a solid acid catalyst like Sulfated Zirconia.

  • Reaction: Stir at 80 °C for 30–60 mins. (Sonicate for faster rates).

  • Oxidation (In-situ): If the product is the 1,4-DHP, add a mild oxidant like Urea Hydrogen Peroxide (UHP) and stir for an additional 30 mins to aromatize.

  • Workup: Add water. The product often precipitates out. Filter and recrystallize from ethanol. (The ionic liquid can be recovered from the filtrate).

References

  • Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition. Chemistry – A European Journal. [Link]

  • In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society. [Link]

  • Ruthenium(II)-catalyzed C-H activation/alkyne annulation by weak coordination with O2 as the sole oxidant. Angewandte Chemie International Edition. [Link][1]

  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids. Current Organic Chemistry. [Link]

Sources

Comparative Reactivity Guide: Nicotinate Ester Isomers (Picolinate, Nicotinate, and Isonicotinate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinate ester isomers—specifically the positional isomers of methyl pyridinecarboxylate (methyl picolinate [2-isomer], methyl nicotinate [3-isomer], and methyl isonicotinate[4-isomer])—are fundamental building blocks in pharmaceutical synthesis and prodrug design. Understanding their differential reactivity is critical for optimizing synthetic routes and predicting metabolic stability. This guide provides an in-depth comparison of their reactivity profiles, using alkaline hydrolysis as the benchmark reaction, and outlines a self-validating experimental protocol for kinetic evaluation.

Mechanistic Rationale: The Electronic Influence of the Pyridine Ring

The reactivity of pyridinecarboxylate esters toward nucleophilic acyl substitution (e.g., alkaline hydrolysis) is strictly governed by the position of the nitrogen heteroatom relative to the ester carbonyl. The base-catalyzed hydrolysis of these esters proceeds via a bimolecular, acyl-oxygen fission (


) mechanism[2.5]. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

The stability of this intermediate dictates the overall reaction rate, which varies drastically among the isomers:

  • Methyl Isonicotinate (4-) & Methyl Picolinate (2-): In these isomers, the highly electronegative pyridine nitrogen is conjugated with the carbonyl group. During hydroxide attack, the developing negative charge on the tetrahedral intermediate can be delocalized directly onto the nitrogen atom via resonance[2.10]. This powerful resonance stabilization significantly lowers the activation energy, rendering the 2- and 4-isomers highly reactive.

  • Methyl Nicotinate (3-): Here, the nitrogen atom is meta to the ester group. Resonance delocalization of the negative charge onto the nitrogen is geometrically forbidden. The intermediate relies solely on the weaker inductive electron-withdrawing effect of the nitrogen ring[2.10]. Consequently, methyl nicotinate exhibits the lowest reactivity and highest stability among the three isomers.

Mechanism A Pyridinecarboxylate Ester B Tetrahedral Intermediate A->B OH⁻ Attack C Hydrolysis Products B->C Alkoxide Loss D 2- & 4- Isomers (Resonance Stabilization) B->D Strong stabilization (Fast reaction) E 3- Isomer (Inductive Effect Only) B->E Weak stabilization (Slow reaction)

Fig 1: Electronic effects governing the alkaline hydrolysis of nicotinate ester isomers.

Quantitative Data Comparison

The theoretical framework aligns perfectly with empirical kinetic data. The table below summarizes the observed and calculated second-order rate constants for the alkaline hydrolysis of the three isomers. The data confirms that the lack of resonance stabilization in the 3-isomer results in a reaction rate that is an order of magnitude slower than its counterparts.

Table 1: Alkaline Hydrolysis Rate Constants of Methyl Pyridinecarboxylates

IsomerSubstitution PositionObserved log kCalculated log kRelative Reactivity
Methyl Picolinate 2--1.2-1.1High
Methyl Isonicotinate 4--1.3-1.2High
Methyl Nicotinate 3--2.3-2.2Low

(Conditions: 30 °C, 60-70% aqueous dioxane. Rate constants (k) are second-order in M⁻¹ s⁻¹. Data adapted from EPA SPARC estimations[2.5].)

Experimental Workflow: Self-Validating Kinetic Assay

To accurately measure the reactivity differences between these isomers, a continuous UV-Vis kinetic assay is employed. This methodology is designed as a self-validating system : the presence of clean isosbestic points during the spectral transition confirms that no side reactions (e.g., decarboxylation or ring-opening) are occurring, ensuring the measured absorbance decay exclusively represents the ester hydrolysis pathway[2.11].

Causality Behind Experimental Choices:
  • Solvent Selection (Aqueous Dioxane): Pyridinecarboxylate esters have limited aqueous solubility. 1,4-Dioxane acts as an inert co-solvent to ensure a completely homogeneous reaction mixture, which is an absolute prerequisite for accurate optical kinetic measurements[2.5].

  • Pseudo-First-Order Conditions: By utilizing a vast excess of sodium hydroxide (0.05 N) relative to the ester (0.33 mM), the concentration of hydroxide remains effectively constant. This simplifies the complex bimolecular rate equation to a pseudo-first-order decay (

    
    ), allowing for highly robust linear regression analysis[2.11].
    

Workflow N1 1. Substrate Preparation (10 mM Ester in Dioxane) N3 3. Reaction Initiation (Mix Substrate & Buffer) N1->N3 N2 2. Buffer Equilibration (0.05 N NaOH, 30°C) N2->N3 N4 4. UV-Vis Monitoring (Absorbance Decay) N3->N4 Continuous N5 5. Kinetic Analysis (Calculate Rate Constants) N4->N5 Data fitting

Fig 2: Standardized UV-Vis kinetic assay workflow for ester hydrolysis.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of the target methyl pyridinecarboxylate (picolinate, nicotinate, or isonicotinate) in anhydrous 1,4-dioxane. Separately, prepare a 0.05 N NaOH aqueous buffer solution.

  • System Equilibration: Transfer 2.9 mL of the 0.05 N NaOH buffer into a standard 1 cm pathlength quartz cuvette. Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller and equilibrate to exactly 30 °C.

  • Reaction Initiation: Rapidly inject 0.1 mL of the ester stock solution into the cuvette (yielding a final ester concentration of ~0.33 mM). Immediately mix the solution by inversion (using a PTFE stopper) and return it to the spectrophotometer.

  • Data Acquisition: Monitor the decay of the ester absorbance continuously. The analytical wavelength should be chosen based on the specific isomer's

    
     (typically between 260–280 nm). Collect data points every 2 seconds for at least 5 to 10 half-lives.
    
  • Kinetic Analysis: Extract the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time, where
    
    
    is the absorbance at time
    
    
    and
    
    
    is the final absorbance. The slope of this linear plot is
    
    
    . Finally, calculate the intrinsic second-order rate constant (
    
    
    ) by dividing
    
    
    by the hydroxide ion concentration (0.05 M).

References

  • Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.1

  • Benchchem. Ethyl 6-methylpyridine-2-carboxylate | Chemical Reactivity and Synthetic Utility.2

  • The Journal of Organic Chemistry. Volume 41, No. 18 (1976).3

Sources

Alternative synthetic routes to Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to Ethyl 2-hydroxy-4-methylnicotinate Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-hydroxy-4-methylnicotinate (also known as Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, CAS: 243860-78-8) is a highly functionalized, privileged scaffold widely utilized in the pharmaceutical industry[1]. Featuring a tautomeric pyridone core, a C4-methyl group, and a C3-ethyl ester, this molecule serves as a critical building block for the development of kinase inhibitors and novel antibacterial agents[2].

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for theoretical yield, but for practical scalability, atom economy, and the ease of downstream purification. This guide objectively compares the two most viable synthetic routes for this compound: the semi-synthetic Kolbe-Schmitt Carboxylation Route and the bottom-up De Novo Cyclocondensation Route .

Mechanistic Overview & Pathway Visualization

The synthesis of highly substituted pyridones generally falls into two strategic categories: functionalizing a pre-existing pyridine ring or constructing the ring from acyclic precursors.

  • Route A (Kolbe-Schmitt / Esterification): This route leverages the inherent nucleophilicity of 4-methyl-2-hydroxypyridine. Under high pressure and basic conditions, the phenoxide-like intermediate undergoes highly regioselective electrophilic aromatic substitution with CO₂ at the C3 position to yield 2-hydroxy-4-methylnicotinic acid[3]. Subsequent Fischer esterification yields the target molecule.

  • Route B (De Novo Cyclocondensation): This route builds the pyridone core from scratch via the Hantzsch-type condensation of an enaminone (e.g., 4-dimethylamino-3-buten-2-one) with cyanoacetamide, followed by acidic hydrolysis of the intermediate nitrile and esterification.

SyntheticRoutes A_start 4-Methyl-2-hydroxypyridine A_step1 Kolbe-Schmitt Carboxylation (CO₂, K₂CO₃, Δ, Pressure) A_start->A_step1 A_int 2-Hydroxy-4-methylnicotinic Acid A_step1->A_int A_step2 Fischer Esterification (EtOH, H₂SO₄, Reflux) A_int->A_step2 Target Ethyl 2-hydroxy-4-methylnicotinate (Target Compound) A_step2->Target B_start 4-Dimethylamino-3-buten-2-one + Cyanoacetamide B_step1 Cyclocondensation (Base Catalyst, EtOH, Δ) B_start->B_step1 B_int 3-Cyano-4-methyl-2-pyridone B_step1->B_int B_step2 Acidic Hydrolysis & Esterification (H₂SO₄, H₂O then EtOH) B_int->B_step2 B_step2->Target

Divergent synthetic pathways for Ethyl 2-hydroxy-4-methylnicotinate (Route A vs. Route B).

Comparative Performance Data

When selecting a route for scale-up, researchers must balance equipment constraints against reagent costs. The table below summarizes the quantitative and qualitative performance metrics of both routes.

Performance MetricRoute A: Kolbe-Schmitt / EsterificationRoute B: De Novo Cyclocondensation
Overall Yield 65% - 75% 45% - 55%
Step Count 2 Steps3 Steps
Key Equipment High-pressure autoclave required[3]Standard reflux apparatus
Regioselectivity Excellent (Exclusive C3 carboxylation)Good (Requires careful pH control)
Scalability High (Industrial standard for pyridones)Moderate (Exothermic cyclization)
E-Factor Low (High atom economy)Medium (Generates amine/salt waste)

Experimental Protocols (Route A)

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify the success of each transformation before proceeding to the next step.

Step 1: Kolbe-Schmitt Carboxylation to 2-Hydroxy-4-methylnicotinic Acid

Causality: The use of rigorously anhydrous potassium carbonate (K₂CO₃) and elevated CO₂ pressure is critical. The base deprotonates the hydroxyl group, forming a phenoxide-like intermediate. The oxygen atom directs the incoming CO₂ electrophile to the adjacent, most nucleophilic C3 position via a cyclic transition state[3]. Moisture must be strictly excluded to prevent the premature hydrolysis of the intermediate carbonate complex.

  • Preparation: In a dry, high-pressure autoclave, suspend 4-methyl-2-hydroxypyridine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in a minimal amount of anhydrous dimethylformamide (DMF).

  • Pressurization: Purge the vessel with dry N₂ three times, then pressurize with anhydrous CO₂ to 50 bar.

  • Reaction: Heat the sealed vessel to 160 °C with vigorous mechanical stirring for 12 hours.

  • Self-Validating IPC (HPLC): Sample the reaction mixture. The disappearance of the 4-methyl-2-hydroxypyridine peak and the emergence of a more polar peak (lower retention time on a reverse-phase C18 column) indicates successful carboxylation. Proceed only if starting material is <2%.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the crude mass in deionized water and acidify to pH 3 using 6M HCl. Collect the precipitated 2-hydroxy-4-methylnicotinic acid via vacuum filtration and dry under vacuum[2].

Step 2: Fischer Esterification to Ethyl 2-hydroxy-4-methylnicotinate

Causality: Concentrated sulfuric acid is chosen because it acts dually as a proton donor to activate the carboxylic carbonyl and as a desiccant to sequester the water byproduct. Because the carboxylic acid is conjugated with the electron-rich pyridone ring, its electrophilicity is somewhat attenuated. Therefore, maintaining anhydrous conditions and utilizing a large molar excess of ethanol is chemically mandatory to drive the Le Chatelier equilibrium toward the ester[2].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 2-hydroxy-4-methylnicotinic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (0.2 eq) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 16-24 hours.

  • Self-Validating IPC (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). The highly polar carboxylic acid (R_f ~0.1) will convert to the less polar ethyl ester (R_f ~0.6). Visualize under short-wave UV (254 nm).

  • Purification: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure Ethyl 2-hydroxy-4-methylnicotinate[4].

Analytical Characterization & Troubleshooting

Validating the structural integrity of the synthesized Ethyl 2-hydroxy-4-methylnicotinate requires a multi-modal analytical approach. The tautomeric nature of the pyridone ring necessitates careful solvent selection during characterization.

  • NMR Spectroscopy: DMSO-d₆ is the mandatory solvent choice. It solubilizes the compound effectively while preventing the rapid exchange of the acidic N-H/O-H proton, allowing it to be clearly observed in the ¹H NMR spectrum[5]. You should observe a characteristic triplet/quartet pattern for the ethyl ester (approx. 1.3 ppm and 4.2 ppm) and a singlet for the C4-methyl group (approx. 2.3 ppm).

  • ATR-FTIR: ATR-FTIR is preferred for solid samples as it requires minimal preparation. Look for a broad absorption from 2500-3300 cm⁻¹ (characteristic of the H-bonded N-H of the pyridone), a sharp ester carbonyl stretch at 1710-1730 cm⁻¹, and a secondary C=O stretch for the pyridone core around 1640-1660 cm⁻¹[2].

  • UV-Vis Spectrophotometry: Prepare a dilute micromolar solution in ethanol. The substitution pattern on the pyridine ring causes a distinct bathochromic (red) shift, with a λ_max typically observed slightly above the 262 nm baseline of unsubstituted nicotinic acid[5].

References

  • Ethyl 2-hydroxy-4-methylnicotinate | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNgQUP-ambV-TI7RubUQ7Cby7ye8RYw1qiH8W_LeRqoPTzI6s68Wm5YKWcyaOL35wUoQYJwtXZPCwwfjDr5P81x8Qgni4D3kYKbX0yCkxtWf5Qcj7wdMOtWgHO92xAAIVbh5mWHsA=]
  • 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wvkMHe3HtwmjKlAOTWwA_rzQJvn3R3t-Fy2npLZNFJM8Ti5kcvbf27qgBpYdFBK2ngvUvo8ZfBLeNWeoDZjXX79OoGHhMSWkPNsWu0xqGVbl9-XAhwwLQGW4wINtO5JsdDNz8Q==]
  • CAS No.:243860-78-8 | Ambeed. Ambeed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGEq8w9TgQiMC4gk9G_6vhppn7klHbjpWHIQpsA5MmwxeOxvpmDSougrHRka7xDkpugY0kS7aQERZKGTeaXk7xjD2VjtutdDcL1IlX07k5P3E6olCquowd-5jhwgikS1O8glKUsSKwomi5uyim-ZCJNf0Acg==]

Sources

Comparative Guide: Purity Assessment of Synthesized Ethyl 2-hydroxy-4-methylnicotinate via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl 2-hydroxy-4-methylnicotinate (also referred to as ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and anti-inflammatory agents. Synthesized typically via the Hantzsch reaction or condensation of ethyl acetoacetate with aminocrotonate, its purity assessment presents a specific analytical challenge: lactam-lactim tautomerism .

The molecule exists in equilibrium between its 2-hydroxy (enol/lactim) and 2-pyridone (keto/lactam) forms. This duality complicates direct chromatographic analysis, often resulting in peak tailing, thermal degradation, or ambiguous quantification.

This guide objectively compares Derivatized GC-MS against Direct Injection GC-MS and HPLC-UV , establishing the derivatization protocol as the superior method for structural confirmation and high-sensitivity impurity profiling.

Analytical Method Comparison

The following matrix compares the three primary methodologies available for assessing the purity of the synthesized product.

Table 1: Comparative Performance Matrix
FeatureMethod A: Derivatized GC-MS (Recommended) Method B: Direct Injection GC-MS Method C: HPLC-UV (Standard)
Principle Silylation of active -OH/-NH protons followed by EI-MS.Direct volatilization of the crude solid.Liquid phase separation with diode array detection.
Peak Shape Excellent. Sharp, symmetrical peaks (Tailing Factor < 1.1).Poor. Significant tailing due to H-bonding and active sites.Good. Dependent on mobile phase pH/buffer.
Thermal Stability High. TMS group protects the molecule from thermal degradation.Low to Moderate. Risk of dehydration or decarboxylation in the injector.High. Ambient temperature analysis.
Structural ID Definitive. Distinctive fragmentation (M+, [M-15], [M-OEt]).Ambiguous. Spectra may vary due to thermal artifacts.None. Requires expensive LC-MS coupling for ID.
LOD (Limit of Detection) < 10 ng/mL (SIM mode).~100–500 ng/mL (Scan mode).~500 ng/mL (UV @ 254 nm).
Prep Time 30–45 mins (Incubation required).< 5 mins (Dilute and shoot).< 5 mins (Dilute and shoot).
Analytical Decision Logic
  • Use HPLC-UV for routine batch-to-batch quantitative assay (% w/w) where impurities are already characterized.

  • Use Derivatized GC-MS for initial structural confirmation, identifying unknown side-products (e.g., decarboxylated Hantzsch esters), and trace impurity profiling (<0.1%).

The Core Challenge: Tautomerism & Derivatization[1][2]

The "2-hydroxy" moiety is an active hydrogen donor. In a hot GC injector (250°C+), the underivatized molecule interacts with silanol groups in the glass liner and column stationary phase. This results in:

  • Adsorption: Loss of sensitivity.

  • Peak Broadening: Loss of resolution between the product and isomeric impurities.

The Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reagent replaces the active proton with a trimethylsilyl (TMS) group, locking the molecule into a volatile, thermally stable ether form.

Visualization: Analytical Workflow & Mechanism[3]

G cluster_0 Synthesis & Equilibrium Tautomer1 2-Pyridone Form (Lactam) Tautomer2 2-Hydroxy Form (Lactim) Tautomer1->Tautomer2 Equilibrium Deriv Derivatization (BSTFA + 1% TMCS) Tautomer2->Deriv Active H+ Replacement TMS_Product O-TMS Derivative (Volatile/Stable) Deriv->TMS_Product 60°C, 30 min GC GC Separation (HP-5MS Column) TMS_Product->GC Injection MS EI-MS Detection (Molecular Ion Identification) GC->MS Elution

Figure 1: Workflow converting the tautomeric equilibrium into a stable TMS-derivative for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The appearance of the mono-TMS derivative peak and the disappearance of the broad underivatized peak serves as the internal check for reaction completeness.

Reagents & Materials[3][4][5][6][7][8][9][10]
  • Analyte: Synthesized Ethyl 2-hydroxy-4-methylnicotinate (crude or recrystallized).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate.

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Internal Standard (Optional): Dodecane or Naphthalene (for retention time locking).

Sample Preparation (Derivatization)[3]
  • Weighing: Weigh approx. 2.0 mg of the synthesized sample into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

    • Note: If the sample is insoluble, mild sonication is permitted.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS . Cap the vial immediately with a crimp cap (PTFE/Silicone septum).

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Causality: Heat is required to overcome the steric hindrance of the ortho-methyl group and the ester group flanking the hydroxyl position.

  • Cooling: Allow to cool to room temperature. Inject directly.

GC-MS Instrument Parameters[6][10][11]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet: Split mode (20:1), Temperature: 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~14 minutes.[1]

  • MS Source: Electron Ionization (EI) @ 70 eV, Source Temp: 230°C.[2]

  • Acquisition: Scan mode (m/z 40–500).

Data Analysis & Interpretation

Chromatographic Evaluation

In the derivatized method, the target analyte (Ethyl 2-((trimethylsilyl)oxy)-4-methylnicotinate) should elute as a sharp, symmetrical peak.

  • Success Criteria: Tailing Factor (

    
    ) should be 
    
    
    
    .
  • Failure Mode: If a broad "hump" is observed earlier in the chromatogram, derivatization was incomplete (likely due to moisture in the pyridine).

Mass Spectral Fragmentation (EI, 70 eV)

The mass spectrum provides the "fingerprint" for structural validation.

Fragment Ion (m/z)Origin/AssignmentMechanistic Explanation
M+ (Parent)253 Molecular Weight of Derivative (181 + 72 for TMS).
[M-15]+ 238 Loss of methyl radical (-CH3) from the TMS group. Highly characteristic of TMS derivatives.
[M-29]+ 224 Loss of ethyl radical (-C2H5) from the ester side chain.
[M-45]+ 208 Loss of ethoxy radical (-OEt) from the ester.
Base Peak 238 or 208 Usually the [M-15] or [M-OEt] ion is the most abundant, depending on source tuning.
Impurity Profiling

Common impurities from Hantzsch synthesis to watch for:

  • Unreacted Ethyl Acetoacetate: Elutes early (low MW).

  • Decarboxylated Byproduct: If the ester hydrolyzes and decarboxylates, look for a peak with M+ = 181 (derivatized) or 109 (underivatized).

  • Hantzsch Dihydropyridine Intermediate: If oxidation was incomplete, a peak with M+ = 255 (2 units higher than parent) may appear.

References

  • Hantzsch Synthesis Overview

    • Hantzsch Dihydropyridine Synthesis.[3][4] Organic Chemistry Portal.[3] Link

  • Derivatization Methodology

    • Derivatization Reagents for GC.[5][6][7][8][9] Sigma-Aldrich (Merck). Link

  • Mass Spectral Data (General Pyridines)

    • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. Link

  • Validation Guidelines

    • ICH Guideline Q2(R1) Validation of Analytical Procedures. European Medicines Agency. Link

  • Silylation Mechanisms

    • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

Sources

A Comprehensive Guide to Validating the Structure of Novel Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise structural confirmation of newly synthesized molecules is a cornerstone of drug discovery and development. Nicotinate derivatives, a class of compounds with significant therapeutic potential, require rigorous structural validation to ensure their identity, purity, and ultimately, their safety and efficacy. This guide provides an in-depth comparison of the essential analytical techniques for this purpose, grounded in scientific principles and practical application.

The Imperative of Orthogonal Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Causality Behind Experimental Choices in NMR

The selection of specific NMR experiments is driven by the need to unambiguously assign every proton and carbon signal and to establish the bonding framework of the molecule. For a novel nicotinate derivative, a typical workflow would involve:

  • ¹H NMR: This is the initial and most fundamental NMR experiment.[1] It provides information on the number of different types of protons and their relative ratios. The characteristic downfield chemical shifts of the pyridine ring protons are a key diagnostic feature.[1]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.[1]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.[1] This is essential for tracing out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the point of esterification on the nicotinate core and the connectivity of substituents.

Data Presentation: Characteristic NMR Shifts for a Hypothetical Nicotinate Derivative
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H2 (Pyridine)~8.7~150C4, C6, C=O
H4 (Pyridine)~8.2~137C2, C6, C5
H5 (Pyridine)~7.4~123C3, C4
H6 (Pyridine)~9.1~153C2, C4, C5
Ester Alkyl (e.g., -OCH₃)~3.9~52C=O
Carbonyl (C=O)-~165H2, Ester Alkyl H

Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of other substituents.[1]

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified nicotinate derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard instrument parameters. The specific parameters may need to be optimized based on the compound's properties.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the proposed structure.[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the precise molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.[4] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.[5][6]

Causality Behind Experimental Choices in MS

The choice of ionization technique and analyzer is dictated by the need to obtain a clear molecular ion peak and informative fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like many nicotinate derivatives. It typically produces the protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can be used to confirm the presence of key structural motifs, such as the pyridine ring and the ester group.[7]

Data Presentation: Expected Fragmentation of a Nicotinate Ester
Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺Protonated molecular ion
[M+H - OR]⁺Loss of the alkoxy group from the ester
124Protonated nicotinic acid
106Loss of CO from the nicotinic acid fragment
78Pyridine cation radical

Note: The fragmentation pattern is highly dependent on the specific structure of the derivative and the collision energy used.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the proposed formula.[5] Analyze the fragmentation pattern to identify characteristic fragments that support the structure.[9]

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[10][11] It reveals bond lengths, bond angles, and the absolute stereochemistry, making it the "gold standard" for structural determination.[12]

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge and experimental focus in X-ray crystallography is the growth of high-quality single crystals.[12] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are all critical variables that must be empirically optimized.

Data Presentation: Key Crystallographic Parameters
Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the nicotinate derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.[12]

  • Crystal Mounting: Mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a beam of X-rays.[10] The diffracted X-rays are recorded by a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[14]

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

High-Performance Liquid Chromatography (HPLC): Ensuring Purity

Structural validation is only meaningful if the sample is pure. HPLC is an essential technique for assessing the purity of a compound and for separating it from any impurities or starting materials.[15][16]

Causality Behind Experimental Choices in HPLC

The goal of HPLC method development is to achieve good separation between the main compound and any potential impurities with symmetrical peak shapes.

  • Reversed-Phase HPLC: This is the most common mode of HPLC for pharmaceutical analysis.[17] It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • UV Detection: Most nicotinate derivatives contain a chromophore (the pyridine ring) that absorbs UV light, making UV detection a simple and robust method for quantification.[17]

Data Presentation: HPLC Purity Analysis
Parameter Typical Value
Retention Time (t_R_)The time at which the compound elutes from the column.
Peak AreaProportional to the concentration of the compound.
Purity (%)(Area of main peak / Total area of all peaks) x 100
Experimental Protocol: HPLC Purity Assessment
  • Method Development: Develop a reversed-phase HPLC method that provides good resolution of the main peak from any impurities. This involves optimizing the mobile phase composition, column, and flow rate.[18]

  • Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.[19]

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peaks and calculate the purity of the sample based on the peak areas.[19]

Integrated Workflow for Structural Validation

The following diagram illustrates how these techniques are integrated into a cohesive workflow for the structural validation of a novel nicotinate derivative.

Caption: Integrated workflow for the structural validation of novel nicotinate derivatives.

Conclusion

The structural validation of novel nicotinate derivatives is a multi-faceted process that requires the judicious application of several powerful analytical techniques. By following a logical workflow that integrates NMR, MS, X-ray crystallography, and HPLC, researchers can confidently and unequivocally determine the structure and purity of their compounds. This rigorous approach is not merely a procedural formality; it is a fundamental requirement for advancing drug discovery programs and ensuring the integrity of scientific research.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • PubMed. (2007).
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry FAQs.
  • PubMed. (n.d.).
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Improved Pharma. (2025).
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • AZoLifeSciences. (2023).
  • Iowa State University. (n.d.).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step.
  • Carleton College. (n.d.). Single crystal X-ray Diffraction and Structure Analysis.

Sources

Comparative Analysis of Purification Methods for Nicotinic Acid Esters: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Nicotinic acid esters (alkyl nicotinates) are highly versatile compounds utilized extensively as synthetic intermediates—such as in the asymmetric synthesis of L-nicotine[1]—and as potent pharmacological agents. When applied topically, these esters act as prodrugs. They undergo esterase-mediated hydrolysis in the skin to release active nicotinic acid, which subsequently binds to the GPR109A (HCA2) receptor on Langerhans cells and keratinocytes. This binding triggers a COX-1 mediated pathway, releasing prostaglandins (PGD2 and PGE2) and resulting in pronounced cutaneous vasodilation[2].

Because these compounds are utilized in sensitive biological and dermatological assays, achieving exceptional purity (>98%) is a strict requirement[3]. However, the purification of nicotinic acid esters presents distinct physicochemical challenges: the basicity of the pyridine ring complicates chromatography, aqueous workups risk ester hydrolysis, and longer-chain derivatives exhibit thermal lability[3][4][5]. This guide provides a comparative analysis of the three primary purification modalities, grounding each protocol in structural causality and self-validating experimental design.

Physicochemical Profiling & Purification Causality

The selection of a purification strategy cannot be arbitrary; it must be dictated by the ester's alkyl chain length, physical state at room temperature, and thermal stability.

Table 1: Physicochemical Properties and Purification Strategy Matrix
Ester DerivativeState at RTKey PropertyPreferred Purification MethodCausality for Method Selection
Methyl Nicotinate Solid (White Powder)M.P.: 40–42°C[4][6]Silica Gel ChromatographyThe solid state precludes standard liquid distillation; prone to sublimation and thermal degradation if overheated.
Ethyl Nicotinate Liquid (Clear/Yellow)B.P.: ~224°CVacuum Distillation / FiltrationHigh thermal stability allows for easy separation from volatile reaction solvents (e.g., toluene)[7].
Hexyl Nicotinate Liquid (Colorless)High B.P.Kugelrohr DistillationThe elevated boiling point requires short-path, high-vacuum distillation to prevent thermal cracking[3][5].
Octyl Nicotinate Liquid (Colorless)Extreme LipophilicityColumn ChromatographyExtreme boiling point makes distillation thermally hazardous; high lipophilicity allows clean elution on silica[5].

Core Purification Modalities: Protocols and Causality

Solid-Acid Catalysis and Filtration (The Scalable Approach)

Traditional esterification relies on concentrated sulfuric acid, which necessitates extensive aqueous neutralization and liquid-liquid extraction (LLE)[4][6]. This often leads to product loss due to the partial water solubility of short-chain nicotinates. By substituting H₂SO₄ with a solid acid catalyst (e.g., HND230), the purification is reduced to a simple physical filtration, bypassing LLE entirely[7]. This method is highly scalable, yielding up to 97.2% with a GC purity of 99.5%[7].

Protocol 1: Self-Validating Filtration & Distillation (Ethyl Nicotinate)

  • Reaction Setup: In a 500 mL flask, combine 246.2 g nicotinic acid, 92.1 g absolute ethanol, 123.1 g toluene, and 2.5 g solid acid catalyst (HND230)[7].

  • Azeotropic Dehydration: Heat to 55°C for 4 hours, then raise the temperature to reflux. Use a Dean-Stark trap to continuously remove water, driving the equilibrium toward the ester[7].

  • Catalyst Recovery (Self-Validation Step): Cool the mixture to room temperature and filter. Validation: Weigh the recovered solid catalyst; it should closely match the initial 2.5 g, confirming complete removal from the liquid phase[7].

  • Solvent Removal: Distill off the toluene under reduced pressure until no further condensate is collected[7].

  • Final Polish: Subject the remaining light yellow transparent liquid to vacuum distillation to isolate pure ethyl nicotinate[7].

Aqueous Workup and Kugelrohr Distillation (The Homologous Approach)

For medium-chain liquid esters (e.g., butyl or hexyl nicotinate) synthesized via traditional acid catalysis, high-vacuum Kugelrohr distillation is the gold standard[3][5]. The causality here lies in the necessity to separate the ester from unreacted alcohols without exceeding thermal degradation thresholds.

Protocol 2: Self-Validating LLE & Kugelrohr Distillation (Hexyl Nicotinate)

  • Neutralization Causality: The pyridine nitrogen of the ester has a pKa of ~3.2. If the pH is too low, the protonated ester will partition into the aqueous waste.

  • Neutralization Step: Slowly add 10% NaHCO₃ to the crude reaction mixture. Validation: Continuously monitor with a pH meter until the aqueous phase stabilizes at pH 8.0, ensuring complete deprotonation of the pyridine ring[6].

  • Extraction: Extract the neutralized mixture with chloroform or ethyl acetate[6].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ to remove trace water, which would otherwise disrupt the vacuum during distillation.

  • Distillation: Transfer the concentrated residue to a Kugelrohr apparatus. Apply high vacuum (<1 mbar) and heat gently. The pure hexyl nicotinate will distill as a colorless liquid (Yield typically >80%, Purity >98%)[3][5].

Silica Gel Flash Chromatography (The Lipophilic/Solid Approach)

Solid esters like methyl nicotinate (m.p. 40-42°C)[4][6] or highly lipophilic esters like octyl nicotinate[5] are poorly suited for distillation. Silica gel chromatography is employed. However, the basic pyridine ring interacts strongly with the acidic silanol groups on the silica gel, causing severe peak tailing. This is mitigated by using optimized, low-polarity solvent systems.

Protocol 3: Self-Validating Flash Chromatography (Methyl/Octyl Nicotinate)

  • Preparation: Load the crude product onto a Silica 60–200 mesh column[3].

  • Elution: Elute using a carefully optimized solvent system. For methyl nicotinate, use petroleum ether/ethyl acetate (4:1)[4]. For octyl nicotinate, use hexane/ethyl acetate (9:1) or pure hexane[3][5].

  • Monitoring (Self-Validation Step): Monitor fractions via TLC under UV light (254 nm). Validation: Only pool fractions that exhibit a single, distinct spot corresponding to the established Rf value of the ester[4].

  • Recovery: Evaporate the pooled fractions under reduced pressure to yield the pure ester (e.g., methyl nicotinate as a white powder, ~23.39% yield for unoptimized bench-scale)[4][6].

Quantitative Comparison of Purification Strategies

Table 2: Comparative Performance of Purification Modalities
ModalityTypical YieldAchievable PurityScalabilityEnvironmental / Cost Impact
Solid Acid + Filtration ~97.2%[7]>99.5% (GC)[7]Very High (Industrial)Low (Catalyst recycling, minimal aqueous waste)
LLE + Kugelrohr Distillation >80%[3]>98.0% (GC)[3]ModerateModerate (Requires extraction solvents)
Silica Gel Chromatography Variable (23-87%)[4][5]>98.0% (NMR/MS)[5]Low (Lab scale)High (Large volumes of organic eluents)

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Neutralization Neutralization (NaHCO3) Adjust to pH 8 Crude->Neutralization LLE Liquid-Liquid Extraction (Organic Solvent vs. Aq) Neutralization->LLE OrgPhase Organic Phase (Alkyl Nicotinate) LLE->OrgPhase Extract AqPhase Aqueous Phase (Salts, Catalyst) LLE->AqPhase Discard Decision State of Product? OrgPhase->Decision Concentrate Distillation Vacuum / Kugelrohr Distillation (Liquid Esters) Decision->Distillation Volatile Liquid Chromatography Silica Gel Chromatography (Solid/Long-chain Esters) Decision->Chromatography Solid/Labile PureEster Pure Nicotinic Acid Ester (>98% Purity by GC/HPLC) Distillation->PureEster Chromatography->PureEster

Workflow for the isolation and purification of nicotinic acid esters.

SignalingPathway Prodrug Alkyl Nicotinate (Topical Prodrug) Esterase Skin Esterases (Hydrolysis) Prodrug->Esterase Niacin Nicotinic Acid (Active Moiety) Esterase->Niacin Receptor GPR109A (HCA2) Activation Niacin->Receptor COX COX-1 Pathway (PGD2 / PGE2 Release) Receptor->COX Vaso Cutaneous Vasodilation (Erythema) COX->Vaso

Pharmacological signaling pathway of nicotinic acid ester-induced vasodilation.

References

  • Ovid. Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery. Available at:[Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Patsnap. Preparation method of ethyl nicotinate. Available at: [Link]

  • PMC - PubMed Central. Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. Available at:[Link]

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • European Patent Office. PREPARATION METHOD OF L-NICOTINE - EP 4328221 A1. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 2-hydroxy-4-methylnicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Bin It" Mentality Ends Here. As researchers, we often treat disposal as an afterthought—a final step to clear the bench.[1] However, for functionalized heterocycles like Ethyl 2-hydroxy-4-methylnicotinate , disposal is a critical phase of the chemical lifecycle.[1] Improper handling of pyridine derivatives can lead to the formation of nitrogen oxides (NOx) during incineration if not properly categorized, or aquatic toxicity if leached.[1]

Core Directive: This compound must be segregated into Non-Halogenated Organic Waste streams. It is chemically stable but possesses tautomeric properties (2-hydroxy vs. 2-pyridone) that dictate its solubility and interaction with other waste.[1] Do not mix with strong oxidizers or mineral acids in bulk waste containers.[1][2][3]

Chemical Profile & Hazard Identification

Before disposal, you must validate the identity of your material.[1] This specific isomer is often confused with its 6-methyl analog.[1]

Parameter Data
Chemical Name Ethyl 2-hydroxy-4-methylnicotinate
CAS Number 243860-78-8
Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Poor water solubility
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Scientist’s Insight - The Tautomerism Factor: Structurally, this molecule exists in equilibrium between its 2-hydroxy pyridine and 2-pyridone forms.[1][4] In the solid state and polar solvents, the 2-pyridone form often predominates.[1] This increases its polarity compared to standard pyridine esters.[1]

  • Operational Impact: When rinsing glassware, use a polar solvent like Ethanol or Methanol first.[1] Water alone may not effectively solubilize the residues due to the lipophilic ethyl and methyl groups, leading to "ghost" contamination in glass waste.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: Expired shelf stock or excess weighing powder.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1] Avoid metal containers as pyridine derivatives can occasionally complex with transition metals over long periods.[1]

  • Labeling: Affix a hazardous waste label.

    • Content: "Ethyl 2-hydroxy-4-methylnicotinate - Solid"[1]

    • Constituents: 100%

    • Hazard Check: Irritant

  • Segregation: Place in the Solid Non-Halogenated Organic bin.

    • Critical: Do not dispose of in "General Trash" or "Biohazard" bags.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in solvents like DCM, Ethyl Acetate, or Methanol.[1]

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol/Ethyl Acetate/Acetone

      
      Non-Halogenated Waste Stream .[1]
      
  • pH Check (Self-Validating Step):

    • Before pouring into a bulk carboy, check the pH of your solution.[1]

    • Why? If you performed a hydrolysis or workup, the solution might be acidic.[1] Mixing strong acids with organic solvents in a waste drum can generate heat or gas.[1]

    • Action: Neutralize to pH 6-8 if necessary before adding to the solvent waste drum.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately to prevent volatile emissions.[1]

C. Contaminated Packaging & Glassware[1]
  • Triple Rinse Protocol:

    • Rinse the empty bottle 3x with a minimal amount of Acetone or Ethanol.[1]

    • Pour rinsate into the Non-Halogenated Solvent Waste .[1]

  • Defacing: Cross out the original label.

  • Disposal:

    • Dry Glass/Plastic: Dispose of the triple-rinsed container in the "Glass/Plastic Recycling" or "Lab Trash" depending on your facility's specific RCRA status (Empty Container Rule).[1]

Waste Stream Management Workflow

This diagram illustrates the decision logic for disposing of Ethyl 2-hydroxy-4-methylnicotinate.

DisposalWorkflow Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidBin Bin: Solid Non-Halogenated Organic Waste Solid->SolidBin Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Solvent Waste Halo->HaloBin Pour & Latch NonHaloBin Bin: Non-Halogenated Solvent Waste NonHalo->NonHaloBin Pour & Latch

Caption: Decision tree for segregating Ethyl 2-hydroxy-4-methylnicotinate based on physical state and solvent matrix.

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment prevents area contamination.[1]

Spill Type Immediate Action Cleanup Protocol
Solid Spill Stop Airflow: Turn off nearby fans to prevent dust dispersion.1. Dampen a paper towel with water/ethanol (prevents dust).2.[1] Wipe up solids.3.[1] Place waste in a sealed bag.4. Clean surface with soap and water.[1][2][5][6]
Liquid Spill Ventilate: Ensure Fume Hood is active.1. Cover with absorbent pads or vermiculite.2.[1][2] Wait 5 mins for absorption.3. Scoop into a solid waste container.4. Treat surface with detergent.[1]

References

  • U.S. EPA. (2023). Hazardous Waste Management for Academic Laboratories. Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.